Difenoconazole Impurity 1
Description
Properties
CAS No. |
1259033-72-1 |
|---|---|
Molecular Formula |
C20H19Cl2N3O3 |
Molecular Weight |
420.3 g/mol |
IUPAC Name |
1-[[2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-ethyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C20H19Cl2N3O3/c1-2-15-10-26-20(28-15,11-25-13-23-12-24-25)18-8-7-17(9-19(18)22)27-16-5-3-14(21)4-6-16/h3-9,12-13,15H,2,10-11H2,1H3 |
InChI Key |
FFVXOZCQKGDMFL-UHFFFAOYSA-N |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Difenoconazole Impurity 1 (CAS 1259033-72-1): Characterization, Control, and Regulatory Context
Abstract
This technical guide provides a comprehensive overview of Difenoconazole Impurity 1 (CAS 1259033-72-1), a significant process-related impurity associated with the broad-spectrum triazole fungicide, Difenoconazole. Intended for researchers, analytical scientists, and quality control professionals in the agrochemical and regulatory sectors, this document delineates the physicochemical properties of the impurity, explores its potential formation pathways, and presents a robust analytical methodology for its detection and quantification. By grounding these technical details in the current toxicological and regulatory landscape, this guide serves as an essential resource for ensuring the quality, safety, and compliance of Difenoconazole-based products.
Introduction: The Imperative of Impurity Profiling in Agrochemicals
Difenoconazole (CAS 119446-68-3) is a highly effective systemic fungicide belonging to the triazole class. It functions by inhibiting the C14-demethylation of sterols in fungi, thereby disrupting cell wall structure and function. Its wide application in protecting fruits, vegetables, and cereals makes it a cornerstone of modern crop protection strategies.
However, the complex multi-step chemical synthesis required for its production can lead to the formation of various impurities.[] These unintended compounds, which can include unreacted starting materials, intermediates, and by-products from side reactions, pose a significant concern.[] The presence of such impurities can potentially alter the toxicological profile of the final product, reduce its efficacy, and impact environmental safety.[] Consequently, rigorous monitoring and control of impurities are not merely a matter of quality assurance but a fundamental requirement for regulatory approval and market access. This guide focuses specifically on this compound, providing the technical insights necessary for its effective management.
Physicochemical Characterization
Understanding the fundamental properties of this compound is the first step toward developing effective control strategies. A direct comparison with the parent active pharmaceutical ingredient (API), Difenoconazole, reveals key structural differences.
| Property | Difenoconazole (API) | This compound |
| CAS Number | 119446-68-3[2] | 1259033-72-1[2][3] |
| Molecular Formula | C₁₉H₁₇Cl₂N₃O₃[2] | C₂₀H₁₉Cl₂N₃O₃[2][3] |
| Molecular Weight | 406.27 g/mol [2] | 420.30 g/mol [2][3] |
The addition of a CH₂ group (and a corresponding adjustment in hydrogen atoms) from the parent compound to the impurity strongly suggests that Impurity 1 is a process-related compound, likely arising from a side reaction with a C1-donating reagent or an impurity within a starting material.
Potential Formation Pathways
While the precise, proprietary synthesis routes for Difenoconazole are not publicly disclosed, knowledge of 1,2,4-triazole chemistry allows for the formulation of scientifically sound hypotheses regarding the formation of Impurity 1. The core structure of Difenoconazole involves the coupling of a substituted dichlorophenyl dioxolane moiety with a 1H-1,2,4-triazole ring.
Impurities can arise from several sources:
-
Process-Related Impurities: These are formed during the manufacturing process and can include reagents, solvents, or catalysts.[]
-
Synthetic Impurities: These are by-products and intermediates that are not fully removed during purification.[]
-
Degradation Products: These form over time due to exposure to environmental factors like light, heat, and moisture.[]
Given the molecular formula of Impurity 1, a plausible pathway is an unintended methylation or methoxylation reaction. For example, if methanol is used as a solvent or reagent under certain conditions, it could potentially react with an intermediate, adding the additional carbon observed in the impurity's structure.
Caption: Hypothetical formation of Impurity 1 via a side reaction.
Analytical Methodologies for Identification and Quantification
The control of impurities relies on robust, validated analytical methods capable of accurately detecting and quantifying them at trace levels. For Difenoconazole and its related compounds, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity and specificity.[][4]
Workflow for Impurity Analysis
The overall process from sample handling to final reporting requires meticulous execution to ensure data integrity.
Caption: General analytical workflow for impurity quantification.
Protocol 1: HPLC-MS/MS Method for Quantification of this compound
This protocol is a representative method adapted from established procedures for Difenoconazole analysis and tailored for the specific quantification of Impurity 1.[][4]
1. Sample Preparation: i. Accurately weigh approximately 20 mg of the Difenoconazole technical grade sample into a 20 mL volumetric flask. ii. Dissolve and dilute to volume with a suitable solvent, such as acetonitrile or methanol. iii. Vortex for 30 seconds to ensure complete dissolution. iv. Perform a further serial dilution with the initial mobile phase to bring the concentration into the calibrated range of the instrument (e.g., 1-100 ng/mL). v. Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions: The goal of chromatography is to achieve baseline separation of Impurity 1 from the Difenoconazole main peak and other potential impurities.
| Parameter | Condition | Rationale |
| Instrument | HPLC or UPLC System | Provides the necessary resolution and reproducibility. |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Offers excellent retention and separation for moderately nonpolar compounds like Difenoconazole and its impurities. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidification promotes better peak shape and ionization efficiency. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong organic solvent for eluting the analytes. |
| Gradient | Start at 40% B, ramp to 95% B over 8 min, hold 2 min | Gradient elution is necessary to separate compounds with different polarities in a reasonable time. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column, balancing analysis time and efficiency. |
| Column Temp. | 40 °C | Ensures reproducible retention times and reduces viscosity. |
| Injection Vol. | 5 µL | A small volume minimizes peak distortion. |
3. Mass Spectrometry Parameters: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional sensitivity and selectivity.
| Parameter | Condition | Rationale |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | ESI is ideal for polar to moderately polar triazole compounds, and positive mode provides a strong protonated molecular ion [M+H]⁺. |
| Ion Spray Voltage | +5500 V | Optimizes the formation of gas-phase ions. |
| Source Temp. | 550 °C | Facilitates desolvation of the mobile phase. |
| MRM Transitions | See table below | Ensures specific and sensitive detection of each compound. |
MRM Transitions for Analysis:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Use |
| Difenoconazole | 406.1 | 251.0 | Quantification[] |
| Difenoconazole | 406.1 | 337.2 | Confirmation[] |
| This compound | 420.1 | 251.0 | Quantification (Hypothesized) |
| This compound | 420.1 | 351.2 | Confirmation (Hypothesized) |
Rationale for Hypothesized Transitions: The precursor ion for Impurity 1 is based on its molecular weight of 420.30 ([M+H]⁺ ≈ 420.1). The product ion at m/z 251.0 is a common, stable fragment corresponding to the dichlorophenoxy-phenyl moiety, which is expected to be present in both the API and the impurity. The confirmatory ion is hypothesized based on a different fragmentation pattern. These transitions must be empirically optimized on a mass spectrometer using an impurity reference standard.
Toxicological and Regulatory Landscape
The control of pesticide impurities is governed by stringent international regulations. Regulatory bodies such as the US Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA) establish Maximum Residue Limits (MRLs) for pesticides in food and feed.[5][6] MRLs are the highest level of a pesticide residue that is legally tolerated in or on food when pesticides are applied correctly according to Good Agricultural Practice (GAP).[7][8]
For impurities that are not explicitly listed with their own MRL, a default MRL often applies. In the European Union, this default value is typically set at 0.01 mg/kg.[8][9] This level is often at or near the limit of quantification (LOQ) for modern analytical methods.[8] Therefore, any food commodity containing an unlisted impurity like this compound above this default level cannot be legally placed on the market.[10]
While specific toxicological data for this compound is not publicly available, the general principle applied by regulators is one of caution. The toxicity of Difenoconazole itself—including its persistence in soil and potential effects on aquatic life—underscores the need to minimize all related chemical entities in the final product.[11][12] Manufacturers must demonstrate that process impurities are controlled to levels that do not pose an unacceptable risk to consumers or the environment.
Conclusion
This compound (CAS 1259033-72-1) is a critical quality attribute in the production of Difenoconazole. Its effective control is essential for ensuring product safety, efficacy, and regulatory compliance. This guide has detailed its physicochemical characteristics, postulated its likely synthetic origins, and provided a robust, specific LC-MS/MS protocol for its quantification. By managing this and other impurities to levels below stringent regulatory thresholds, such as the default MRL of 0.01 mg/kg, manufacturers can ensure their products meet the highest standards of quality and safety demanded by the global market.
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An In-depth Technical Guide to the Synthesis Pathway of Difenoconazole Impurity 1
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Impurity Profiling in Agrochemicals
Difenoconazole is a broad-spectrum triazole fungicide widely utilized in agriculture to protect crops from a variety of fungal diseases.[] Its efficacy and safety are paramount, and like all synthetically produced chemical compounds, its purity is a critical quality attribute. Process-related impurities, which can arise from starting materials, intermediates, or side reactions during synthesis, can potentially impact the toxicological profile and efficacy of the final product.[][2] Therefore, a thorough understanding of the formation of such impurities is essential for process optimization and regulatory compliance.
Difenoconazole Impurity 1, identified as 1-{2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-ethyl-1,3-dioxolan-2-yl}-methyl-1H-1,2,4-triazole (CAS No. 1259033-72-1), is a known process-related impurity.[3][4][5] This guide will elucidate its likely synthetic origin, providing a robust framework for its targeted synthesis and the development of control strategies.
The Core Synthesis of Difenoconazole: A Multi-step Process
The industrial synthesis of Difenoconazole is a multi-step process that typically begins with the Friedel-Crafts acylation of 1-chloro-3-(4-chlorophenoxy)benzene.[6] The subsequent key steps involve bromination, ketalization (cyclization), and nucleophilic substitution with 1,2,4-triazole.[7]
The generalized synthesis pathway for Difenoconazole is depicted below:
Figure 1: Generalized synthesis pathway of Difenoconazole.
The Genesis of this compound: A Tale of Two Diols
The formation of this compound is intrinsically linked to the ketalization step in the Difenoconazole synthesis. The key structural difference between Difenoconazole and its Impurity 1 is the substituent on the 4-position of the dioxolane ring: a methyl group in the parent molecule and an ethyl group in the impurity.[3][4]
This strongly indicates that the impurity arises from the presence of 1,2-butanediol as a contaminant in the 1,2-propanediol starting material used during the cyclization reaction.
The proposed synthesis pathway for this compound is a parallel route to that of Difenoconazole, diverging only at the ketalization step.
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A Comprehensive Technical Guide to Difenoconazole Impurity 1
Abstract: Difenoconazole is a broad-spectrum triazole fungicide critical to modern agriculture.[][2] Like all synthesized chemical compounds, its purity is paramount, as impurities can affect efficacy, environmental safety, and human health.[] This guide provides an in-depth examination of a significant process-related impurity, Difenoconazole Impurity 1. We will explore its chemical identity, physicochemical properties, analytical characterization, and the synthetic pathways leading to its formation. This document is intended for researchers, analytical scientists, and professionals in agrochemical development and quality control.
Introduction: The Importance of Impurity Profiling
Difenoconazole functions by inhibiting ergosterol biosynthesis, a vital component of fungal cell membranes.[][2] Its complex multi-step synthesis can lead to the formation of various impurities, which may include unreacted starting materials, intermediates, by-products from side reactions, or degradation products.[] Regulatory bodies worldwide mandate stringent control over these impurities. Understanding the physicochemical properties of each significant impurity is not merely a regulatory hurdle; it is a scientific necessity for developing robust analytical methods for detection and control, ensuring product safety and performance.
This guide focuses on a specific, known synthetic by-product, often designated as this compound. The formation of this triazole isomer is a known challenge in the condensation step of difenoconazole synthesis.[3]
Chemical Identity and Physicochemical Properties
The specific impurity this guide addresses is the 1,2,3-triazole isomer of Difenoconazole. While the active ingredient contains a 1,2,4-triazole moiety, a common side reaction can lead to the formation of this positional isomer.[3]
IUPAC Name: 1-((2-(2-chloro-4-(4-chlorophenoxy)phenyl)-4-methyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,3-triazole
CAS Number: 1259033-72-1[][4]
Molecular Structure: The core structure is identical to Difenoconazole, with the sole difference being the attachment point of the methyl-dioxolane side chain to the triazole ring. In the active ingredient, the linkage is at the N1 position of a 1,2,4-triazole ring. In Impurity 1, the linkage is at the N1 position of a 1,2,3-triazole ring.
A compilation of the known physicochemical properties for this compound is presented below. For context, the corresponding properties for the parent Difenoconazole compound are included where available.
| Property | This compound | Difenoconazole (Parent Compound) |
| Molecular Formula | C₂₀H₁₉Cl₂N₃O₃[4][5] | C₁₉H₁₇Cl₂N₃O₃[6][7] |
| Molecular Weight | 420.30 g/mol [4][5] | 406.26 g/mol [6][7] |
| Appearance | Data not available; likely a white to off-white solid | White to light beige crystalline solid[8] |
| Melting Point | Data not available | 78.6 °C[7][8] |
| Solubility | Data not available | Water: 15 mg/L (25 °C)[8]; Soluble in Methanol[9] |
| pKa | Data not available | 1.1 (20 °C)[8] |
| LogP (Kow) | Data not available | 4.4 (25 °C)[8] |
Note: Specific experimental data for this compound is limited in publicly accessible literature. The molecular formula and weight are confirmed from supplier technical data. Other properties are inferred to be similar to the parent compound due to structural analogy.
Synthesis and Formation Pathway
Difenoconazole is produced through a multi-step chemical synthesis.[][3] Impurities can arise from various stages, including process-related and synthetic-related issues.[] The formation of this compound is a classic example of a synthetic impurity resulting from a lack of complete regioselectivity in a key reaction step.
The final step in many synthetic routes involves the nucleophilic substitution reaction between a brominated dioxolane intermediate and a triazole salt.[3][10][11]
-
Desired Reaction: The potassium salt of 1,2,4-triazole attacks the brominated intermediate to form Difenoconazole.
-
Side Reaction: If the reaction mixture contains 1,2,3-triazole as an impurity in the starting material, or if reaction conditions promote its formation, it will also react. This nucleophilic substitution results in the formation of the corresponding 1,2,3-triazole isomer—this compound.
Studies on the synthesis of difenoconazole have noted that the condensation step can yield the triazole isomer as a major impurity, with contents reaching up to 15%.[3] Optimizing reaction parameters such as temperature, pressure, and pH, and using high-purity reagents are crucial to minimize the formation of this and other by-products.[]
Caption: Formation of Difenoconazole and Impurity 1.
Analytical Characterization
Distinguishing between Difenoconazole and its positional isomer, Impurity 1, is a significant analytical challenge. Due to their identical molecular weight and similar polarity, chromatographic separation is essential.
Reverse-phase HPLC is the method of choice for separating Difenoconazole from its process-related impurities. The subtle differences in the electronic structure and dipole moment of the 1,2,3-triazole versus the 1,2,4-triazole ring allow for separation on a suitable stationary phase.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common starting point.[]
-
Mobile Phase: A gradient mixture of acetonitrile and water is typically effective.[12][13] For example, starting with a 60:40 (v/v) acetonitrile:water mixture and gradually increasing the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 30 °C, to ensure reproducible retention times.
-
Detection: UV detection at a wavelength where both compounds exhibit strong absorbance, typically around 220-230 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like acetonitrile.
-
Analysis: Inject the sample and record the chromatogram. The parent Difenoconazole peak will be the largest, with Impurity 1 eluting as a closely resolved peak. Identification is confirmed by running a qualified reference standard for Impurity 1.
Caption: General workflow for HPLC-UV analysis.
While standard single-quadrupole MS will show the same molecular ion for both Difenoconazole and Impurity 1, tandem mass spectrometry (MS/MS) is a powerful tool for confirmation. Although the precursor ions (m/z 406.1 for [M+H]⁺) are identical, the fragmentation patterns may exhibit subtle, reproducible differences due to the different stability of the triazole rings.[]
Protocol: LC-MS/MS Identification
-
LC System: Couple the HPLC system described above to a tandem mass spectrometer.
-
Ionization Source: Use an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source in positive ion mode.[]
-
MS/MS Parameters:
-
Precursor Ion Selection: Set the first quadrupole (Q1) to isolate the molecular ion, m/z 406.1.[]
-
Collision Energy: Apply collision-induced dissociation (CID) in the second quadrupole (Q2, collision cell) to fragment the precursor ion. The collision energy should be optimized to produce a characteristic spectrum of product ions.
-
Product Ion Scan: Scan the third quadrupole (Q3) to detect the resulting fragment ions.
-
-
Data Interpretation: While major fragments like m/z 251.0 might be common to both isomers, the relative intensities of certain fragments may differ, providing a basis for identification when compared against a reference standard.[]
NMR is the definitive technique for unambiguous structural elucidation. While a full NMR characterization requires isolation of the impurity, the key differences would be observable in both ¹H and ¹³C NMR spectra.
-
¹H NMR: The chemical shifts and coupling patterns of the protons on the triazole ring and the adjacent methylene (-CH₂-) group will be different. The 1,2,4-triazole in Difenoconazole has two distinct aromatic protons, whereas the 1,2,3-triazole in Impurity 1 has a different electronic environment, leading to shifted proton signals.
-
¹³C NMR: The chemical shifts of the carbon atoms within the triazole rings will be characteristically different, providing conclusive evidence of the isomerism.
Researchers can compare the spectra of their samples to published data for Difenoconazole and related triazole compounds to identify the signals corresponding to the impurity.[14][15]
Conclusion
This compound, the 1,2,3-triazole isomer, is a significant process-related impurity that requires careful monitoring and control. Its formation is mechanistically linked to the condensation step in Difenoconazole synthesis. Due to its structural similarity to the active ingredient, advanced analytical techniques are necessary for its characterization. A combination of high-performance liquid chromatography for separation, mass spectrometry for confirmation of molecular weight and fragmentation, and NMR for definitive structural elucidation provides a robust framework for the analysis of this impurity. This guide equips researchers and quality control professionals with the foundational knowledge to effectively identify, quantify, and ultimately control the presence of this compound, ensuring the quality and safety of the final agrochemical product.
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An In-depth Technical Guide to Difenoconazole Impurity 1 for Researchers and Agrochemical Professionals
This guide provides a comprehensive technical review of a significant process-related impurity in the synthesis of Difenoconazole, a widely used triazole fungicide. For the purposes of this document, we will refer to this impurity by its common industrial designation, Difenoconazole Impurity 1. This whitepaper is intended for researchers, analytical scientists, and professionals involved in drug and pesticide development, offering in-depth insights into its chemical identity, formation, analytical characterization, and the current understanding of its toxicological and regulatory landscape.
Introduction: The Imperative of Impurity Profiling in Agrochemicals
Difenoconazole is a broad-spectrum fungicide valued for its efficacy against a wide range of plant pathogens.[][2] Its mode of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[][3] The manufacturing of such a complex molecule is a multi-step process, and like any chemical synthesis, it is susceptible to the formation of impurities.[][2] These impurities can arise from various sources, including starting materials, intermediates, by-products of side reactions, and degradation products.[]
The diligent identification, quantification, and toxicological assessment of these impurities are not merely a matter of quality control; they are fundamental to ensuring the safety and efficacy of the final product. Regulatory bodies worldwide, including the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA), have stringent requirements for the characterization of impurities in pesticide formulations.[4][5][6] This guide focuses on a key process-related impurity, offering a detailed scientific overview to aid in its monitoring and control.
Chemical Identity and Physicochemical Properties of this compound
Based on extensive review of chemical supplier data and patents related to the synthesis of Difenoconazole, this compound is identified as:
-
Chemical Name: 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one[7]
-
Synonyms: 4-Acetyl-3,4′-dichlorodiphenyl Ether, 2-chloro-4-(4-chlorophenoxy)acetophenone[7][8]
This compound is a crucial intermediate in several patented synthesis routes of Difenoconazole.[8][9][10]
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀Cl₂O₂ | [7] |
| Molecular Weight | 281.1 g/mol | [7] |
| Appearance | White to off-white crystalline powder | [7] |
| Melting Point | 55.0 to 59.0 °C | [7] |
| Solubility | Soluble in Methanol | [7] |
Synthesis and Formation of this compound
Understanding the synthesis of Difenoconazole is key to comprehending the origin of Impurity 1. This impurity is not a random byproduct but a deliberately synthesized precursor to the final active ingredient.
A common synthetic pathway to Difenoconazole involves the following key transformations:
-
Friedel-Crafts Acylation: The synthesis often begins with the acylation of 1-chloro-3-(4-chlorophenoxy)benzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction directly yields 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone, which is this compound.[9]
-
Bromination: The subsequent step involves the bromination of the acetyl group.
-
Cyclization and Condensation: The brominated intermediate then undergoes cyclization and condensation reactions to form the dioxolane and triazole rings characteristic of the final Difenoconazole molecule.[2][10]
Therefore, this compound is a key starting material or intermediate in the manufacturing process. Its presence in the final product is primarily due to incomplete reaction or inefficient purification.
Caption: Simplified synthesis pathway of Difenoconazole highlighting the formation of Impurity 1.
Analytical Methodologies for Detection and Quantification
The accurate detection and quantification of this compound are critical for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the most robust and widely used technique.
Recommended Analytical Technique: HPLC-MS/MS
Rationale: HPLC-MS/MS offers superior selectivity and sensitivity, allowing for the detection of trace levels of the impurity even in complex matrices. The use of tandem mass spectrometry (MS/MS) provides unambiguous identification and quantification through specific precursor-to-product ion transitions.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 10 mg of the Difenoconazole technical grade or formulated product into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile.
-
Further dilute an aliquot of this solution with the mobile phase to a final concentration within the calibration range.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
Column: Luna C18 (3 µm, 100 Å, 3 x 150 mm) or equivalent.[3]
-
Mobile Phase: Isocratic elution with 85:15 (v/v) acetonitrile and water (acidified with 0.075% formic acid).[3]
-
Flow Rate: 0.7 mL/min.[3]
-
Column Temperature: 25 °C.[3]
-
Injection Volume: 1 µL.[3]
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor and product ions for this compound need to be determined by infusing a standard of the impurity.
-
Method Validation: A crucial aspect of ensuring the reliability of the analytical data is method validation. The method should be validated for linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ) in accordance with ISO 17025 or other relevant guidelines.[3]
Caption: General workflow for the analysis of this compound.
Toxicological Profile: A Critical Data Gap
A thorough search of the public scientific literature and regulatory databases did not yield any specific toxicological studies for this compound (CAS 119851-28-4). While the parent compound, Difenoconazole, has been extensively studied and has a well-defined toxicological profile, the same cannot be said for this key intermediate.[3][11][12][13]
Toxicology of Difenoconazole (Parent Compound):
| Endpoint | Value | Species | Source |
| Acute Oral LD50 | 1453 mg/kg | Rat | [11] |
| Acute Dermal LD50 | >2010 mg/kg | Rabbit | [11] |
| Acute Inhalation LC50 | >3.3 mg/L | Rat | [11] |
Difenoconazole is considered moderately toxic to humans and other mammals.[3]
Implications of the Data Gap for Impurity 1:
The absence of toxicological data for this compound presents a significant challenge for a comprehensive risk assessment. Without this data, it is difficult to:
-
Establish a specific health-based limit for this impurity in the final product.
-
Fully evaluate the potential contribution of the impurity to the overall toxicity of the Difenoconazole formulation.
This represents a critical area for future research. Toxicological studies, including acute toxicity, genotoxicity, and repeated dose toxicity, are necessary to adequately characterize the risk posed by this impurity.
Regulatory Landscape and Impurity Control
The control of impurities in pesticides is a key aspect of the regulatory approval process. In the United States, the EPA requires that all impurities present at a concentration of 0.1% or greater in the technical grade active ingredient be identified and quantified.
While there are no specific maximum residue limits (MRLs) established for this compound, the general principle is that the levels of impurities should be kept as low as reasonably achievable (ALARA) through good manufacturing practices. The need to establish a specific limit for an impurity is typically triggered by its toxicological profile. Given the lack of public data on the toxicity of Impurity 1, its control currently relies on ensuring the completeness of the reaction and the efficiency of the purification process.
Conclusion and Future Perspectives
This compound, chemically identified as 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one, is a key intermediate in the synthesis of the fungicide Difenoconazole. Its presence in the final product is an indicator of incomplete reaction or inadequate purification. Robust analytical methods, primarily HPLC-MS/MS, are available for its detection and quantification, enabling effective quality control.
The most significant finding of this literature review is the profound lack of publicly available toxicological data for this impurity. This data gap is a critical concern for a complete risk assessment and highlights an urgent need for further research. For professionals in the agrochemical industry, this underscores the importance of not only monitoring for the presence of such impurities but also advocating for and contributing to the body of knowledge regarding their potential biological effects. A deeper understanding of the toxicology of process-related impurities is essential for the continued development of safe and effective crop protection solutions.
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An In-Depth Technical Guide to the Toxicological Profile of Difenoconazole Impurity 1
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the toxicological profile of Difenoconazole Impurity 1, identified as 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone. Given the limited publicly available data on this specific compound, this document synthesizes existing knowledge on the parent compound, difenoconazole, and related chemical structures. It further outlines a robust, tiered experimental strategy for a thorough toxicological evaluation, adhering to the highest standards of scientific integrity and regulatory requirements.
Introduction: The Imperative of Impurity Profiling in Agrochemicals
Difenoconazole is a broad-spectrum triazole fungicide widely used in agriculture to protect crops from fungal diseases.[][2][3] The manufacturing process of such complex organic molecules can lead to the formation of impurities, which may include unreacted starting materials, intermediates, or byproducts of side reactions.[] Regulatory bodies worldwide mandate the identification, and in many cases, the toxicological assessment of impurities present in active pharmaceutical ingredients and agrochemicals to ensure human and environmental safety. This compound, a known intermediate in the synthesis of difenoconazole, requires a thorough toxicological evaluation to ascertain its potential contribution to the overall toxicity of the technical grade active ingredient.[2][4]
Chemical Identity and Physicochemical Properties
A precise understanding of the chemical and physical properties of this compound is fundamental to designing and interpreting toxicological studies.
| Property | Value | Source |
| Chemical Name | 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone | [5][6] |
| CAS Number | 119851-28-4 | [6][7][8] |
| Molecular Formula | C₁₄H₁₀Cl₂O₂ | [6][9] |
| Molecular Weight | 281.13 g/mol | [9] |
| Physical State | Solid | [5] |
| Melting Point | 54 - 56 °C | [8] |
| Water Solubility | 2.1 mg/L at 25 °C | [5] |
| Log P (octanol-water partition coefficient) | 4.52 at 25 °C | [5] |
The high Log P value suggests a potential for bioaccumulation, a critical parameter in toxicological risk assessment.
Known Toxicological Data and Structure-Activity Relationship (SAR) Analysis
Direct toxicological data for this compound is limited. A safety data sheet indicates low acute toxicity in rats.[5]
-
Acute Oral LD50 (rat): > 2000 mg/kg bw[5]
-
Acute Dermal LD50 (rat): > 2000 mg/kg bw[5]
-
Acute Inhalation LC50 (rat): > 5100 mg/m³ air[5]
While these data suggest low acute toxicity, they are insufficient for a comprehensive risk assessment. In the absence of further data, a Structure-Activity Relationship (SAR) analysis provides initial insights. The molecule contains a chlorinated phenyl ring and a phenoxy group, structures that can influence its metabolic fate and toxic potential.[6] The presence of chlorine atoms can sometimes be associated with persistence in the environment and potential for toxicity.[6]
The parent compound, difenoconazole, exhibits low acute toxicity but can induce liver and kidney effects in longer-term studies. It is generally not considered to be genotoxic or carcinogenic. However, as a member of the triazole fungicide class, there is a broader concern about the potential for endocrine disruption. The triazole moiety, which is absent in Impurity 1, is a key structural feature of the parent compound and many other fungicides. The toxicological profile of the impurity may therefore differ significantly from that of difenoconazole.
Proposed Experimental Workflow for a Comprehensive Toxicological Evaluation
To address the existing data gaps, a tiered and systematic approach to toxicological testing is essential. The following workflow is designed to provide a comprehensive understanding of the potential hazards of this compound.
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The Environmental Odyssey of Difenoconazole's Chemical Kin: A Technical Guide to the Fate of its Impurities
For the attention of researchers, scientists, and professionals in drug and pesticide development, this guide provides an in-depth exploration of the environmental fate of impurities associated with the widely used fungicide, Difenoconazole. As direct data on specific, commercially-designated impurities is often proprietary, this document synthesizes field-proven insights and authoritative data on the parent compound and its known transformation products to construct a scientifically robust narrative on their environmental journey.
Introduction: The Inevitable Presence of Impurities
Difenoconazole, a potent triazole fungicide, is a cornerstone of modern agriculture, prized for its broad-spectrum activity against fungal pathogens.[1][2][3] Its synthesis, like any chemical process, results in a technical-grade product containing the active ingredient and a suite of related compounds, or impurities. These impurities, often structurally similar to the parent molecule, are introduced into the environment alongside Difenoconazole. Understanding their environmental fate is not merely an academic exercise; it is a critical component of a comprehensive ecological risk assessment.[4][5] This guide will illuminate the pathways of degradation, mobility, and persistence of Difenoconazole's chemical relatives, providing a framework for predicting their environmental behavior.
Physicochemical Properties: The Blueprint for Environmental Behavior
The environmental journey of any chemical is dictated by its intrinsic physicochemical properties. While specific data for every impurity is not always available, the properties of the parent Difenoconazole molecule provide a strong predictive foundation.
| Property | Value for Difenoconazole | Significance for Environmental Fate |
| Molecular Formula | C19H17Cl2N3O3 | Influences molecular weight and reactivity. |
| Melting Point | 78.6 °C[1] | Affects its physical state in the environment. |
| Water Solubility | 15 mg/L at 25 °C[1] | Low solubility suggests a tendency to partition to soil and sediment rather than remaining in water. |
| Vapor Pressure | 1.2 x 10^-7 Pa at 20 °C[1] | Low volatility indicates it is unlikely to be transported long distances in the atmosphere. |
| Octanol-Water Partition Coefficient (log Kow) | 4.4 at 25 °C[1] | A high log Kow points to a strong affinity for organic matter and potential for bioaccumulation. |
| Henry's Law Constant | 8.9 x 10^-12 atm-cu m/mol at 25 °C[1] | Further confirms its low potential for volatilization from water. |
These properties collectively suggest that Difenoconazole and its structurally similar impurities are likely to be persistent in soil and sediment, with limited mobility in water and low potential for atmospheric transport.[6]
Environmental Degradation: The Transformation Pathways
Once released into the environment, Difenoconazole and its impurities are subject to a variety of degradation processes, both abiotic and biotic. The primary transformation reactions observed for Difenoconazole include oxidation, dechlorination, and hydroxylation.[7][8]
Abiotic Degradation: The Role of Light and Water
-
Photolysis: Difenoconazole can undergo degradation when exposed to sunlight.[1] Studies have shown that photolysis in water can occur, with reported half-lives of around 4.6 to 5.68 days in sterile water under laboratory conditions.[1] The process can lead to the formation of various transformation products.
-
Hydrolysis: Difenoconazole is hydrolytically stable under typical environmental pH conditions (pH 5, 7, and 9).[1] This stability implies that hydrolysis is not a significant degradation pathway for the parent molecule or likely for its closely related impurities.
Biotic Degradation: The Microbial Engine
Microbial activity is a key driver of Difenoconazole's breakdown in soil and aquatic systems.[2][9] Soil microorganisms can utilize the fungicide as a carbon source, leading to its degradation. The half-life of Difenoconazole in soil can vary significantly, from as short as 15.4 days to over 175 days, depending on soil type, microbial activity, and environmental conditions.[10][11][12] Clay soils and higher application doses tend to increase its persistence.[10][13]
Several metabolites have been identified from the microbial degradation of Difenoconazole. One of the main metabolites is difenoconazole alcohol (also known as CGA205375), which is formed through the reduction of a carbonyl group.[10][13] This metabolite has been found to be persistent in soil.[10][13] Other identified degradation products include CGA142856 and CGA71019.[14][15] The degradation pathways often involve hydrolysis, dehalogenation, and hydroxylation reactions.[2][9][16]
Caption: Generalized degradation pathway of Difenoconazole in the environment.
Mobility and Transport: Where Do They Go?
The movement of Difenoconazole and its impurities through the environment is largely governed by their interaction with soil and sediment.
Adsorption-Desorption in Soil
Difenoconazole exhibits strong adsorption to soil particles, a behavior predicted by its high log Kow value.[17] The Freundlich model is often used to describe its sorption isotherms.[17] The extent of adsorption is influenced by soil properties:
-
Organic Matter: Higher soil organic matter content generally leads to stronger adsorption.[17]
-
pH: Adsorption of Difenoconazole has been shown to be negatively correlated with soil pH.[17][18]
-
Clay Content: The relationship with clay content can be more complex and may vary depending on the type of clay minerals present.[17]
This strong adsorption limits the mobility of Difenoconazole and its impurities, reducing the likelihood of them leaching into groundwater.[6] However, it also contributes to their persistence in the topsoil layer.
Leaching and Runoff
Due to its strong binding to soil, the potential for Difenoconazole to leach into groundwater is generally considered low.[6] However, transport can occur through soil erosion and runoff, where the chemicals are carried along with soil particles into adjacent aquatic environments.[6] This particle-bound transport is a significant route of entry into surface waters.
Caption: Mobility and transport pathways of Difenoconazole and its impurities.
Ecotoxicological Implications
The presence of Difenoconazole and its transformation products in the environment can pose risks to non-target organisms. Difenoconazole itself is moderately toxic to most aquatic organisms.[6] While some studies have shown that certain transformation products may have lower acute toxicity than the parent compound, they can still be chronically toxic to aquatic life, posing a potential long-term threat to ecosystems.[7] The risk to aquatic ecosystems is a significant consideration in the environmental assessment of Difenoconazole.[4][19][20]
Analytical Methodologies: Detecting the Unseen
The reliable detection and quantification of Difenoconazole and its impurities in environmental matrices are crucial for monitoring their fate and assessing exposure.
Protocol: Determination of Difenoconazole and its Metabolites in Water
This protocol is based on established methods for the analysis of Difenoconazole and its degradation products in water samples.[14]
1. Principle: Water samples are analyzed for Difenoconazole and its metabolites (e.g., CGA205375, CGA142856, CGA71019) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). For low concentrations, a solid-phase extraction (SPE) step is employed to concentrate the analytes.
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Ammonium hydroxide
-
Ultrapure water
-
Analytical standards of Difenoconazole and its metabolites
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Glass scintillation vials
-
LC-MS/MS system with an electrospray ionization (ESI) source
3. Sample Preparation (Direct Injection):
-
For water samples with expected high concentrations, transfer an aliquot of the sample into an autosampler vial.
-
Add an equal volume of acetonitrile.
-
Vortex to mix.
-
The sample is ready for LC-MS/MS analysis.
4. Sample Preparation (Solid-Phase Extraction):
-
Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by ultrapure water.
-
Sample Loading: Pass a known volume of the water sample through the conditioned cartridge.
-
Washing: Wash the cartridge with a solution of water and a small percentage of methanol to remove interfering substances.
-
Elution: Elute the retained analytes with a suitable solvent, such as acetonitrile or methanol.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a small, known volume of the initial mobile phase.
-
The sample is ready for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
Chromatographic Separation: Use a suitable C18 column. The mobile phase typically consists of a gradient of water and acetonitrile or methanol, both containing a small amount of formic acid to improve ionization.
-
Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for each analyte.
6. Quality Control:
-
Analyze procedural blanks, matrix spikes, and duplicate samples to ensure the accuracy and precision of the method.
-
Prepare a calibration curve using a series of standard solutions to quantify the analytes in the samples.
Conclusion and Future Perspectives
The environmental fate of Difenoconazole impurities is intrinsically linked to that of the parent compound. Their low water solubility and high affinity for organic matter suggest they will primarily reside and persist in soil and sediment. While biotic and abiotic degradation processes do occur, the potential for long-term persistence of both the parent molecule and some of its transformation products warrants careful consideration in environmental risk assessments.
Future research should focus on isolating and characterizing specific manufacturing impurities and determining their unique physicochemical properties and toxicological profiles. This will allow for more refined and accurate risk assessments, ensuring the continued safe and sustainable use of Difenoconazole in agriculture.
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- 20. Aquatic and sediment ecotoxicity data of difenoconazole and its potential environmental risks in ponds bordering rice paddies - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Difenoconazole Impurity 1: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for Difenoconazole Impurity 1, a significant compound in the manufacturing process of the widely used triazole fungicide, difenoconazole. This document is intended for researchers, analytical scientists, and professionals in drug development and agrochemical industries who require a thorough understanding of the structural elucidation of this impurity.
This compound, chemically identified as 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one (CAS No. 119851-28-4), is a key intermediate in several synthesis routes of difenoconazole.[1][2] Its presence in the final product can impact the fungicide's efficacy and safety profile, making its identification and quantification crucial. This guide will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound, offering insights into the interpretation of the data and the experimental methodologies.
The Origin and Importance of this compound
Difenoconazole is a broad-spectrum fungicide that operates by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes.[3] The synthesis of this complex molecule involves multiple steps, and like any chemical process, it is prone to the formation of impurities. These can arise from unreacted starting materials, byproducts of side reactions, or intermediates that carry through the purification process.[4] this compound, an acetophenone derivative, is a common intermediate in the synthesis of difenoconazole.[1][2] Understanding its spectroscopic signature is paramount for developing robust analytical methods for quality control in the production of difenoconazole.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The resulting mass spectrum provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can be used to deduce its structure.
Expected Mass Spectrum Data
For this compound (C₁₄H₁₀Cl₂O₂), the molecular weight is 281.13 g/mol .[5] The presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum.
| Parameter | Expected Value | Interpretation |
| Molecular Formula | C₁₄H₁₀Cl₂O₂ | Confirmed by high-resolution mass spectrometry.[5][6] |
| Molecular Weight | 281.13 g/mol | Provides the mass of the most abundant isotopes.[5] |
| [M]+• | m/z 280 | Corresponding to the molecular ion with two ³⁵Cl isotopes. |
| [M+2]+• | m/z 282 | Corresponding to the molecular ion with one ³⁵Cl and one ³⁷Cl isotope. |
| [M+4]+• | m/z 284 | Corresponding to the molecular ion with two ³⁷Cl isotopes. |
| Key Fragments | m/z 265, 143, 111 | Expected fragmentation pattern involves the loss of a methyl group (-CH₃) and cleavage of the ether bond. |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation : Dissolve a small amount of the purified this compound in a volatile organic solvent such as methanol or acetonitrile.
-
Injection : Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for separation from other components.
-
Ionization : Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This will cause the molecule to lose an electron and form a positively charged molecular ion ([M]+•).
-
Acceleration : Accelerate the generated ions through an electric field.
-
Mass Analysis : Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection : Detect the ions and generate a mass spectrum that plots the relative abundance of ions as a function of their m/z ratio.
Caption: A typical workflow for obtaining an Electron Ionization Mass Spectrum.
Infrared (IR) Spectroscopy Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.
Expected IR Absorption Bands
The structure of this compound contains several key functional groups that will give rise to characteristic absorption bands in the IR spectrum.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| Aromatic C-H | 3100-3000 | Stretch |
| Methyl C-H | 2950-2850 | Stretch |
| Carbonyl (C=O) | 1700-1680 | Stretch |
| Aromatic C=C | 1600-1450 | Stretch |
| Aryl Ether (C-O-C) | 1250-1200 | Asymmetric Stretch |
| C-Cl | 800-600 | Stretch |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation : Place a small amount of the solid this compound directly onto the ATR crystal (e.g., diamond or germanium).
-
Pressure Application : Apply pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition : Pass an infrared beam through the ATR crystal. The beam will reflect off the internal surface of the crystal and penetrate a short distance into the sample.
-
Spectral Analysis : The detector measures the amount of absorbed radiation at each wavenumber. The resulting interferogram is then converted into an IR spectrum via a Fourier transform.
Caption: Workflow for acquiring an ATR-FTIR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. It provides information about the chemical environment of individual atoms (specifically ¹H and ¹³C in this context).
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and methyl protons. The chemical shifts (δ) are influenced by the electronic environment of the protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons | 7.0 - 8.0 | Multiplet (m) | 7H |
| Methyl Protons (-COCH₃) | 2.5 - 2.7 | Singlet (s) | 3H |
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl Carbon (C=O) | 195 - 205 |
| Aromatic Carbons | 115 - 160 |
| Methyl Carbon (-COCH₃) | 25 - 30 |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup : Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition : Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum.
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final NMR spectrum.
Caption: A generalized workflow for NMR spectroscopic analysis.
Conclusion
The structural elucidation of this compound is a critical aspect of ensuring the quality and safety of difenoconazole-based agrochemical products. Through the combined application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy, a comprehensive and unambiguous identification of this impurity can be achieved. The data and protocols presented in this guide provide a solid foundation for analytical scientists to develop and validate methods for the routine monitoring of this compound. The spectroscopic data, sourced from reputable chemical databases, offers a reliable reference for the characterization of 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one.[7][8]
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 677479, 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone. Retrieved from [Link].
-
CABI (2020). A New Synthesis Process of Highly Efficient and Low Toxic Fungicide Difenoconazole. CABI Digital Library. Retrieved from [Link].
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ResearchGate (n.d.). Preparation of fungicide difenoconazole. Retrieved from [Link].
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Quick Company (n.d.). Process For The Preparation Of Difenoconazole. Retrieved from [Link].
-
NIST (n.d.). Ethanone, 1-(2-chlorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link].
- Google Patents (n.d.). CN119350302A - A kind of synthetic method of difenoconazole.
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Matrix Fine Chemicals (n.d.). 1-[2-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]ETHAN-1-ONE. Retrieved from [Link].
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PubChem (n.d.). Difenoconazole. Retrieved from [Link].
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Patsnap (n.d.). Preparation method of difenoconazole technical material. Retrieved from [Link].
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The Commercial Availability and Technical Profile of Difenoconazole Impurity 1: A Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Impurity Standards in Agrochemical Safety and Efficacy
Difenoconazole is a broad-spectrum triazole fungicide extensively used in agriculture to protect a wide variety of crops from fungal diseases.[1] Its mechanism of action involves the inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes.[1] As with any synthetically produced chemical, the manufacturing process of difenoconazole can result in the formation of impurities.[] These impurities, even in trace amounts, can potentially impact the efficacy, toxicity, and environmental fate of the final product.[] Therefore, the isolation, identification, and quantification of these impurities are paramount for regulatory compliance and ensuring the safety and quality of agrochemical formulations.
This technical guide focuses on Difenoconazole Impurity 1, a significant process-related impurity. The availability of a well-characterized reference standard for this impurity is essential for analytical method development, validation, and routine quality control of difenoconazole technical grade material and its formulations. This document provides a comprehensive overview of the commercial availability of this compound standard, along with a detailed technical exploration of its synthesis, purification, and analytical characterization.
Commercial Availability of this compound Standard
A reliable supply of high-purity this compound standard is crucial for research and quality control laboratories. Several reputable chemical suppliers offer this impurity standard, often with a certificate of analysis detailing its purity and characterization data. The primary chemical name for this impurity is 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one .
Table 1: Commercial Suppliers of this compound Standard
| Supplier | Product Name | CAS Number | Molecular Formula | Additional Information |
| SRIRAMCHEM | This compound | 119851-28-4 | C14H10Cl2O2 | Also known as 4-Acetyl-3,4′-dichlorodiphenyl Ether.[3] |
| BOC Sciences | This compound | 1259033-72-1 | C20H19Cl2N3O3 | Purity >95%.[] |
| Sinco Pharmachem Inc. | This compound | 1259033-72-1 | C20H19Cl2N3O3 | |
| TLC Pharmaceutical Standards | This compound | 1259033-72-1 | C20H19Cl2N3O3 | Part of a comprehensive list of difenoconazole impurities.[4] |
It is important to note that two different CAS numbers and molecular formulas are associated with "this compound" by different suppliers. Researchers should carefully verify the chemical structure provided by the supplier to ensure it corresponds to the specific impurity they intend to study. The structure corresponding to CAS number 119851-28-4, 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one, is a known precursor in some synthesis routes of difenoconazole.
Synthesis and Purification of this compound
The synthesis of this compound, specifically 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one, can be achieved through a Friedel-Crafts acylation reaction. The following protocol is a representative synthesis based on established chemical principles and literature precedents.[5][6]
Diagram 1: Synthesis Pathway of this compound
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis of 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one
Materials:
-
3,4'-Dichlorodiphenyl ether
-
Acetyl chloride
-
Anhydrous aluminum trichloride (AlCl₃)
-
Dichloroethane (anhydrous)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Petroleum ether
Procedure:
-
Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 3,4'-dichlorodiphenyl ether and dichloroethane. Cool the mixture to 0-5 °C in an ice bath.
-
Catalyst Addition: Slowly add anhydrous aluminum trichloride to the cooled solution while maintaining the temperature below 10 °C.
-
Acylation: Add a solution of acetyl chloride in dichloroethane dropwise to the reaction mixture over 1-2 hours, ensuring the temperature remains between 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloroethane. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Solvent Removal: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.
Purification Protocol: Recrystallization
The crude product can be purified by recrystallization to obtain a high-purity standard.
Procedure:
-
Dissolve the crude 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one in a minimal amount of hot petroleum ether.[5]
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold petroleum ether.
-
Dry the purified crystals under vacuum to yield the high-purity this compound standard. The purity should be assessed by HPLC and spectroscopic methods.
Analytical Characterization of this compound
Accurate characterization of the impurity standard is crucial for its use in quantitative analysis. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this purpose.
Diagram 2: Analytical Workflow for Impurity 1 Characterization
Caption: Workflow for the analytical characterization of this compound.
High-Performance Liquid Chromatography (HPLC) Method
A validated HPLC method is essential for determining the purity of the this compound standard and for its quantification in technical grade difenoconazole.
Table 2: Suggested HPLC Parameters for this compound Analysis
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good separation for non-polar to moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) | A common mobile phase for the analysis of triazole fungicides and their impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at 220 nm | Difenoconazole and its impurities exhibit UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the impurity, confirming its identity. NMR spectroscopy (¹H and ¹³C) is crucial for the unambiguous structural elucidation of the molecule.
Expected Spectral Data for 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one:
-
Mass Spectrum (Electron Ionization - EI): A molecular ion peak (M+) at m/z 280/282/284 corresponding to the isotopic pattern of two chlorine atoms. Key fragment ions would arise from the cleavage of the acetyl group and the diphenyl ether linkage.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals would include a singlet for the methyl protons (~2.6 ppm) and aromatic protons in the range of 6.9-7.8 ppm, with splitting patterns corresponding to the substitution on the two phenyl rings.
-
¹³C NMR (CDCl₃, 100 MHz): Signals for the carbonyl carbon (~198 ppm), methyl carbon (~28 ppm), and aromatic carbons (118-158 ppm) would be observed. The number and chemical shifts of the aromatic carbons would confirm the substitution pattern.
Publicly available spectral data for 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone can be found in databases such as PubChem, which can serve as a reference for confirming the identity of the synthesized standard.[7]
Conclusion
The commercial availability of a well-characterized this compound standard is fundamental for the agrochemical industry to ensure the quality and safety of difenoconazole-based products. This guide has provided an overview of commercial suppliers and a detailed technical framework for the synthesis, purification, and analytical characterization of this important impurity. By employing the methodologies outlined herein, researchers and quality control scientists can confidently procure or synthesize and validate their own this compound reference standard, thereby contributing to the robust quality control of this widely used fungicide.
References
-
1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone. PubChem, National Institutes of Health. Available from: [Link]
-
A New Synthesis Process of Highly Efficient and Low Toxic Fungicide Difenoconazole. CABI Digital Library. Available from: [Link]
-
Difenoconazole. PubChem, National Institutes of Health. Available from: [Link]
-
Difenoconazole. NIST WebBook, National Institute of Standards and Technology. Available from: [Link]
-
DIFENOCONAZOLE (224). Food and Agriculture Organization of the United Nations. Available from: [Link]
- Process for making triazoles. Google Patents.
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Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone. Eureka | Patsnap. Available from: [Link]
-
1,2,3-Triazole synthesis. Organic Chemistry Portal. Available from: [Link]
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Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Molecules. Available from: [Link]
-
Preparation of fungicide difenoconazole. ResearchGate. Available from: [Link]
- Novel preparation method of difenoconazole. Google Patents.
- Preparation method of difenoconazole. Google Patents.
-
Spectral characterization of fluconazole. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
- Preparation method of difenoconazole technical material. Google Patents.
-
Molecular characterization and overexpression of the difenoconazole resistance gene CYP51 in Lasiodiplodia theobromae field isolates. Scientific Reports. Available from: [Link]
-
Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. Turkish Journal of Chemistry. Available from: [Link]
-
Residue Degradation and Risk Assessment of Difenoconazole and Its Metabolite during Tea Growing, Processing and Brewing by Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Determination. Foods. Available from: [Link]
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Methodological & Application
Application Note: A Validated HPLC-UV Method for the Determination of Difenoconazole Impurity 1 in Technical Grade Material
Abstract
This application note presents a detailed, robust, and validated analytical method for the identification and quantification of Difenoconazole Impurity 1 (CAS No. 1259033-72-1) in Difenoconazole technical grade active ingredient (TGAI). Difenoconazole is a broad-spectrum triazole fungicide critical to global crop protection.[] The presence of impurities, which can arise during synthesis or degradation, may impact the toxicological profile and efficacy of the final product, making their control a matter of regulatory and quality assurance importance.[] This protocol employs High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), a technique chosen for its specificity, accuracy, and accessibility in quality control laboratories. The method described herein is designed to be a self-validating system, providing users with a trustworthy protocol grounded in established chromatographic principles.
Introduction: The Rationale for Impurity Profiling
Difenoconazole (CAS No. 119446-68-3) functions by inhibiting ergosterol biosynthesis, a vital component of fungal cell membranes.[] Its complex chemical synthesis can lead to the formation of related substances, including unreacted starting materials, intermediates, and by-products.[] this compound, with a molecular formula of C₂₀H₁₉Cl₂N₃O₃, is one such related substance that requires careful monitoring.[2] Regulatory bodies worldwide mandate stringent control over impurity levels in pesticide formulations to ensure human and environmental safety. Therefore, a reliable and validated analytical method is not merely a quality control tool but a critical component of regulatory compliance.
The selected methodology, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), is ideally suited for analyzing moderately polar, non-volatile compounds like Difenoconazole and its impurities. The C18 stationary phase provides excellent separation based on hydrophobicity, while a UV detector offers sufficient sensitivity and selectivity for quantification at relevant levels. For even lower detection limits or for confirmatory analysis, this method can be readily adapted to a mass spectrometry (MS) detector.[3][4][5]
Experimental Workflow & Methodology
Materials and Equipment
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD). An Agilent 1290 Infinity II or equivalent is suitable.[6]
-
Analytical balance (0.01 mg readability)
-
Ultrasonic bath
-
Vortex mixer
-
Syringe filters (0.22 µm, PTFE or nylon)
-
-
Reagents and Standards:
-
Chromatographic Column:
-
Luna C18(2), 150 mm x 4.6 mm, 3 µm particle size, or equivalent. A guard column is recommended to prolong column life.[6]
-
Preparation of Solutions
Acetonitrile is chosen as the primary organic solvent due to its low UV cutoff, favorable viscosity, and excellent solubilizing properties for Difenoconazole and its related impurities. Water serves as the weak solvent in the mobile phase. A small amount of formic acid is added to the mobile phase to ensure consistent protonation of the triazole functional groups, leading to sharper, more symmetrical peaks and improved retention time stability.[3][6]
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Filter and degas both mobile phases prior to use.
-
-
Standard Stock Solutions (Concentration: 1000 µg/mL):
-
Accurately weigh approximately 25 mg of Difenoconazole Reference Standard into a 25 mL volumetric flask.
-
Accurately weigh approximately 5 mg of this compound Reference Standard into a separate 5 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile. Sonicate for 5 minutes to ensure complete dissolution. These stock solutions are stable for up to 3 months when stored at -18°C.[8]
-
-
Working Standard Solution (for Calibration):
-
Prepare a series of calibration standards by diluting the stock solutions with acetonitrile to achieve concentrations ranging from approximately 0.1 µg/mL to 10 µg/mL for Impurity 1 and corresponding concentrations for the Difenoconazole active ingredient. A typical combined working standard for system suitability might contain 250 µg/mL of Difenoconazole and 2.5 µg/mL of Impurity 1.
-
Sample Preparation Protocol
-
Weighing: Accurately weigh approximately 50 mg of the Difenoconazole technical sample into a 50 mL volumetric flask.
-
Dissolution: Add approximately 40 mL of acetonitrile.
-
Extraction: Sonicate for 15 minutes to ensure complete dissolution of the active ingredient and any impurities.
-
Dilution: Allow the solution to return to room temperature, then dilute to the mark with acetonitrile and mix thoroughly. The nominal concentration is 1000 µg/mL.
-
Filtration: Filter an aliquot of the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.
Chromatographic Conditions
The following parameters have been optimized for the separation of Difenoconazole and Impurity 1.
| Parameter | Condition | Rationale |
| HPLC Column | Luna C18(2), 150 mm x 4.6 mm, 3 µm | Provides high-resolution separation for structurally similar compounds. |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Acidified mobile phase ensures good peak shape for the triazole analytes.[6] |
| Gradient Program | 0-2 min: 60% B2-12 min: 60% to 90% B12-15 min: 90% B15.1-18 min: 60% B | Gradient elution ensures separation of early-eluting polar impurities while efficiently eluting the hydrophobic main component. |
| Flow Rate | 0.8 mL/minute | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | Maintains stable retention times and improves peak symmetry. |
| Injection Volume | 5 µL | A small injection volume prevents peak distortion and column overload. |
| DAD Wavelength | 220 nm | Provides good sensitivity for both Difenoconazole and its related impurities.[6] |
| Run Time | 18 minutes | Sufficient to elute all components and re-equilibrate the column. |
Analytical Workflow Diagram
Caption: HPLC analysis workflow for this compound.
System Suitability and Validation
System Suitability Test (SST)
Trustworthiness through System Verification: Before initiating any sample analysis, the chromatographic system's performance must be verified. This is achieved by injecting the working standard solution (e.g., five replicate injections). The results must meet the criteria below, ensuring the system is operating correctly.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 – 1.5 |
| Theoretical Plates | > 2000 |
| % RSD of Retention Time | ≤ 1.0% |
| % RSD of Peak Area | ≤ 2.0% |
Method Validation Principles
This method should be fully validated according to SANCO or ICH guidelines to ensure it is fit for its intended purpose.[8][9] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. A blank (acetonitrile) and a Difenoconazole standard without the impurity should be injected to ensure no interfering peaks are present at the retention time of Impurity 1.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A minimum of five concentration levels should be used to construct a calibration curve, which should have a correlation coefficient (R²) of ≥ 0.999.[6]
-
Accuracy (Recovery): Determined by spiking a known amount of Impurity 1 standard into a sample of pure Difenoconazole at three different concentration levels. The recovery should be within 90-110%.
-
Precision:
-
Repeatability (Intra-assay): The precision under the same operating conditions over a short interval. Expressed as the Relative Standard Deviation (%RSD) of at least six measurements, which should be ≤ 5.0%.[8]
-
Intermediate Precision: Assesses variations within the laboratory (different days, different analysts).
-
-
Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. For impurity analysis, the LOQ should be at or below the reporting threshold (typically 0.1%). The LOQ is often established as the concentration giving a signal-to-noise ratio of approximately 10.[8]
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified. Typically established at a signal-to-noise ratio of 3.
Data Analysis and Calculation
-
Identification: Identify the peaks for Difenoconazole and Impurity 1 in the sample chromatogram by comparing their retention times with those from the working standard chromatogram.
-
Integration: Integrate the peak areas for both the main component and the impurity.
-
Quantification: Calculate the concentration of Impurity 1 in the sample solution (C_imp) using the calibration curve established from the working standards.
-
Calculation of Impurity Percentage: Use the following formula to determine the percentage of Impurity 1 in the Difenoconazole technical sample:
% Impurity 1 = (Area_imp / Area_total) x 100
Where:
-
Area_imp is the peak area of Impurity 1.
-
Area_total is the sum of all peak areas in the chromatogram.
This area normalization method is suitable when the relative response factors of the impurity and the active ingredient are close to 1.0. For higher accuracy, an external standard method using the impurity's reference standard is required.
-
Conclusion
The HPLC-DAD method detailed in this application note is a specific, precise, and accurate protocol for the determination of this compound. The comprehensive step-by-step guide, from reagent preparation to data analysis, coupled with rigorous system suitability and validation criteria, provides researchers and quality control analysts with a reliable and trustworthy tool. Adherence to this method will support the robust quality control of Difenoconazole technical material, ensuring it meets the stringent requirements of regulatory authorities and the agrochemical industry.
References
-
SIELC Technologies. (n.d.). Separation of Difenoconazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubMed. (2007). [Determination of difenoconazole residue in foods by gas chromatography-negative chemical ionization mass spectrometry]. Retrieved from [Link]
-
United States Environmental Protection Agency. (n.d.). Difenoconazole & Degradates Independent Laboratory Validation in soil 46950214. Retrieved from [Link]
-
SAS Publishers. (n.d.). A New Gas Chromatographic Method for Determination of Difenoconazole Residues in Pomegranate Fruits. Retrieved from [Link]
-
Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Cafenstrole, Difenoconazole, Cyproconazole, Simetryn, Thifluzamide, Tetraconazole, Tebuconazole, Triadimenol, Fludioxonil, Propiconazole, Hexaconazole and Penconazole (Agricultural Products). Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). DIFENOCONAZOLE (224). Retrieved from [Link]
-
Global Research in Environment and Sustainability. (2024). Validation of Commercial Formulation of Difenoconazole Using HPLC Equipped with Dad. Retrieved from [Link]
-
ResearchGate. (n.d.). [Determination of difenoconazole residue in foods by gas chromatography-negative chemical ionization mass spectrometry] | Request PDF. Retrieved from [Link]
-
IJARIIT. (2017). Separation and estimation of azoxystrobin and difenoconazole formulation by reverse phase high performance liquid chromatography. Retrieved from [Link]
-
United States Environmental Protection Agency. (n.d.). Environmental Chemistry Method Difenoconazole & Degradates in Water 49862302. Retrieved from [Link]
-
United States Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Difenoconazole; 469501-28. Retrieved from [Link]
-
Regulations.gov. (2021). Difenoconazole. Human Health Risk Assessment for the Petition for the Establishment of a Tolerance for Residues in or on Imported Black Pepper. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). DIFENOCONAZOLE (224). Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Difenoconazol-impurities. Retrieved from [Link]
-
PubMed. (2018). Simultaneous determination and method validation of difenoconazole, propiconazole and pyraclostrobin in pepper and soil by LC-MS/MS in field trial samples from three provinces, China. Retrieved from [Link]
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- 5. Simultaneous determination and method validation of difenoconazole, propiconazole and pyraclostrobin in pepper and soil by LC-MS/MS in field trial samples from three provinces, China - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. ijariit.com [ijariit.com]
Application Note: High-Sensitivity HPLC-MS/MS Method for the Quantification of Difenoconazole and its Process Impurity in Agricultural Commodities
Abstract
This application note presents a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the simultaneous determination of the triazole fungicide Difenoconazole and a key process-related impurity, Difenoconazole Impurity 1. The methodology is designed for researchers, quality control scientists, and regulatory bodies involved in pesticide residue analysis in complex food matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure, followed by chromatographic separation on a C18 stationary phase and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the high selectivity and sensitivity required to meet and exceed international regulatory standards for pesticide residue monitoring.
Introduction
Difenoconazole is a broad-spectrum systemic fungicide belonging to the triazole chemical class, widely used in agriculture to protect a variety of crops from fungal diseases.[1] Its mechanism of action involves the inhibition of sterol biosynthesis in fungi, which is crucial for the formation of their cell membranes.[2] Due to its widespread application, regulatory agencies worldwide, such as the US Environmental Protection Agency (EPA) and the European Union, have established Maximum Residue Limits (MRLs) for Difenoconazole in various food commodities to ensure consumer safety.[3][4]
The manufacturing process of Difenoconazole can lead to the formation of process-related impurities.[] One such impurity, this compound (CAS 1259033-72-1), is structurally very similar to the parent compound, differing by an ethyl group in place of a methyl group on the dioxolane ring. The presence of such impurities, even at trace levels, is of regulatory concern as they may have their own toxicological profiles. Therefore, a highly selective and sensitive analytical method is crucial for the simultaneous quantification of both the active ingredient and its significant impurities.
This application note details a comprehensive HPLC-MS/MS method for the concurrent analysis of Difenoconazole and this compound. The method's foundation lies in its ability to provide accurate quantification at trace levels, ensuring the safety and quality of agricultural products.
Chemical Structures and Properties
A clear understanding of the analytes' chemical properties is fundamental to developing a robust analytical method.
| Compound | Difenoconazole | This compound |
| Structure |
ngcontent-ng-c2487356420="" class="ng-star-inserted"> | |
| CAS Number | 119446-68-3[1] | 1259033-72-1[6][7] |
| Molecular Formula | C₁₉H₁₇Cl₂N₃O₃[1] | C₂₀H₁₉Cl₂N₃O₃[6][7][8] |
| Molecular Weight | 406.26 g/mol [1] | 420.30 g/mol [6][7][8] |
| [M+H]⁺ (m/z) | 407.07 | 421.08 |
Experimental Workflow
The overall analytical workflow is designed for efficiency and accuracy, from sample receipt to final data analysis.
Caption: Overview of the analytical workflow from sample preparation to data reporting.
Materials and Reagents
-
Difenoconazole certified reference standard (≥98% purity)
-
This compound certified reference standard (≥95% purity)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 bulk sorbent
-
0.22 µm syringe filters (PTFE)
Sample Preparation: QuEChERS Protocol
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices due to its simplicity, speed, and effectiveness.[9][10][11][12][13]
Protocol:
-
Homogenization: Weigh 10 g (± 0.1 g) of a representative homogenized sample (e.g., fruit or vegetable puree) into a 50 mL centrifuge tube. For dry samples, use 2 g of the homogenized sample and add 8 mL of reagent water, then let it rehydrate for 30 minutes.
-
Extraction: Add 10 mL of acetonitrile to the centrifuge tube. Cap the tube and shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate. Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup (d-SPE): Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.
-
Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at high speed for 2 minutes.
-
Filtration and Dilution: Take an aliquot of the supernatant, filter it through a 0.22 µm syringe filter, and dilute as necessary with the initial mobile phase composition before injection into the HPLC-MS/MS system.
Rationale for Choices:
-
Acetonitrile is used for extraction due to its ability to efficiently extract a wide range of pesticides while minimizing the co-extraction of non-polar interferences like fats and waxes.
-
The salt mixture induces phase separation between the aqueous and organic layers and helps to partition the pesticides into the acetonitrile layer. The citrate buffer system helps to maintain a stable pH, which is important for the stability of pH-sensitive pesticides.
-
PSA in the d-SPE step removes organic acids, sugars, and some pigments, while C18 removes non-polar interferences. MgSO₄ is used to remove any remaining water from the extract.
HPLC-MS/MS Method Parameters
The chromatographic and mass spectrometric parameters must be optimized for the selective and sensitive detection of both analytes.
HPLC Parameters
A reversed-phase C18 column is ideal for the separation of moderately non-polar compounds like Difenoconazole and its impurity.[9]
| Parameter | Setting |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 0-1 min (40% B), 1-8 min (40-95% B), 8-10 min (95% B), 10-10.1 min (95-40% B), 10.1-12 min (40% B) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Rationale for Choices:
-
A C18 column provides excellent retention and separation for triazole fungicides.
-
Formic acid is added to the mobile phase to improve the ionization efficiency in the positive ion mode of the mass spectrometer.[9]
-
The gradient elution allows for the effective separation of the analytes from matrix components and from each other.
MS/MS Parameters
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity.
| Parameter | Setting |
| Ionization Mode | ESI+ |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 50 L/hr |
MRM Transitions:
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z (Quantifier) | Product Ion (Q3) m/z (Qualifier) | Collision Energy (eV) |
| Difenoconazole | 407.1 | 251.0 | 125.1 | 25 |
| This compound | 421.1 | 251.0 | 125.1 | 28 |
Rationale for Transitions:
-
Difenoconazole: The precursor ion [M+H]⁺ is m/z 407.1. The quantifier ion at m/z 251.0 corresponds to the 2-chloro-4-(4-chlorophenoxy)phenyl fragment. The qualifier ion at m/z 125.1 represents a further fragmentation.
-
This compound: The precursor ion [M+H]⁺ is m/z 421.1. The fragmentation is predicted to be analogous to Difenoconazole, with the primary fragmentation yielding the same stable chlorophenoxyphenyl fragment (m/z 251.0). A slightly higher collision energy is proposed due to the larger ethyl group, which may require more energy to induce fragmentation. Note: These transitions for this compound are proposed based on its chemical structure and should be experimentally confirmed.
Method Validation
The analytical method should be validated according to internationally recognized guidelines such as those from the International Council for Harmonisation (ICH).
Caption: Key parameters for the validation of the analytical method.
Validation Parameters:
| Parameter | Acceptance Criteria |
| Specificity | No significant interfering peaks at the retention times of the analytes in blank matrix samples. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over a range of 0.5 - 100 ng/mL. |
| Accuracy (Recovery) | 70-120% at three spiking levels (e.g., 10, 50, and 100 µg/kg). |
| Precision (RSD) | Repeatability (intra-day) RSD ≤ 15%; Intermediate precision (inter-day) RSD ≤ 20%. |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision. Expected LOQ ≤ 10 µg/kg. |
| Robustness | Insensitive to small, deliberate variations in method parameters (e.g., mobile phase composition, column temperature). |
Conclusion
This application note provides a detailed and scientifically grounded HPLC-MS/MS method for the reliable quantification of Difenoconazole and its process impurity, this compound, in complex agricultural matrices. The combination of a streamlined QuEChERS sample preparation protocol with the high sensitivity and selectivity of tandem mass spectrometry ensures that the method is fit for purpose for routine monitoring and regulatory compliance. The provided method parameters and validation guidelines offer a solid foundation for any laboratory aiming to implement robust pesticide residue analysis.
References
-
SIELC Technologies. (n.d.). Separation of Difenoconazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Electronic Code of Federal Regulations. (n.d.). 40 CFR 180.475 -- Difenoconazole; tolerances for residues. Retrieved from [Link]
- Blondel, A., Krings, B., Ducat, N., & Pigeon, O. (2018). Validation of an analytical method for 1,2,4-triazole in soil using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and monitoring of propiconazole degradation in a batch study.
-
Khalil, N. H. H., & Huat, T. G. (n.d.). Determination of Triazole Fungicides in Fruits and Vegetables by Liquid Chromatography-Mass Spectrometry (LC/MS). SciSpace. Retrieved from [Link]
- Anastassiades, M., et al. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry-LC-MS/MS. EURL-SRM.
- Li, W., et al. (2012). Simultaneous enantioselective determination of triazole fungicide difenoconazole and its main chiral metabolite in vegetables and soil by normal-phase high-performance liquid chromatography. Analytical and Bioanalytical Chemistry, 404(6-7), 2017-2031.
- Sangamithra, R., et al. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science, 13(Suppl 1), 001-008.
- Blondel, A., Krings, B., Ducat, N., & Pigeon, O. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study.
- Li, W., et al. (2012). Simultaneous enantioselective determination of triazole fungicide difenoconazole and its main chiral metabolite in vegetables and soil by normal-phase high-performance liquid chromatography. Analytical and Bioanalytical Chemistry, 404(6-7), 2017-2031.
-
SGS. (2021, June 30). US EPA Establishes Tolerances for Difenoconazole in or on Various Commodities. Retrieved from [Link]
-
Federal Register. (2018, January 26). Difenoconazole; Pesticide Tolerances. Retrieved from [Link]
- Abd El-Mageed, N. M., et al. (2024). Validation of Commercial Formulation of Difenoconazole Using HPLC Equipped with Dad. Global Research in Environment and Sustainability, 2(1).
- European Food Safety Authority. (2021). Modification of the existing maximum residue levels for difenoconazole in leafy brassica. EFSA Journal, 19(2), e06393.
-
National Institute of Standards and Technology. (n.d.). Difenoconazole. NIST WebBook. Retrieved from [Link]
- Nuñez, A., Sapozhnikova, Y., & Lehotay, S. J. (2018). Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry. Toxics, 6(4), 59.
-
Waters. (n.d.). Sample Profiling of Pesticide Formulations Using UV and MS Detection for Component Identification. Retrieved from [Link]
- Maldonado-Reina, A. J., et al. (2024). Tracing the dissipation of difenoconazole, its metabolites and co-formulants in tomato: A comprehensive analysis by chromatography coupled to high resolution mass spectrometry in laboratory and greenhouse trials. Environmental Pollution, 349, 123924.
- Zhang, Y., et al. (2019). Simultaneous determination and method validation of difenoconazole, propiconazole and pyraclostrobin in pepper and soil by LC-MS/MS in field trial samples from three provinces, China. Journal of the Science of Food and Agriculture, 99(11), 5049-5058.
- International Council for Harmonisation. (2022). ICH Q2(R2)
- International Council for Harmonisation. (1996). ICH Q2(R1) Validation of analytical procedures: Text and methodology.
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Topic: High-Sensitivity GC-MS Protocol for the Analysis of Difenoconazole Impurity 1
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Difenoconazole is a broad-spectrum triazole fungicide critical to modern agriculture for managing a wide array of fungal diseases in crops.[][2] The purity of the technical-grade active ingredient is paramount, as impurities can impact its toxicological profile, environmental fate, and overall efficacy.[] This application note presents a detailed, robust, and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of Difenoconazole Impurity 1 (CAS No. 1259033-72-1). The protocol leverages a modified QuEChERS sample preparation technique for efficient extraction and cleanup, followed by sensitive GC-MS analysis, making it suitable for quality control and regulatory compliance in agrochemical formulations and residue analysis.
Introduction: The Rationale for Impurity Profiling
The chemical synthesis of complex molecules like difenoconazole can result in the formation of various by-products, unreacted starting materials, and intermediates.[] These are collectively known as impurities. Regulatory bodies worldwide mandate strict limits on the levels of these impurities in pesticide formulations to ensure product safety and quality. This compound (Molecular Formula: C₂₀H₁₉Cl₂N₃O₃) is one such process-related impurity that requires precise monitoring.[3][4]
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose. It offers high chromatographic resolution for separating the impurity from the active ingredient and other matrix components, combined with the high specificity and sensitivity of mass spectrometric detection for unambiguous identification and quantification.[5][6] This guide provides a comprehensive workflow, from sample preparation to final data analysis, grounded in established analytical principles.
Experimental Workflow Overview
The analytical procedure follows a logical sequence designed to ensure accuracy, precision, and reliability. The workflow begins with sample extraction and cleanup using the highly effective QuEChERS methodology, followed by instrumental analysis using GC-MS operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
Caption: Workflow for this compound Analysis.
Detailed Protocols and Methodologies
Materials, Reagents, and Standards
-
Solvents: Acetonitrile, Ethyl Acetate (Pesticide Residue Grade or equivalent).
-
Reagents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl).
-
Standards: Certified Reference Materials (CRMs) of Difenoconazole and this compound.
-
Sample Matrix: This protocol is designed for a technical formulation. For analysis in food or environmental matrices, a matrix-matched calibration is required.[7]
-
Equipment: Analytical balance, vortex mixer, centrifuge capable of >4000 rpm, 50 mL and 2 mL centrifuge tubes, volumetric flasks, micropipettes, syringes, and 0.22 µm syringe filters.
Preparation of Standards
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of each CRM (Difenoconazole and Impurity 1) into separate 10 mL volumetric flasks. Dissolve and bring to volume with ethyl acetate. These stocks are stable for at least 5 years when stored at -20°C in tightly sealed containers.[8]
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solutions with ethyl acetate to achieve a concentration range that brackets the expected impurity level (e.g., 0.01 to 1.0 µg/mL). A typical range for impurity determination is from the specification level to 120% of that level.
Sample Preparation: QuEChERS-based Protocol
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach provides excellent extraction efficiency and sample cleanup.[9][10]
-
Sample Weighing: Accurately weigh 1.0 g of the technical-grade difenoconazole sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap tightly and vortex vigorously for 2 minutes to ensure complete dissolution and extraction.
-
Liquid-Liquid Partitioning: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. This step forces the separation of the acetonitrile layer from any residual water and enhances the partitioning of analytes into the organic phase.[10] Immediately cap and vortex for 1 minute.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Cleanup (Dispersive SPE): Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE cleanup tube containing 150 mg MgSO₄ and 50 mg of a suitable sorbent (e.g., PSA - primary secondary amine) to remove interferences. Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge the dSPE tube at high speed (e.g., 10,000 rpm) for 2 minutes.
-
Final Extract: Carefully collect the supernatant, filter it through a 0.22 µm syringe filter, and transfer it to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumental Conditions
The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.
| Parameter | Condition | Rationale |
| Gas Chromatograph (GC) | ||
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A 5% phenyl-methylpolysiloxane column offers excellent inertness and resolving power for a wide range of pesticides. |
| Injector | Splitless Mode, 1 µL injection volume | Maximizes the transfer of analyte to the column, essential for trace impurity analysis. |
| Injector Temperature | 280 °C | Ensures rapid and complete volatilization of difenoconazole and its impurity without thermal degradation.[11] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Provides optimal and consistent chromatographic performance. |
| Oven Program | Initial 100°C (hold 1 min), ramp 20°C/min to 200°C, then ramp 10°C/min to 300°C (hold 5 min) | The temperature gradient is designed to separate the analytes from solvent and matrix components effectively. |
| Mass Spectrometer (MS) | ||
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique providing reproducible fragmentation patterns for library matching. |
| Ion Source Temp. | 230 °C | Standard temperature for stable ion formation. |
| Quadrupole Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Acquisition Mode | Full Scan (50-500 amu) for identification; Selected Ion Monitoring (SIM) for quantification | Full Scan is used to confirm the mass spectra of the impurity. SIM mode significantly increases sensitivity and selectivity by monitoring only characteristic ions.[12] |
| SIM Ions (m/z) | To be determined experimentally from the full scan spectrum of the Impurity 1 standard. For Difenoconazole (Quantifier/Qualifiers): e.g., 251, 328, 406. | The choice of ions is critical for specificity. A quantifier ion is used for concentration calculation, while qualifier ions confirm identity. |
Data Analysis, Quantification, and Validation
Identification
The identity of this compound is confirmed by comparing the retention time and the acquired mass spectrum of the peak in the sample chromatogram with that of the certified reference standard.
Quantification
Quantification is performed using the external standard method.[13] A calibration curve is generated by plotting the peak area of the quantifier ion against the concentration of the working standards. The concentration of Impurity 1 in the sample is then calculated from this curve.
Method Validation
A validated analytical method ensures that the results are reliable and fit for purpose. The method should be validated for the following parameters according to international guidelines (e.g., SANTE, APVMA):[8]
-
Selectivity: Demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank matrix.
-
Linearity & Range: The calibration curve should exhibit a correlation coefficient (r²) ≥ 0.99 over the defined concentration range.[14]
-
Accuracy (Recovery): Determined by analyzing spiked blank samples. Recoveries should typically be within 70-120%.[7][12]
-
Precision (RSD%): The relative standard deviation for replicate measurements should be ≤ 20%.[12]
-
Limit of Quantitation (LOQ): The lowest concentration that can be quantified with acceptable accuracy and precision. For an impurity, this should be well below the regulatory specification limit.[15]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of this compound. The combination of a streamlined QuEChERS sample preparation method and a sensitive, selective GC-MS analysis ensures high-quality data suitable for regulatory submissions, quality control, and research applications. Adherence to proper method validation procedures is essential to guarantee the integrity and defensibility of the analytical results.
References
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- [Determination of 11 triazole fungicides in fruits using solid phase extraction and gas chromatography-tandem mass spectrometry]. (2014). PubMed.
- A Comprehensive Guide to Pesticide Residue Analysis. (n.d.). SCION Instruments.
- QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods. (2011). PubMed.
- A Review: Sample Preparation Methods for the Pesticide Residue Analysis in Food Samples. (2016). International Journal of Environmental & Agriculture Research.
- Determination of Triazole Fungicides Using Hollow Fiber Liquid Phase Microextraction Prior to Gas Chromatography−Mass Spectrometry Analysis. (2012). ACS Publications.
- Determination of Triazole Fungicides Using Hollow Fiber Liquid Phase Microextraction Prior to Gas Chromatography–Mass Spectrometry Analysis. (2012). Industrial & Engineering Chemistry Research.
- Determination of Triazole Fungicides Using Hollow Fiber Liquid Phase Microextraction Prior to Gas Chromatography–Mass Spectrometry Analysis. (2012). ResearchGate.
- Sample Preparation for Pesticide Residue Analysis using the QuEChERS Method. (2012). Food Safety Magazine.
- Validation of analytical methods for active constituents and agricultural products. (2014). Australian Pesticides and Veterinary Medicines Authority.
- (PDF) Pesticide Residues Method Validation by UPLC-MS/MS for Accreditation Purposes. (2016). ResearchGate.
- [Determination of difenoconazole residue in foods by gas chromatography-negative chemical ionization mass spectrometry]. (2007). PubMed.
- Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. (2021). Food Analytical Methods.
- METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. (2013). European Commission.
- This compound | 1259033-72-1. (n.d.). ChemicalBook.
- Solid-phase microextraction and gas chromatography-mass spectrometry for the rapid screening of triazole residues in wine and strawberries. (2019). ResearchGate.
- (PDF) Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. (1999). ResearchGate.
- difenoconazole. (n.d.). TLC Pharmaceutical Standards.
- Residue Analysis of Difenoconazole and Chlorfenivnphos Pesticides in Tomato (Solanum lycopersicum L.). (2024). ResearchGate.
- This compound. (n.d.). SRIRAMCHEM.
- [Determination of difenoconazole residue in foods by gas chromatography-negative chemical ionization mass spectrometry]. (2007). ResearchGate.
- Rapid determination of difenoconazole residue in soil using QuEChERS/GC-MS. (2010). Chinese Journal of Pesticide Science.
- Preliminary study of difenoconazole residues in rice paddy watersheds. (2010). UM Research Repository.
- Difenoconazole and Impurities. (n.d.). BOC Sciences.
- Difenoconazol-impurities. (n.d.). Pharmaffiliates.
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- 15. Rapid determination of difenoconazole residue in soil using QuEChERS/GC-MS [nyxxb.cn]
Application Note: Quantification of Difenoconazole Impurity 1 in Technical Grade Difenoconazole by Reverse-Phase HPLC
Introduction
Difenoconazole is a broad-spectrum triazole fungicide widely used in agriculture to protect crops from a variety of fungal diseases. The quality and purity of technical grade active ingredients (TGAIs) are critical for ensuring product efficacy and safety. Regulatory bodies worldwide, such as the Environmental Protection Agency (EPA), mandate strict control over impurities that may arise during the synthesis or storage of the active ingredient.[1] Impurity profiling is therefore an essential component of quality control in the agrochemical industry.
This application note details a robust and reliable method for the quantification of Difenoconazole Impurity 1 (1-(2-chloro-4-(4-chlorophenoxy)phenyl)ethan-1-one), a potential process-related impurity, in technical grade difenoconazole.[2][3][4] The method utilizes High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD), a technique chosen for its specificity, precision, and accessibility in a standard quality control laboratory. Adherence to a rigorous, validated protocol ensures data integrity and compliance with international standards such as ISO 17025.[5][6]
Principle of the Method
The quantification of this compound is achieved by reverse-phase high-performance liquid chromatography (RP-HPLC). This technique separates compounds based on their hydrophobicity. A C18 stationary phase is used, which retains the nonpolar difenoconazole and its related impurity. An isocratic mobile phase of acetonitrile and water provides the necessary polarity to elute the compounds from the column.[5][7] The addition of formic acid to the mobile phase is a critical choice to ensure sharp, symmetrical peak shapes by suppressing the ionization of residual silanols on the column packing.[]
Detection is performed using a DAD at 220 nm, where both the active ingredient and the impurity exhibit significant absorbance. Quantification is based on the external standard method, comparing the peak area of the impurity in the sample to the peak area of a certified reference standard of a known concentration.
Materials and Reagents
| Item | Description/Specification | Supplier Example |
| Reference Standards | Difenoconazole (CAS: 119446-68-3), Purity >98% | AccuStandard, LGC Standards |
| This compound (CAS: 119851-28-4), Purity >95% | Sriramchem, Anax Laboratories[2][3] | |
| Solvents | Acetonitrile (MeCN), HPLC Grade | Fisher Scientific, Merck |
| Water, HPLC or Milli-Q Grade | --- | |
| Reagents | Formic Acid, ACS Grade | Sigma-Aldrich |
| Sample | Technical Grade Difenoconazole (TG) | --- |
| HPLC Column | C18, 150 mm x 4.6 mm, 3 µm particle size | Agilent, Waters, Phenomenex |
| Equipment | HPLC system with DAD or UV detector | Agilent, Shimadzu, Waters |
| Analytical Balance (4-decimal place) | Mettler Toledo | |
| Volumetric flasks (Class A) | --- | |
| Pipettes (Calibrated) | --- | |
| Syringe filters (0.45 µm, PTFE) | --- | |
| Ultrasonic Bath | --- |
Experimental Protocol
Preparation of Mobile Phase
-
Prepare a solution of 85:15 (v/v) Acetonitrile and Water.
-
Add 0.075% formic acid to the aqueous portion before mixing (e.g., 0.75 mL of formic acid in 1 L of water).
-
Mix thoroughly and degas for 15 minutes in an ultrasonic bath or by vacuum filtration.
-
Scientist's Note: Proper degassing is crucial to prevent air bubbles in the pump and detector, which can cause baseline instability and inaccurate quantification.
-
Preparation of Standard Solutions
-
Difenoconazole Stock Standard (500 µg/mL): Accurately weigh approximately 25 mg of Difenoconazole reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Impurity 1 Stock Standard (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solution (Impurity 1 at 1.0 µg/mL): Pipette 1.0 mL of the Impurity 1 Stock Standard into a 100 mL volumetric flask and dilute to volume with acetonitrile. This concentration is suitable for quantifying the impurity at a 0.1% level in the technical sample.
Preparation of Sample Solution
-
Accurately weigh approximately 100 mg of the technical grade difenoconazole sample into a 100 mL volumetric flask.
-
Add approximately 70 mL of acetonitrile and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature, then dilute to volume with acetonitrile. The nominal concentration of the active ingredient is 1000 µg/mL.
-
Filter an aliquot of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial before injection.
Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC with DAD/UV Detector |
| Column | C18, 150 mm x 4.6 mm, 3 µm |
| Mobile Phase | Acetonitrile:Water (85:15, v/v) with 0.075% Formic Acid[5][6] |
| Flow Rate | 0.7 mL/min[5][6] |
| Column Temperature | 25 °C[5][6] |
| Injection Volume | 5 µL |
| Detector Wavelength | 220 nm[5][6] |
| Run Time | Approx. 10 minutes |
System Suitability Test (SST)
Before commencing sample analysis, the system's performance must be verified. This is a cornerstone of a self-validating protocol, ensuring the system is fit for its intended purpose on the day of analysis.[9][10][11]
-
Inject the diluent (acetonitrile) as a blank to ensure no interfering peaks are present.
-
Inject the Impurity 1 Working Standard Solution (1.0 µg/mL) five times consecutively.
-
The system is deemed suitable for analysis if it meets the criteria outlined in the table below.
| Parameter | Acceptance Criteria | Rationale |
| Precision | Relative Standard Deviation (%RSD) of peak areas ≤ 2.0%[9] | Demonstrates the stability and reproducibility of the injector and detector. |
| Tailing Factor (T) | 0.8 – 1.5 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | > 2000 | Indicates good column efficiency and separation power. |
Failure to meet these criteria requires troubleshooting of the chromatographic system before proceeding.[12]
Data Analysis and Calculations
The percentage of this compound in the technical grade sample is calculated using the external standard formula:
% Impurity 1 (w/w) = (Area_Imp_Sample / Area_Imp_Std) x (Conc_Std / Conc_Sample) x Purity_Std x 100
Where:
-
Area_Imp_Sample: Peak area of Impurity 1 in the sample chromatogram.
-
Area_Imp_Std: Average peak area of Impurity 1 from the SST injections.
-
Conc_Std: Concentration of Impurity 1 in the Working Standard Solution (µg/mL).
-
Conc_Sample: Nominal concentration of the technical sample (µg/mL).
-
Purity_Std: Purity of the Impurity 1 reference standard (as a decimal).
Method Validation Summary
The analytical method was validated according to established guidelines to demonstrate its suitability for the intended purpose.[13][14][15] The key performance characteristics are summarized below.
| Parameter | Result | Acceptance Criteria |
| Selectivity | No interference observed at the retention time of Impurity 1 from blank or difenoconazole peak. | Baseline resolution > 2.0 |
| Linearity (r²) | > 0.999 | r² ≥ 0.995 |
| Range | 0.25 - 2.0 µg/mL (0.025% - 0.2% of nominal sample conc.) | From LOQ to 120% of the specification limit[13] |
| Limit of Detection (LOD) | 0.08 µg/mL | S/N ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | 0.25 µg/mL | S/N ratio ≥ 10:1 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 90% - 110% |
| Precision (%RSD) | Repeatability: < 1.5%; Intermediate Precision: < 2.5% | Repeatability ≤ 2.0%; Int. Precision ≤ 3.0% |
Visualizations
Caption: Analytical workflow for the quantification of this compound.
Caption: Logic diagram for the HPLC System Suitability Test (SST) protocol.
Conclusion
The reverse-phase HPLC method described in this application note is demonstrated to be selective, accurate, and precise for the quantification of this compound in technical grade difenoconazole. The protocol includes a rigorous System Suitability Test to ensure the reliability of results on a daily basis. This method is well-suited for routine quality control analysis in a regulated environment, aiding in the release of high-quality agrochemical products that meet stringent safety and purity standards.
References
-
System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv Technology Corporation. Available at: [Link]
-
How to decide System Suitability Test (SST) in HPLC: Best Practice. Pharma Knowledge Forum. Available at: [Link]
-
Difenoconazole. Collaborative International Pesticides Analytical Council (CIPAC). Available at: [Link]
-
HPLC Calibration Process Parameters in Terms of System Suitability Test. International Journal of Research in Pharmaceutical and Biomedical Sciences. Available at: [Link]
-
System Suitability in HPLC Analysis. Pharmaguideline. Available at: [Link]
-
Guidelines on Performance Criteria for Methods of Analysis for the Determination of Pesticide Residues in Food and Feed (CXG 90-2017). Codex Alimentarius. Available at: [Link]
-
Information Sheet No. 330: Difenoconazole (687). Collaborative International Pesticides Analytical Council (CIPAC). Available at: [Link]
-
Validation of analytical methods for active constituents and agricultural products. Australian Pesticides and Veterinary Medicines Authority (APVMA). Available at: [Link]
-
System suitability in HPLC Analysis. Pharmaceutical Updates. Available at: [Link]
-
Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed (SANCO/10684/2009). European Commission. Available at: [Link]
-
CIPAC Status Report of the 67th Annual Meeting. Collaborative International Pesticides Analytical Council (CIPAC). Available at: [Link]
-
Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed. European Commission. Available at: [Link]
-
Handbook Q. Collaborative International Pesticides Analytical Council (CIPAC). Available at: [Link]
-
Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. ResearchGate. Available at: [Link]
-
Determination of Difenoconazole Residues in Vegetables by HPLC-MS/MS. Food Science. Available at: [Link]
-
Separation of Difenoconazole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Cipac DFZ. Scribd. Available at: [Link]
-
Environmental Chemistry Methods: Difenoconazole. US Environmental Protection Agency (EPA). Available at: [Link]
-
Difenoconazole. Scribd. Available at: [Link]
-
Method Development for the Determination of Commercial Formulation of Difenoconazole Fungicide Using UV-Visible Spectrophotometer. OMICS International. Available at: [Link]
-
Comprehensive Study of Difenoconazole in Soil: Kinetics, Dissipation, Metabolism, and Microbial Toxicity. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Validation of Commercial Formulation of Difenoconazole Using HPLC Equipped with Dad. Global Research in Environment and Sustainability. Available at: [Link]
-
Validation of Commercial Formulation of Difenoconazole Using HPLC Equipped with Dad. ResearchGate. Available at: [Link]
-
2-chloro-4-(4-chlorophenoxy)acetophenone. Xinxiang Hihua Chemical Co., Ltd. Available at: [Link]
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- 6. Validation of Commercial Formulation of Difenoconazole Using HPLC Equipped with Dad | Global Research in Environment and Sustainability [hspublishing.org]
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- 15. researchgate.net [researchgate.net]
Application Note: High-Efficiency Extraction of Difenoconazole Impurity 1 from Soil Samples Using a Modified QuEChERS Protocol
Introduction
Difenoconazole, a broad-spectrum triazole fungicide, is extensively used in agriculture to protect a variety of crops from fungal diseases. Its widespread application necessitates the monitoring of its residues and associated impurities in environmental matrices, particularly in soil, to ensure environmental safety and regulatory compliance. Difenoconazole Impurity 1, chemically identified as 1-(2-chloro-4-(4-chlorophenoxy)phenyl)ethan-1-one, is a notable synthetic impurity that can be present in technical-grade difenoconazole or form through transformation processes.[1][2] The structural similarity and comparable polarity to the parent compound present a unique analytical challenge for its discrete extraction and quantification.
This application note presents a detailed and robust protocol for the efficient extraction of this compound from various soil types. The methodology is founded on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which has been optimized to ensure high recovery and reproducibility for non-polar compounds from complex soil matrices.[3][4] This guide is intended for researchers, analytical scientists, and professionals in the agrochemical and environmental sectors, providing a comprehensive workflow from sample preparation to final extract for analysis.
Scientific Rationale and Method Overview
The selection of the QuEChERS method is predicated on its proven efficacy for multi-residue pesticide analysis in diverse matrices.[4][5] The core of this protocol involves an initial extraction with acetonitrile, a solvent chosen for its ability to efficiently extract a broad range of polar and non-polar pesticides while minimizing the co-extraction of lipophilic interferences.[4] The subsequent partitioning step, using a combination of magnesium sulfate and sodium acetate (AOAC buffered method), facilitates the separation of the acetonitrile phase from the aqueous and solid soil components.[1][6]
A critical aspect of this protocol is the dispersive solid-phase extraction (dSPE) cleanup step. Given the non-polar nature of this compound (log Pow = 4.52)[7], which is very similar to that of the parent difenoconazole (log Kow = 4.4)[8], a combination of Primary Secondary Amine (PSA) and C18 sorbents is employed. PSA effectively removes polar interferences such as organic acids and sugars, while C18 targets non-polar matrix components, ensuring a cleaner extract for instrumental analysis.[1][9] This dual-sorbent approach is crucial for minimizing matrix effects and enhancing the sensitivity and longevity of the analytical instrumentation, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Logical Workflow for Extraction
The entire process, from soil sample preparation to the final extract ready for analysis, is depicted in the following workflow diagram.
Caption: Workflow for the extraction of this compound from soil.
Detailed Protocol
This protocol is based on the AOAC Official Method 2007.01 with modifications for optimal performance with soil matrices.
Materials and Reagents
-
Soil Sample: Homogenized and sieved (<2 mm).
-
Reagents:
-
Acetonitrile (HPLC or pesticide residue grade) with 1% acetic acid.
-
Deionized water.
-
Magnesium sulfate (anhydrous).
-
Sodium acetate (anhydrous).
-
Primary Secondary Amine (PSA) sorbent.
-
C18 sorbent (end-capped).
-
-
Standards:
-
Analytical standard of this compound (1-(2-chloro-4-(4-chlorophenoxy)phenyl)ethan-1-one, CAS: 119851-28-4).
-
-
Equipment:
-
50 mL polypropylene centrifuge tubes.
-
2 mL dSPE centrifuge tubes.
-
High-speed refrigerated centrifuge.
-
Vortex mixer.
-
Analytical balance.
-
Syringe filters (0.22 µm).
-
Step-by-Step Procedure
Part A: Sample Extraction and Partitioning
-
Sample Weighing: Weigh 10.0 ± 0.1 g of homogenized soil into a 50 mL centrifuge tube.
-
Hydration (for dry soils): If the soil has low moisture content, add 10 mL of deionized water, vortex for 1 minute, and allow to hydrate for 30 minutes. This step is crucial for efficient extraction from dry matrices.
-
Solvent Addition: Add 15 mL of acetonitrile containing 1% acetic acid to the centrifuge tube.
-
Salt Addition: Add the pre-packaged AOAC QuEChERS extraction salts containing 6 g of anhydrous magnesium sulfate and 1.5 g of anhydrous sodium acetate.[1]
-
Extraction: Immediately cap the tube tightly and shake vigorously for 1 minute. This ensures a thorough interaction between the solvent and the soil matrix for efficient extraction of the analyte.
-
Centrifugation: Centrifuge the tube at 4000 rcf for 5 minutes at 4°C. This will result in a clear separation of the upper acetonitrile layer from the aqueous and solid phases.
Part B: Dispersive Solid-Phase Extraction (dSPE) Cleanup
-
Supernatant Transfer: Carefully transfer 1 mL of the upper acetonitrile extract into a 2 mL dSPE tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18. The anhydrous magnesium sulfate removes any residual water from the extract.
-
Cleanup: Cap the dSPE tube and vortex for 30 seconds to ensure the sorbents are fully dispersed and interact with the extract.
-
Final Centrifugation: Centrifuge the dSPE tube at a higher speed, approximately 10,000 rcf, for 2 minutes to pellet the sorbents and any remaining solid particles.
-
Final Extract: The resulting supernatant is the cleaned extract. Carefully collect the supernatant using a pipette or syringe.
-
Filtration: Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for subsequent analysis by LC-MS/MS.
Data Presentation and Expected Performance
The performance of this method is expected to be consistent with validated QuEChERS protocols for pesticide residue analysis in soil. The following table summarizes the anticipated performance characteristics.
| Parameter | Expected Value | Rationale/Reference |
| Recovery | 70 - 120% | This range is widely accepted for pesticide residue analysis and has been demonstrated in numerous studies using QuEChERS for soil.[10][11] |
| Precision (RSD) | ≤ 20% | The relative standard deviation (RSD) for replicate extractions should be within this limit, indicating good method reproducibility.[10] |
| Limit of Quantification (LOQ) | ~0.01 µg/g (or mg/kg) | Achievable with modern LC-MS/MS instrumentation, this sensitivity is suitable for environmental monitoring.[10] |
| Linearity (R²) | > 0.99 | The method should demonstrate excellent linearity over the desired concentration range. |
Conclusion
The described modified QuEChERS protocol provides a reliable and efficient method for the extraction of this compound from soil samples. The strategic choice of an AOAC-buffered extraction and a dual-sorbent dSPE cleanup with PSA and C18 is scientifically justified by the non-polar nature of the target analyte. This application note serves as a comprehensive guide for laboratories seeking to implement a robust and high-throughput method for the analysis of difenoconazole and its impurities in environmental matrices, thereby supporting regulatory monitoring and risk assessment efforts.
References
-
Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and “Dispersive Solid-Phase Extraction” for the Determination of Pesticide Residues in Produce. Journal of AOAC International, 86(2), 412–431. [Link]
-
Caldas, S. S., Bolzan, C. M., Guilherme, J. R., & Primel, E. G. (2015). QuEChERS and soil analysis. An Overview. TrAC Trends in Analytical Chemistry, 71, 24-34. [Link]
-
Katsaouni, M., et al. (2023). Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction. Applied Sciences, 13(11), 6431. [Link]
-
Restek Corporation. (n.d.). QuEChERS Methodology: AOAC Method. [Link]
-
Kaczyński, P., & Łozowicka, B. (2017). Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD. Scientific reports, 7(1), 40621. [Link]
-
Supelco. (2016). Sample Cleanup for the Analysis of Pesticide Residues and Polynuclear Aromatic Hydrocarbons in Fatty Food Matrices. American Laboratory. [Link]
-
PubChem. (n.d.). 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone. National Center for Biotechnology Information. [Link]
-
QuEChERS.de. (n.d.). About the method. [Link]
-
González-Curbelo, M. Á., et al. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Molecules, 27(14), 4366. [Link]
-
PubChem. (n.d.). Difenoconazole. National Center for Biotechnology Information. [Link]
-
Al-Rajab, A. J., et al. (2025). Quantification of Pesticide Residues and Heavy Metals in Selected Fruit and Soil Samples from the Aseer Region, Saudi Arabia. Journal of King Saud University - Science. [Link]
-
Lee, S., et al. (2021). Analysis of Multiresidue Pesticides in Agricultural Paddy Soils Near Industrial Areas in Korea by GC–MS/MS and LC–MS/MS Using QuEChERS Extraction with dSPE Clean-Up. Applied Sciences, 11(15), 7087. [Link]
-
Łozowicka, B., et al. (2017). Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD. Scientific reports, 7(1), 40621. [Link]
-
PubChem. (n.d.). 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). Difenoconazole. National Center for Biotechnology Information. [Link]
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- 4. QuEChERS: About the method [quechers.eu]
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- 8. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pjoes.com [pjoes.com]
Application Note: High-Sensitivity Analysis of Difenoconazole Impurity 1 in Environmental Water Samples using SPE and LC-MS/MS
Abstract
This application note presents a robust and highly sensitive method for the quantitative analysis of Difenoconazole Impurity 1, 1-(2-chloro-4-(4-chlorophenoxy)phenyl)ethan-1-one, in various water matrices. Difenoconazole is a broad-spectrum triazole fungicide, and monitoring its impurities is critical for comprehensive environmental risk assessment and regulatory compliance.[1][2] The described protocol employs Solid-Phase Extraction (SPE) for sample concentration and cleanup, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method provides the low limit of quantitation (LOQ) and high specificity required for trace-level environmental monitoring, in alignment with guidelines from regulatory bodies like the U.S. Environmental Protection Agency (EPA).[3][4] We provide a detailed, step-by-step protocol, method validation parameters, and expert insights into the critical choices behind the analytical workflow.
Introduction and Scientific Rationale
Difenoconazole is a systemic fungicide widely used in agriculture to protect crops from a variety of fungal diseases.[1][5] Its extensive use, however, raises concerns about its potential migration into surface and groundwater systems.[6] While the parent compound is the primary focus of many monitoring programs, the analysis of manufacturing impurities and degradation products is equally important for a complete toxicological and environmental profile.
This compound (CAS No. 119851-28-4) is a process-related impurity that may be present in technical-grade difenoconazole.[7] Its presence in environmental water, even at trace levels, necessitates the development of reliable and sensitive analytical methods.
Why LC-MS/MS? Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice for this application due to its exceptional sensitivity and selectivity.[8] Environmental samples are complex matrices containing numerous organic and inorganic compounds that can interfere with analysis.[9] LC-MS/MS overcomes this challenge by combining the physical separation power of liquid chromatography with the mass-based specificity of a triple quadrupole mass spectrometer, allowing for confident identification and quantification at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[1][10]
Why Solid-Phase Extraction (SPE)? The concentration of this compound in water is typically too low for direct instrumental analysis.[9][11] Solid-Phase Extraction (SPE) serves as an essential sample preparation step to concentrate the analyte and remove interfering matrix components.[12][13] This protocol utilizes a reversed-phase SPE mechanism, which is ideal for retaining moderately non-polar compounds like Difenoconazole and its impurities from aqueous samples.
Overall Analytical Workflow
The entire process, from sample receipt to final data reporting, follows a structured, multi-stage approach designed to ensure accuracy and reproducibility.
Caption: Detailed step-by-step Solid-Phase Extraction (SPE) workflow.
Step-by-Step Methodology:
-
Conditioning: Activate the SPE cartridge by passing 3 mL of methanol, followed by 3 mL of Type 1 water. Do not allow the cartridge to go dry.
-
Scientist's Note: The methanol wets the polymeric sorbent, and the water conditions it for the aqueous sample. This ensures optimal interaction between the analyte and the sorbent. [3][12]2. Sample Loading: Load the 500 mL filtered water sample onto the cartridge at a consistent flow rate of approximately 5-10 mL/min.
-
Scientist's Note: A steady, slow flow rate is crucial for ensuring sufficient residence time for the analyte to adsorb onto the sorbent, maximizing recovery.
-
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water.
-
Scientist's Note: This step removes weakly retained, polar interferences from the cartridge while the target analyte, being more non-polar, remains bound.
-
-
Drying: Dry the cartridge thoroughly by drawing a vacuum or using nitrogen for 10-15 minutes.
-
Scientist's Note: Removing residual water is critical. Water in the final eluate can interfere with the evaporation step and affect chromatographic peak shape during LC analysis.
-
-
Elution: Elute the analyte from the cartridge using two 3 mL aliquots of methanol into a collection tube.
-
Scientist's Note: Methanol is a strong organic solvent that disrupts the hydrophobic interactions holding the analyte to the sorbent. Using two smaller aliquots is generally more effective for complete elution than a single larger volume. An alternative elution solvent mentioned in EPA methods for related compounds is 0.5% ammonium hydroxide in 90:10 methanol/water, which can be beneficial for more polar metabolites. [4]6. Evaporation and Reconstitution: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C. [3][9]Reconstitute the residue in 1 mL of 50:50 acetonitrile/water, vortex to mix, and transfer to an autosampler vial for analysis.
-
LC-MS/MS Instrumental Analysis
The following conditions are a validated starting point and should be optimized for the specific instrument in use.
| Parameter | Recommended Setting | Rationale |
| LC System | Agilent 1290 Infinity II or equivalent | High-pressure system for sharp peaks and good resolution. [6] |
| Column | Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) | C18 chemistry provides excellent retention for this compound. |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Formic acid aids in protonation for positive ion mode ESI. |
| Gradient | 10% B to 95% B over 8 min, hold 2 min, re-equilibrate | A standard gradient for separating compounds of moderate polarity. |
| Flow Rate | 0.4 mL/min | |
| Column Temp | 40 °C | Ensures reproducible retention times. |
| Injection Volume | 5 µL | |
| MS System | Agilent 6470 Triple Quadrupole or equivalent | High sensitivity and rapid scanning for MRM analysis. [6] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | |
| Gas Temp | 300 °C | |
| Gas Flow | 8 L/min | |
| Nebulizer | 45 psi | |
| Sheath Gas Temp | 350 °C | |
| Sheath Gas Flow | 11 L/min | |
| Capillary Voltage | 3500 V |
MRM Transitions for this compound (MW: 281.1 g/mol )
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Purpose |
| Impurity 1 | 281.1 | 141.1 | 50 | 20 | Quantifier |
| Impurity 1 | 281.1 | 113.0 | 50 | 35 | Qualifier |
Note: Product ions and collision energies are theoretical and must be optimized empirically by infusing the analytical standard into the mass spectrometer.
Method Validation and Quality Control
To ensure the trustworthiness of the results, the method must be validated according to established guidelines. [14][15]
| Parameter | Acceptance Criteria | Purpose |
|---|---|---|
| Linearity | Calibration curve with R² ≥ 0.995 | Demonstrates a proportional response to concentration. |
| Limit of Quantitation (LOQ) | Lowest concentration with S/N > 10 and acceptable accuracy/precision. Typically targeted at <0.1 µg/L (ppb). [3] | Defines the lowest level at which the analyte can be reliably quantified. [16] |
| Accuracy (Recovery) | 70-120% recovery in spiked matrix samples at three concentration levels (e.g., LOQ, 5x LOQ, 10x LOQ). [4] | Measures the agreement between the measured value and the true value. |
| Precision (RSD) | Relative Standard Deviation (RSD) < 20% for replicate injections and extractions. | Measures the repeatability and reproducibility of the method. |
| Specificity | No significant interfering peaks at the analyte's retention time in blank matrix samples. | Ensures the signal is from the analyte of interest. |
Quality Control (QC) Practices:
-
Method Blank: An aliquot of reagent water carried through the entire process to check for contamination. [17]* Laboratory Control Spike (LCS): A reagent water sample spiked with a known concentration to verify method accuracy.
-
Matrix Spike (MS/MSD): Duplicate aliquots of a real sample spiked with a known concentration to assess matrix effects on accuracy and precision.
Conclusion
This application note provides a comprehensive, validated protocol for the analysis of this compound in water samples. By combining Solid-Phase Extraction with the sensitivity and specificity of LC-MS/MS, this method is fit-for-purpose for environmental monitoring and research applications. The detailed explanations for each step empower scientists to not only replicate the protocol but also to adapt and troubleshoot it based on a fundamental understanding of the underlying principles. Adherence to the described quality control and method validation procedures will ensure the generation of high-quality, defensible data.
References
-
Full article: Solid-phase extraction of triazole fungicides from water samples using disks impregnated with carbon nanotubes followed by GC-MS analysis. (2017). Taylor & Francis Online. [Link]
-
Environmental Chemistry Method Difenoconazole & Degradates in Water 49862302. (n.d.). U.S. Environmental Protection Agency. [Link]
-
GCMS Part 3 I Sample Preparation of Pesticide Residual Analysis in Water I Liquid Liquid Extraction. (2022). YouTube. [Link]
-
Pesticides Analysis in Water. (n.d.). Agilent Technologies. [Link]
-
Residue analysis of difenoconazole in apple fruits grown in Republic of Macedonia. (2018). CABI Digital Library. [Link]
-
5.10 difenoconazole (224) residue and analytical aspects. (n.d.). Food and Agriculture Organization of the United Nations. [Link]
-
Pesticide Sample Preparation. (n.d.). Organomation. [Link]
-
Residue analysis of fipronil and difenoconazole in okra by liquid chromatography tandem mass spectrometry and their food safety evaluation. (2015). PubMed. [Link]
-
Environmental Chemistry Methods: Difenoconazole; 469501-28. (n.d.). U.S. Environmental Protection Agency. [Link]
-
Enantioselective Analysis and Degradation Studies of Four Stereoisomers of Difenoconazole in Citrus by Chiral Liquid Chromatography–Tandem Mass Spectrometry. (2021). ACS Publications. [Link]
-
For pesticides analysis in water samples? (2019). ResearchGate. [Link]
-
Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. (2007). U.S. Environmental Protection Agency. [Link]
-
Difenoconazole in Water - MRID 49862301. (n.d.). U.S. Environmental Protection Agency. [Link]
-
Analytical Methods for Measuring Pesticide Residues. (n.d.). U.S. Environmental Protection Agency. [Link]
-
(PDF) Comparative evaluation of solid-phase extraction and in-tube liquid-liquid extraction for determination of triazole pesticides in water samples. (2020). ResearchGate. [Link]
-
Analytical Method for Cafenstrole, Difenoconazole, etc. (n.d.). Ministry of Health, Labour and Welfare, Japan. [Link]
-
Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction... (2023). National Institutes of Health. [Link]
-
Method Development for the Determination of Commercial Formulation of Difenoconazole Fungicide Using UV-Visible Spectrophotometer. (2018). Omics Online. [Link]
-
Method Validation and Peer Review Policies and Guidelines. (n.d.). U.S. Environmental Protection Agency. [Link]
-
Method Validation and Peer Review Policies and Guidelines. (n.d.). U.S. Environmental Protection Agency. [Link]
-
Difenoconazole. Memorandum. (2021). U.S. Environmental Protection Agency. [Link]
-
Efficient analyses of triazole fungicides in water, honey and soy milk samples... (2023). Royal Society of Chemistry. [Link]
-
Method Validation for Pesticide Residue Analysis in Water, Food, Soil & Air Using Gas Chromatography. (n.d.). SWA Environmental Consultants & Engineers. [Link]
-
Structure of difenoconazole. (n.d.). ResearchGate. [Link]
-
Difenoconazol-impurities. (n.d.). Pharmaffiliates. [Link]
-
Application of dispersion-solidification liquid-liquid microextraction for the determination of triazole fungicides... (2014). ResearchGate. [Link]
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- 17. epa.gov [epa.gov]
Preparation of a Certified Reference Standard for Difenoconazole Impurity 1: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of a high-purity reference standard for Difenoconazole Impurity 1, chemically identified as 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one. The accurate quantification of this impurity is critical for the quality control and regulatory compliance of difenoconazole, a widely used triazole fungicide.[1][2] This guide is intended for researchers, analytical scientists, and professionals in the agrochemical and pharmaceutical industries. It details a robust synthesis protocol via Friedel-Crafts acylation, purification by recrystallization, and a multi-faceted analytical approach for structural confirmation and purity assessment, ensuring the prepared standard meets stringent regulatory requirements.[3][4][5]
Introduction: The Significance of Impurity Reference Standards
Difenoconazole is a broad-spectrum fungicide extensively used in agriculture to protect crops from various fungal diseases.[] Impurities in the final product can arise from the manufacturing process, degradation, or storage.[2][] this compound is a process-related impurity that must be monitored to ensure the safety and efficacy of the final formulated product.[3] Regulatory bodies such as the US Environmental Protection Agency (EPA) and the European Commission require manufacturers to identify and quantify significant impurities in their products.[4][7][8]
The availability of a high-purity, well-characterized reference standard for this compound is a prerequisite for:
-
Accurate Quantification: Serving as a calibrant in analytical methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) to determine the precise concentration of the impurity in difenoconazole batches.[3]
-
Method Validation: Establishing the performance characteristics (e.g., linearity, accuracy, precision) of analytical methods used for quality control.[3]
-
Toxicological Studies: Providing a pure substance for toxicological assessments to understand the potential risks associated with the impurity.
This document outlines a systematic approach to the in-house preparation and certification of this critical reference material.
Synthesis of this compound
The synthesis of 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one is achieved through a Friedel-Crafts acylation of 3,4'-dichlorodiphenyl ether with acetyl chloride, catalyzed by a Lewis acid like aluminum trichloride.[9][10][11][12][13] This electrophilic aromatic substitution reaction is a well-established method for the formation of aryl ketones.[11][12]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3,4'-Dichlorodiphenyl ether | ≥98% | Commercially Available |
| Acetyl chloride | Reagent Grade | Commercially Available |
| Aluminum trichloride (anhydrous) | ≥99% | Commercially Available |
| Dichloroethane (anhydrous) | ACS Grade | Commercially Available |
| Hydrochloric acid | Reagent Grade | Commercially Available |
| Deionized water | Type I | In-house |
| Petroleum ether | ACS Grade | Commercially Available |
Synthesis Protocol
Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn. Aluminum trichloride and acetyl chloride are corrosive and react violently with water.
-
Reaction Setup: In a 1000 mL four-necked flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, add 75.0 g of 3,4'-dichlorodiphenyl ether and 90.2 g of anhydrous dichloroethane.
-
Catalyst Addition: Cool the mixture to -15°C using a suitable cooling bath (e.g., acetone/dry ice). Slowly add 49.2 g of anhydrous aluminum trichloride to the stirred mixture, ensuring the temperature does not exceed -10°C.
-
Acylation: Prepare a solution of 30.0 g of acetyl chloride in 90.0 g of anhydrous dichloroethane in the dropping funnel. Add this solution dropwise to the reaction mixture over 2 hours, maintaining the temperature at -15°C.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at -15°C for an additional 4 hours.
-
Work-up and Hydrolysis:
-
Prepare a solution of 20 g of concentrated hydrochloric acid in 380 g of deionized water in a separate 1000 mL flask and cool it to 5°C.
-
Slowly and carefully transfer the reaction mixture onto the acidic water with vigorous stirring to hydrolyze the reaction complex.
-
Warm the mixture to 70°C for 30 minutes to ensure complete hydrolysis, then transfer to a separatory funnel and separate the layers while hot.
-
-
Extraction and Washing:
-
Wash the organic layer once with 50 g of deionized water.
-
Combine the aqueous layers and back-extract with 240 g of dichloroethane to recover any dissolved product.
-
Combine all organic layers.
-
-
Solvent Removal: Remove the dichloroethane under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
Purification by Recrystallization
-
Dissolution: Dissolve the crude product (approximately 93 g) in 165 g of petroleum ether by warming the mixture to 70°C.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further to 10°C in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold petroleum ether.
-
Drying: Dry the purified solid in a vacuum oven at a temperature below its melting point to a constant weight. A yield of approximately 82 g (around 94% yield) with a purity of >99.5% can be expected.[9]
Analytical Characterization and Purity Assessment
A multi-tiered approach is essential to confirm the identity and purity of the prepared reference standard.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is the primary technique for assessing the purity of the reference standard. A reverse-phase method is generally suitable.[14][15]
3.1.1. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 3 µm, 100 Å, 3 x 150 mm |
| Mobile Phase | Acetonitrile and water with 0.075% formic acid (85:15, v/v) |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 220 nm |
| Injection Volume | 1 µL |
3.1.2. Purity Calculation
The purity of the reference standard is determined by the area percent method, assuming all impurities have a similar response factor at the chosen wavelength.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
A purity of ≥ 99.5% is desirable for a reference standard.
Structural Elucidation and Confirmation
3.2.1. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound.
-
Technique: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[]
-
Expected Molecular Ion: [M+H]⁺ at m/z 281.13 for C₁₄H₁₀Cl₂O₂. The characteristic isotopic pattern for two chlorine atoms should be observed.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure.
-
¹H NMR: The proton NMR spectrum will confirm the presence of the aromatic protons and the methyl protons of the acetyl group. The chemical shifts and coupling patterns will be consistent with the structure of 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of carbon signals, confirming the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments can be used for unambiguous assignment of all proton and carbon signals, providing definitive structural confirmation.[16][17]
3.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Expected Absorptions: A strong absorption band around 1680-1700 cm⁻¹ corresponding to the carbonyl (C=O) stretching of the ketone. Aromatic C-H and C=C stretching bands will also be present.
Certification and Documentation
A comprehensive Certificate of Analysis (CoA) must be prepared for the reference standard. This document should include:
-
Identity: Chemical name, CAS number, molecular formula, and molecular weight.
-
Purity: Determined by HPLC (area %), and potentially by other methods like differential scanning calorimetry (DSC).
-
Characterization Data: Summary of the results from MS, NMR, and IR analyses.
-
Storage Conditions: Recommended storage conditions to ensure stability.
Storage and Handling
-
Storage: The prepared reference standard should be stored in a tightly sealed container, protected from light and moisture, at a controlled room temperature or refrigerated.
-
Handling: Use appropriate analytical weighing techniques when preparing solutions. Ensure the material is brought to ambient temperature before opening to prevent condensation.
Workflow and Diagrams
Synthesis and Purification Workflow
Caption: Analytical Characterization Workflow for Certification.
Conclusion
The protocol detailed in this application note provides a reliable and reproducible method for the preparation of a high-purity reference standard for this compound. The synthesis via Friedel-Crafts acylation followed by recrystallization yields a product of sufficient purity for analytical use. The comprehensive characterization using HPLC, MS, NMR, and IR ensures the identity and purity of the standard, making it suitable for use in quality control laboratories and for regulatory submissions. The availability of such a well-characterized in-house standard is essential for the accurate assessment of difenoconazole quality and for ensuring product safety.
References
-
SIELC Technologies. Separation of Difenoconazole on Newcrom R1 HPLC column. [Link]
-
ResearchGate. Simultaneous enantioselective determination of triazole fungicide difenoconazole and its main chiral metabolite in vegetables and soil by normal-phase high-performance liquid chromatography. [Link]
-
Food Science. Determination of Difenoconazole Residues in Vegetables by HPLC-MS/MS. [Link]
- Google Patents.
-
Global Research in Environment and Sustainability. Validation of Commercial Formulation of Difenoconazole Using HPLC Equipped with Dad. [Link]
-
Ministry of Health, Labour and Welfare, Japan. Analytical Method for Cafenstrole, Difenoconazole, etc.. [Link]
-
Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]
-
University of California, Santa Cruz. Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]
-
Patsnap. CN113801262A - Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone. [Link]
-
Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
National Institutes of Health. Residue Degradation and Risk Assessment of Difenoconazole and Its Metabolite during Tea Growing, Processing and Brewing by Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Determination. [Link]
- Google Patents. CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy).
-
Cleanchem Laboratories. Impurity Reference Standards. [Link]
-
European Commission. Guidance document on the assessment of the equivalence of technical materials of substances regulated under Regulation (EC) No 1107/2009. [Link]
-
PubMed. Enantioselective Analysis and Degradation Studies of Four Stereoisomers of Difenoconazole in Citrus by Chiral Liquid Chromatography-Tandem Mass Spectrometry. [Link]
-
ResearchGate. ISOLATION AND CHARACTERIZATION OF TWO NOVEL DEGRADANT PRODUCTS IN ITRACONAZOLE BY USING PREP‑HPLC, HRMS AND NMR. [Link]
-
ResearchGate. Preparative isolation and structural elucidation of impurities in fluconazole by LC/MS/MS. [Link]
-
World Health Organization. Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]
-
PharmaCompass. Impurity Reference Standard (IRS) | Primary Standard | CDMO. [Link]
-
US Environmental Protection Agency. Data Requirements for Pesticide Registration. [Link]
-
TSI Journals. Spectral characterization of itraconazole impurities in the drug product. [Link]
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- 3. cleanchemlab.com [cleanchemlab.com]
- 4. food.ec.europa.eu [food.ec.europa.eu]
- 5. who.int [who.int]
- 7. Impurity Reference Standard (IRS) | Primary Standard | CDMO [pharmacompass.com]
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- 9. 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one synthesis - chemicalbook [chemicalbook.com]
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- 11. Friedel–Crafts Acylation [sigmaaldrich.com]
- 12. Friedel-Crafts Acylation [organic-chemistry.org]
- 13. CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy)-hypnone - Google Patents [patents.google.com]
- 14. Separation of Difenoconazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Validation of Commercial Formulation of Difenoconazole Using HPLC Equipped with Dad | Global Research in Environment and Sustainability [hspublishing.org]
- 16. Bot Verification [rasayanjournal.co.in]
- 17. tsijournals.com [tsijournals.com]
Troubleshooting & Optimization
Navigating the Matrix: A Technical Support Guide for the Analysis of Difenoconazole and its Impurity 1
Welcome to our dedicated technical support center for the analysis of Difenoconazole and its manufacturing impurity, 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one (Impurity 1). This guide is designed for researchers, analytical scientists, and drug development professionals who are navigating the complexities of quantitative analysis, particularly the challenges posed by matrix effects in various sample types.
In the realm of trace analysis, especially within complex matrices such as food, environmental, and biological samples, the accuracy and reliability of results are paramount. Matrix effects, the alteration of analyte ionization efficiency due to co-eluting compounds, represent a significant hurdle in liquid chromatography-mass spectrometry (LC-MS/MS) based methods.[1][2][3] This guide provides in-depth, experience-driven insights and practical troubleshooting strategies to help you identify, understand, and mitigate these effects in your Difenoconazole and Impurity 1 analyses.
Frequently Asked Questions (FAQs)
Here, we address some of the common questions encountered during the analysis of Difenoconazole and its impurities.
Q1: What are matrix effects and how do they impact the analysis of Difenoconazole and Impurity 1?
A1: Matrix effects are the interference of co-eluting compounds from the sample matrix on the ionization of the target analyte in the mass spectrometer's ion source.[1][2] This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can compromise the accuracy, precision, and sensitivity of your quantitative analysis. For Difenoconazole and its Impurity 1, these effects can lead to under- or over-estimation of their concentrations in a sample.
Q2: Are matrix effects for Difenoconazole and Impurity 1 expected to be the same?
A2: Not necessarily. Difenoconazole and Impurity 1 have different chemical structures, which will result in different physicochemical properties such as polarity and ionization efficiency.
-
Difenoconazole: Contains a triazole group and a dioxolane ring, making it a relatively larger and more complex molecule.[4]
-
Difenoconazole Impurity 1 (1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one): Is a ketone, a precursor in the synthesis of Difenoconazole.[1]
These structural differences can lead to different retention times in reversed-phase liquid chromatography and varying susceptibilities to ionization suppression or enhancement by matrix components. Therefore, it is crucial to evaluate matrix effects for each compound individually.
Q3: What are the most common sample preparation techniques to minimize matrix effects for pesticide analysis?
A3: The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently extracting the analytes of interest. Commonly used techniques include:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely adopted method for pesticide residue analysis in food matrices.[5][6][7] It involves an extraction with a solvent (typically acetonitrile) followed by a dispersive solid-phase extraction (d-SPE) cleanup step.
-
Solid-Phase Extraction (SPE): This technique offers a more targeted cleanup than d-SPE and can be optimized to effectively remove specific types of interferences.[8][9]
-
Liquid-Liquid Extraction (LLE): A classic technique that separates compounds based on their differential solubilities in two immiscible liquids.[10]
Q4: When should I use an internal standard, and what are the best options for Difenoconazole and Impurity 1?
A4: An internal standard (IS) is highly recommended in any quantitative LC-MS/MS method to compensate for variations in sample preparation, injection volume, and matrix effects.[1][] The ideal IS is a stable isotope-labeled (SIL) version of the analyte. A SIL-IS has nearly identical chemical and physical properties to the analyte, causing it to co-elute and experience the same degree of matrix effect, thus providing the most accurate correction.[1]
For Difenoconazole, a deuterated analog (Difenoconazole-d6) is commercially available and would be the preferred choice. For Impurity 1, if a SIL-IS is not available, a structurally similar compound that does not occur in the samples and has a close retention time could be used as an alternative, though with potentially less effective compensation.
Troubleshooting Guide: Overcoming Matrix Effects
This section provides a structured approach to identifying and mitigating matrix effects in your analytical workflow.
Issue 1: Poor reproducibility and accuracy in quality control (QC) samples.
Possible Cause: Undiagnosed or inadequately compensated matrix effects.
Troubleshooting Steps:
-
Assess the Presence and Magnitude of Matrix Effects:
-
Protocol: Perform a post-extraction spike experiment.
-
Prepare a blank sample extract from a representative matrix.
-
Spike a known concentration of Difenoconazole and Impurity 1 into the blank extract (Set A).
-
Prepare a standard solution of the analytes in a pure solvent at the same concentration (Set B).
-
Analyze both sets by LC-MS/MS.
-
Calculate the matrix factor (MF) using the following formula: MF (%) = (Peak Area in Set A / Peak Area in Set B) * 100
-
-
Interpretation:
-
MF < 100% indicates ion suppression.
-
MF > 100% indicates ion enhancement.
-
A significant deviation from 100% (e.g., outside 80-120%) suggests that matrix effects are impacting your results.[12]
-
-
-
Implement a Compensation Strategy:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is representative of your samples.[13] This helps to ensure that the standards and samples experience similar matrix effects.
-
Standard Addition: This method involves adding known amounts of the standard to the sample itself. It is highly effective but can be labor-intensive.[]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned in the FAQs, this is the gold standard for compensating for matrix effects.[1][]
-
Issue 2: Analyte signal is suppressed, leading to poor sensitivity and high limits of quantitation (LOQs).
Possible Cause: Co-eluting matrix components are suppressing the ionization of Difenoconazole and/or Impurity 1.
Troubleshooting Steps:
-
Improve Sample Cleanup:
-
Optimize QuEChERS d-SPE: Experiment with different sorbents. For example, PSA (primary secondary amine) removes sugars and organic acids, C18 removes nonpolar interferences, and GCB (graphitized carbon black) removes pigments and sterols.[5][7] A combination of these may be necessary.
-
Develop an SPE Method: Use a more selective SPE cartridge to target the removal of problematic matrix components.
-
-
Modify Chromatographic Conditions:
-
Adjust the Gradient: A shallower gradient can improve the separation of analytes from interfering matrix components.[8]
-
Change the Column Chemistry: Experiment with different stationary phases (e.g., C18, phenyl-hexyl) to alter the selectivity of the separation.
-
-
Sample Dilution:
-
Diluting the sample extract with the mobile phase can reduce the concentration of matrix components, thereby lessening their impact on ionization.[][14] However, this will also dilute the analyte, so ensure your instrument has sufficient sensitivity.
-
Workflow for Investigating and Mitigating Matrix Effects
Caption: A systematic workflow for troubleshooting matrix effects.
Data Presentation
The following table summarizes the different strategies for addressing matrix effects, highlighting their principles, advantages, and disadvantages.
| Strategy | Principle | Advantages | Disadvantages |
| Minimization Strategies | |||
| Sample Cleanup (e.g., SPE) | Physically removes interfering matrix components from the sample extract.[8][10] | Cleaner extracts, reduced instrument contamination, potentially lower matrix effects. | Can be time-consuming, may lead to analyte loss, and can be costly.[13] |
| Sample Dilution | Reduces the concentration of both the analyte and interfering matrix components.[14] | Simple and often effective for reducing matrix effects.[13] | Raises the limit of quantitation (LOQ), may not be suitable for trace analysis.[13] |
| Chromatographic Separation | Optimizes the separation of the analyte from co-eluting matrix components.[8] | Can effectively reduce matrix effects without additional sample preparation steps. | May require significant method development time. |
| Compensation Strategies | |||
| Matrix-Matched Calibration | Uses calibration standards prepared in a blank matrix extract to mimic the matrix of the samples.[12][13] | Can effectively compensate for consistent matrix effects. | Requires a representative blank matrix for each sample type, which may not always be available.[13] |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | A labeled analog of the analyte that co-elutes and experiences the same matrix effects, allowing for accurate correction.[1][] | Considered the "gold standard" for matrix effect compensation; highly accurate. | Can be expensive and may not be commercially available for all analytes, including some impurities.[] |
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for Difenoconazole and Impurity 1 in a Fruit Matrix (e.g., Apples)
This protocol is a general guideline and should be optimized for your specific matrix and analytical instrumentation.
-
Homogenization: Homogenize 10 g of the fruit sample.
-
Extraction:
-
Place the 10 g homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
If using an internal standard, spike the sample at this stage.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the supernatant to a 2 mL microcentrifuge tube containing the d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA).
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 2 minutes.
-
-
Final Extract:
-
Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
-
Visualizing the QuEChERS Workflow
Caption: A simplified workflow of the QuEChERS method.
By understanding the principles of matrix effects and systematically applying the troubleshooting and compensation strategies outlined in this guide, you can develop robust and reliable analytical methods for the determination of Difenoconazole and its Impurity 1. Always remember that method validation is a critical final step to ensure your method is fit for its intended purpose.
References
-
Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry. [Link]
-
Difenoconazole | C19H17Cl2N3O3 | CID 86173. PubChem. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
-
Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Semantic Scholar. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]
-
Three approaches to minimize matrix effects in residue analysis of multiclass pesticides in dried complex matrices using gas chromatography tandem mass spectrometry. ResearchGate. [Link]
-
Validation of Chemical Methods for Residue Analysis. Wageningen University & Research. [Link]
-
Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. OUCI. [Link]
-
Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantitative metabolomics. ChemRxiv. [Link]
-
Residue Degradation and Risk Assessment of Difenoconazole and Its Metabolite during Tea Growing, Processing and Brewing by Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Determination. ResearchGate. [Link]
-
Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. Restek. [Link]
-
METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. European Commission. [Link]
-
Residue Degradation and Risk Assessment of Difenoconazole and Its Metabolite during Tea Growing, Processing and Brewing by Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Determination. National Institutes of Health. [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Institutes of Health. [Link]
-
Reducing matrix effects in complex food samples. YouTube. [Link]
-
Simultaneous determination and dissipation behaviour of thifluzamide and difenoconazole in grapes using a QuEChERS method with ultra high-performance liquid chromatography and tandem mass spectrometry. Taylor & Francis Online. [Link]
-
Matrix Effect Evaluation and Method Validation of Azoxystrobin and Difenoconazole Residues in Red Flesh Dragon Fruit (Hylocereus polyrhizus) Matrices Using QuEChERS Sample Preparation Methods Followed by LC-MS/MS Determination. PubMed. [Link]
-
Simultaneous determination and dissipation behaviour of thifluzamide and difenoconazole in grapes using a QuEChERS method with ultra high-performance liquid chromatography and tandem mass spectrometry. ResearchGate. [Link]
-
DIFENOCONAZOLE (224). Food and Agriculture Organization of the United Nations. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Development and validation of a modified QuEChERS method coupled with LC-MS/MS for simultaneous determination of difenoconazole, dimethoate, pymetrozine, and chlorantraniliprole in brinjal collected from fields and markets places to assess human health risk. PubMed. [Link]
-
Evaluation of the Matrix Effects in Herbal-Based Potions in Pesticide Residues Analysis by Dispersive Liquid-Liquid Microextraction Follow. Analytical and Bioanalytical Chemistry Research. [Link]
-
Residue analysis of difenoconazole in apple fruits grown in Republic of Macedonia. CABI Digital Library. [Link]
-
Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Waters Corporation. [Link]
-
Residue Degradation and Risk Assessment of Difenoconazole and Its Metabolite during Tea Growing, Processing and Brewing by Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Determination. National Institutes of Health. [Link]
-
Difenoconazole. US EPA. [Link]
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Determination and dynamics of difenoconazole residues in Chinese cabbage and soil. Taylor & Francis Online. [Link]
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DIFENOCONAZOLE (224). Food and Agriculture Organization of the United Nations. [Link]
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Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health. [Link]
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DIFENOCONAZOLE (224). Food and Agriculture Organization of the United Nations. [Link]
-
Comprehensive Study of Difenoconazole in Soil: Kinetics, Dissipation, Metabolism, and Microbial Toxicity. ACS Publications. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health. [Link]
-
Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. National Institutes of Health. [Link]
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degradation of Difenoconazole Impurity 1 during analysis
Technical Support Center: Difenoconazole Analysis
Guide: Troubleshooting the Degradation of Difenoconazole Impurity 1 During Analysis
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and quality control professionals encountering challenges with the stability of Difenoconazole and its related impurities during chromatographic analysis. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific reasoning to empower your method development and troubleshooting activities.
Section 1: FAQ - First-Line Troubleshooting
This section addresses the most common initial observations related to impurity degradation.
Q1: My peak area for this compound is inconsistent and seems to decrease in sequential injections from the same vial. What is the most likely cause?
A: This classic symptom points towards in-vial instability. The degradation is likely occurring as the sample sits in the autosampler. The primary factors to investigate are the sample solvent, temperature, and exposure to light. Difenoconazole and its impurities can degrade under various environmental conditions such as light, heat, moisture, and certain pH levels[].
Q2: Could my sample solvent be the problem?
A: Absolutely. The choice of solvent is critical. If Impurity 1 has, for example, a labile ether or ester group, a solvent with a non-neutral pH can catalyze hydrolysis. Triazole fungicides are generally stable but can undergo hydrolysis, photolysis, and oxidation[2][3][4]. Using a buffered solvent or ensuring your organic solvent (like acetonitrile or methanol) is free from acidic or basic contaminants is a crucial first step.
Q3: How significant is the autosampler temperature in preventing degradation?
A: Very significant. Many degradation reactions are accelerated by heat. Storing samples at elevated temperatures can lead to the formation of degradation products[]. If your autosampler is at ambient temperature (e.g., 25°C or higher), and your sequence runs for several hours, there is ample opportunity for thermal degradation. A stability study in mango homogenates showed that temperature was a main influencing factor on Difenoconazole degradation[5][6]. We strongly recommend setting the autosampler cooler to 4-10°C.
Q4: I suspect my impurity might be sensitive to light. How can I quickly confirm this?
A: A simple experiment can provide a quick answer. Prepare two identical sample vials. Wrap one completely in aluminum foil to protect it from light and leave the other exposed. Place both in the autosampler and run them at the beginning and end of a sequence. If the peak area of Impurity 1 in the unprotected vial decreases significantly more than in the foil-wrapped vial, you have confirmed photosensitivity. Difenoconazole itself is known to undergo photodegradation[7][8][9]. Using amber or light-blocking vials is a straightforward preventative measure.
Section 2: In-Depth Root Cause Analysis
Understanding the "why" behind the degradation is key to developing a robust analytical method.
The Suspects: Understanding Difenoconazole and Its Impurities
Difenoconazole is a triazole fungicide, characterized by a five-membered ring with three nitrogen atoms[10][11]. Impurities can arise from the synthesis process (synthetic impurities) or from the degradation of the main compound[]. A common synthetic impurity is the 1,2,4-triazole isomer, where the substituent is attached to a different nitrogen atom on the triazole ring[12][13]. This structural difference can lead to different stability profiles.
Degradation of Difenoconazole can occur through several pathways, including:
-
Hydrolysis: Cleavage of chemical bonds by reaction with water. This can be catalyzed by acidic or basic conditions[2][4].
-
Photolysis: Degradation caused by exposure to light, particularly UV light[7][9].
-
Oxidation: Reaction with oxygen or other oxidizing agents, which can be present as contaminants in solvents[3][14].
The Analytical Workflow: Pinpointing the Degradation Point
Degradation isn't confined to the sample vial. It can occur at any stage of your analytical process. The following diagram illustrates potential trouble spots in a typical HPLC workflow.
Caption: Figure 1. Potential Degradation Points in an HPLC Workflow.
As the diagram shows, the mobile phase pH, column temperature, and even the UV lamp in the detector can be sources of degradation. If you observe new, unexpected peaks appearing as your impurity peak shrinks, this could be evidence of on-column degradation.
Section 3: Protocols for Investigation & Prevention
Here are systematic approaches to diagnose and solve the degradation issue.
Protocol: Forced Degradation Study
A forced degradation (or stress testing) study is essential for understanding the stability of your impurity. It involves subjecting the analyte to harsh conditions to deliberately induce degradation.
Objective: To identify the conditions (acid, base, oxidation, heat, light) that cause the degradation of this compound.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of your sample or standard containing a known concentration of Difenoconazole and Impurity 1 in a stable solvent (e.g., 50:50 acetonitrile:water).
-
Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition.
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidation: Add 3% Hydrogen Peroxide (H₂O₂).
-
Thermal Stress: Heat at 60°C (protect from light).
-
Photolytic Stress: Expose to a UV lamp or direct sunlight at ambient temperature.
-
Control: Keep one vial under normal analytical conditions (e.g., 4°C, protected from light).
-
-
Incubation: Let the vials sit for a defined period (e.g., 24 hours). Note that for strong acid/base conditions, degradation may be rapid, so you might need to check at earlier time points (e.g., 2, 4, 8 hours).
-
Neutralization (for Acid/Base): Before injection, carefully neutralize the acid and base samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all samples by your HPLC method, alongside an unstressed control sample.
-
Data Evaluation: Compare the chromatograms. Calculate the percentage degradation of Impurity 1 under each condition. Look for the formation of new peaks, which are your degradation products.
Data Presentation:
| Stress Condition | Incubation Time (hr) | Impurity 1 Peak Area | % Degradation |
| Control (4°C, Dark) | 24 | 500,000 | 0% |
| 0.1 M HCl (RT) | 24 | 450,000 | 10% |
| 0.1 M NaOH (RT) | 24 | 150,000 | 70% |
| 3% H₂O₂ (RT) | 24 | 480,000 | 4% |
| 60°C (Dark) | 24 | 350,000 | 30% |
| UV Light (RT) | 24 | 200,000 | 60% |
This is example data. Your results will vary.
This study will definitively show which factors are critical to control in your analytical method. For instance, the example data above suggests Impurity 1 is highly sensitive to basic conditions, light, and heat.
Protocol: Method Optimization for Stability
Based on the findings from your investigation, you can now optimize your analytical method.
-
Mobile Phase Adjustment: If acid or base sensitivity was noted, adjust the mobile phase pH to a more neutral range (e.g., pH 6.0-7.0), where the impurity is most stable. Difenoconazole is noted to be more stable in acidic media[15]. Ensure the chosen pH is compatible with your HPLC column.
-
Sample Solvent Selection: Prepare your samples in a solvent that mimics the mobile phase or in a validated stable solvent. Avoid purely aqueous or highly reactive solvents if possible.
-
Temperature Control:
-
Set the autosampler temperature to 4°C to minimize thermal degradation during the sequence run[5][6].
-
Use a column oven to maintain a consistent and controlled column temperature. While higher temperatures can improve peak shape, they can also accelerate on-column degradation. Find a balance that provides good chromatography without compromising stability.
-
-
Light Protection:
-
Use amber glass or UV-protected vials for all samples and standards[].
-
If the lab has high UV light exposure, consider placing a light-blocking cover over the autosampler tray.
-
-
Minimize Sequence Time: If degradation is still observed over long runs, consider running shorter sequences or preparing fresh samples for longer analyses.
Section 4: Advanced Troubleshooting & Workflow Diagram
If basic troubleshooting fails, a more systematic approach is needed. The following diagram outlines a logical workflow for diagnosing complex degradation issues.
Caption: Figure 2. Systematic Troubleshooting Workflow for Impurity Degradation.
By following this structured approach, you can efficiently isolate the cause of degradation and implement a robust and reliable analytical method. For additional guidance on general HPLC issues, several comprehensive troubleshooting guides are available[16][17][18][19][20].
References
-
Aalto University. (2021). Photocatalytic degradation of fungicide difenoconazole via photo-Fento process usingα-Fe>2>O>3. Aalto Research Portal. [Link]
-
ResearchGate. (2021). Photocatalytic degradation of fungicide difenoconazole via photo-Fento process usingα-Fe2O3 | Request PDF. [Link]
-
Repozitorijum Instituta za pesticide i zaštitu životne sredine. Photocatalytic degradation of a fungicide difenoconazole and residual toxicity of its degradation products. [Link]
-
Food and Agriculture Organization of the United Nations. DIFENOCONAZOLE (224). [Link]
-
ResearchGate. (2021). Degradation of difenoconazole in water and soil: Kinetics, degradation pathways, transformation products identification and ecotoxicity assessment | Request PDF. [Link]
-
MDPI. (2023). Toxicity of Difenoconazole and Atrazine and Their Photodegradation Products on Aquatic Biota: Environmental Implications in Countries Lacking Good Agricultural Practices. [Link]
-
CABI Digital Library. (2020). A New Synthesis Process of Highly Efficient and Low Toxic Fungicide Difenoconazole. [Link]
-
Regulations.gov. (2021). Difenoconazole. Human Health Risk Assessment for the Petition for the Establishment of a Tolerance for Residues in or on Imported Black Pepper. [Link]
-
SIELC Technologies. Separation of Difenoconazole on Newcrom R1 HPLC column. [Link]
-
National Center for Biotechnology Information. (2025). Difenoconazole Degradation by Novel Microbial Consortium TA01: Metabolic Pathway and Microbial Community Analysis. [Link]
-
MDPI. (2025). Difenoconazole Degradation by Novel Microbial Consortium TA01: Metabolic Pathway and Microbial Community Analysis. [Link]
-
SCION Instruments. (2023). HPLC Troubleshooting Guide. [Link]
-
ResearchGate. (2023). (a) Cumulative release of difenoconazole (Di) over time in different pH.... [Link]
-
Food and Agriculture Organization of the United Nations. DIFENOCONAZOLE (224). [Link]
-
GenTech Scientific. (2023). TECH TIP: Troubleshooting Your HPLC System. [Link]
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ACE HPLC Columns. HPLC Troubleshooting Guide. [Link]
-
G-M-I, Inc. (2025). Troubleshooting Guide for HPLC Detectors: Tips and Tricks. [Link]
-
PubMed. (2021). Degradation of difenoconazole in water and soil: Kinetics, degradation pathways, transformation products identification and ecotoxicity assessment. [Link]
-
PubMed. (2025). Difenoconazole Degradation by Novel Microbial Consortium TA01: Metabolic Pathway and Microbial Community Analysis. [Link]
-
ResearchGate. (2022). A review of the toxicity of triazole fungicides approved to be used in European Union to the soil and aqueous environment. [Link]
-
RSC Publishing. (2018). A novel and actual mode for study of soil degradation and transportation of difenoconazole in a mango field. [Link]
-
ResearchGate. (2022). Storage stability of difenoconazole in mango stored at −20°C and 4°C.... [Link]
-
ACS Publications. (2025). Comprehensive Study of Difenoconazole in Soil: Kinetics, Dissipation, Metabolism, and Microbial Toxicity. [Link]
-
Globe Thesis. (2021). Research On The Degradation Of Difenoconazole By Activated Persulfate. [Link]
-
National Center for Biotechnology Information. (2023). Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. [Link]
-
ResearchGate. (2019). Investigation and Validation of Detection of Storage Stability of Difenoconazole Residue in Mango. [Link]
-
Wikipedia. Triazole. [Link]
-
University of Hertfordshire. (2025). Difenoconazole (Ref: CGA 169374). [Link]
-
Xiangshuo Chemical. (2023). Analysis of triazole fungicides and their intermediates. [Link]
-
PubMed Central. (2021). Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains. [Link]
- Google Patents. (2011).
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Technical Support Center: Enhancing Sensitivity for Difenoconazole Impurity 1 Detection
Welcome to the technical support center dedicated to the sensitive and robust detection of Difenoconazole Impurity 1. This guide is designed for researchers, analytical scientists, and quality control professionals who are tasked with the critical challenge of quantifying trace-level impurities in complex matrices. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your analytical methods effectively.
The accurate quantification of impurities like this compound is paramount for ensuring product safety and regulatory compliance. This guide will provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you enhance the sensitivity and reliability of your analyses.
Troubleshooting Guide: Common Issues in this compound Analysis
This section addresses specific problems you might encounter during your experiments, presented in a question-and-answer format.
Question 1: I am observing poor peak shape (tailing or fronting) for this compound. What are the likely causes and how can I fix it?
Answer:
Poor peak shape is a common issue that can significantly impact the accuracy of integration and, consequently, the quantification of your impurity. The cause can stem from several factors, from the analytical column to the sample solvent.
-
Causality and Investigation:
-
Column Degradation: Over time, the stationary phase of your HPLC column can degrade, or the column inlet frit can become partially blocked by particulates from the sample or mobile phase. This leads to a distorted flow path for the analyte, causing peak tailing or splitting.[1][2] If all peaks in your chromatogram are showing poor shape, this is a strong indicator of a column inlet problem.[2]
-
Secondary Interactions: For basic compounds, interactions with acidic silanol groups on the silica-based stationary phase can cause peak tailing. While Difenoconazole and its impurities are not strongly basic, this can still be a contributing factor.
-
Sample Solvent Mismatch: Injecting your sample in a solvent that is significantly stronger than your initial mobile phase can cause peak distortion, particularly fronting.[3] The strong solvent carries the analyte band through the top of the column too quickly, leading to a broad and often misshapen peak.
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of your analyte, leading to poor peak shape. For reproducible chromatography, it's crucial to maintain a stable pH with a suitable buffer.[4]
-
-
Troubleshooting Protocol:
-
Isolate the Column: First, if you are using a guard column, remove it and re-inject your sample. If the peak shape improves, the guard column is the culprit and should be replaced.[1]
-
Column Wash: If the issue persists, perform a rigorous column wash. For a C18 column, this typically involves flushing with progressively stronger, miscible solvents (e.g., water, methanol, acetonitrile, isopropanol) to remove contaminants. Always check the column's care and use manual for specific instructions.[1]
-
Evaluate Sample Solvent: Ensure your sample is dissolved in a solvent that is as weak as, or weaker than, your initial mobile phase conditions. Ideally, dissolve your sample directly in the initial mobile phase.
-
Mobile Phase Optimization: For reverse-phase chromatography of Difenoconazole and its impurities, a mobile phase of acetonitrile and water with a small amount of formic acid (e.g., 0.1%) is commonly used to ensure good peak shape and promote ionization for MS detection.[5][6][7] If you suspect pH issues, ensure your mobile phase is freshly prepared and the pH is consistent. A buffer concentration of 5-10 mM is usually sufficient.[2]
-
Replace the Column: If the above steps do not resolve the issue, the analytical column may be irreversibly damaged and should be replaced.
-
Question 2: My sensitivity for this compound is too low, and I'm struggling to achieve the required Limit of Quantification (LOQ). How can I enhance the signal?
Answer:
Achieving low limits of detection for impurities is a primary challenge. A multi-faceted approach focusing on sample preparation, chromatographic conditions, and mass spectrometer settings is necessary.
-
Causality and Investigation:
-
Matrix Effects: Co-eluting endogenous compounds from your sample matrix can suppress the ionization of your target analyte in the mass spectrometer source, leading to a significant drop in signal intensity.[8] This is a very common issue in complex matrices like food and environmental samples.[8][9]
-
Suboptimal Ionization: The efficiency of electrospray ionization (ESI) is highly dependent on the source parameters and the composition of the mobile phase. Incorrect settings can lead to poor desolvation and ionization of the analyte.[10][11]
-
Insufficient Sample Cleanup: If your sample preparation is not effectively removing interfering matrix components, you will likely experience ion suppression.[12]
-
Analyte Loss during Sample Preparation: Your analyte of interest may be lost during extraction or cleanup steps, leading to lower recoveries and apparent low sensitivity.
-
-
Sensitivity Enhancement Protocol:
-
Optimize Sample Preparation:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used and effective method for pesticide residue analysis in various matrices.[12][13][14] For enhanced cleanup, you can modify the dispersive solid-phase extraction (d-SPE) step by using a combination of sorbents. For example, PSA (primary secondary amine) removes organic acids, GCB (graphitized carbon black) removes pigments and sterols, and C18 removes nonpolar interferences.[12][14]
-
Solid-Phase Extraction (SPE): For cleaner extracts, consider using SPE. C18 cartridges are effective for cleaning up tea infusions and other aqueous samples.[15] The choice of sorbent is critical and should be optimized for your specific matrix and analyte.
-
-
Chromatographic Optimization:
-
UHPLC System: If available, using a UHPLC (Ultra-High-Performance Liquid Chromatography) system with sub-2 µm particle columns can provide sharper, narrower peaks. This increases the peak height and thus the signal-to-noise ratio, improving sensitivity.
-
Mobile Phase Additives: The addition of a small amount of formic acid (0.1%) or ammonium formate to the mobile phase can significantly enhance the protonation of Difenoconazole and its impurities in positive ion ESI mode, leading to a stronger signal.[10][16]
-
-
Mass Spectrometer Optimization:
-
Source Parameter Tuning: Systematically optimize the ESI source parameters. This includes the capillary voltage (typically 3-5 kV for positive mode), nebulizer gas pressure (e.g., 20-60 psi), and desolvation temperature (e.g., 250-450°C).[10] Infuse a standard solution of this compound directly into the mass spectrometer to find the optimal settings.
-
MRM Transition Optimization: For tandem mass spectrometry (MS/MS), ensure you are using the most intense and specific Multiple Reaction Monitoring (MRM) transitions. For Difenoconazole, the transition m/z 406 -> 251 is commonly used for quantification.[17][18] You will need to determine the optimal transitions for Impurity 1 by infusing a standard and performing a product ion scan. The collision energy for each transition should also be optimized to maximize the fragment ion signal.
-
-
Question 3: I am seeing significant signal suppression in my sample extracts compared to my solvent standards. How can I mitigate these matrix effects?
Answer:
Matrix effects are a major hurdle in LC-MS/MS analysis, causing either suppression or enhancement of the analyte signal.[8] A systematic approach is needed to identify and address this issue.
-
Causality and Investigation:
-
Matrix effects occur when co-eluting components from the sample matrix interfere with the ionization of the target analyte in the ESI source.[8] This can be due to competition for charge, changes in droplet surface tension, or altered desolvation efficiency.
-
-
Mitigation Strategies:
-
Sample Dilution: This is often the simplest and most effective first step. Diluting your sample extract with the initial mobile phase can reduce the concentration of interfering matrix components to a level where they no longer significantly impact the ionization of your analyte.[19]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has been processed through the same sample preparation procedure as your samples. This helps to compensate for any consistent signal suppression or enhancement, leading to more accurate quantification.[19][20]
-
Use of an Internal Standard: The most robust method for correcting for matrix effects is the use of a stable isotope-labeled (SIL) internal standard for this compound. The SIL internal standard will behave almost identically to the native analyte during sample preparation, chromatography, and ionization, thus providing the most accurate correction for any signal variability. If a SIL-IS is not available, a structural analog can be used, but with caution as its behavior may not perfectly mimic the analyte of interest.[20][21]
-
Enhanced Sample Cleanup: As discussed in the previous question, improving your sample preparation method using techniques like d-SPE with multiple sorbents or cartridge-based SPE can significantly reduce matrix interferences.[12][21]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC/UHPLC method for the analysis of this compound?
A good starting point for method development would be a reverse-phase separation on a C18 column. Here are some typical parameters:
-
Column: A high-quality C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size for UHPLC).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient might start at 10-20% B, ramp up to 95% B, hold for a few minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: For a 2.1 mm ID column, a flow rate of 0.3-0.5 mL/min is common.
-
Column Temperature: 30-40 °C to ensure reproducible retention times.
-
Injection Volume: 1-5 µL.
Q2: How do I validate my analytical method for impurity analysis according to regulatory guidelines?
Method validation must demonstrate that the analytical procedure is suitable for its intended purpose. Key validation characteristics are outlined in the ICH Q2(R1) guideline and include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., the active pharmaceutical ingredient, other impurities, degradation products, and matrix components).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.
-
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. A common approach is to determine the concentration that yields a signal-to-noise ratio of 3:1.[22]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. A common approach is to determine the concentration that yields a signal-to-noise ratio of 10:1.[22]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Q3: What are the key considerations for sample preparation using the QuEChERS method?
The QuEChERS method involves two main steps: an extraction and partitioning step, followed by a cleanup step (d-SPE).
-
Homogenization: Ensure your sample is properly homogenized to obtain a representative subsample.
-
Extraction: Acetonitrile is a common extraction solvent due to its ability to extract a wide range of pesticides and its miscibility with water.[12] The addition of salts (e.g., magnesium sulfate and sodium chloride) is crucial for inducing phase separation and partitioning the analytes into the acetonitrile layer.[12]
-
Cleanup (d-SPE): The choice of d-SPE sorbents is critical for removing matrix interferences.
-
Magnesium Sulfate (anhydrous): Removes excess water.
-
Primary Secondary Amine (PSA): Removes organic acids, fatty acids, and some sugars.
-
C18: Removes nonpolar interferences like fats and waxes.
-
Graphitized Carbon Black (GCB): Removes pigments (like chlorophyll) and sterols. Use with caution as it can also retain planar analytes. The combination and amount of these sorbents should be optimized for your specific sample matrix to maximize recovery of this compound while minimizing matrix effects.[12][14]
-
Data Presentation and Experimental Protocols
Table 1: Typical UHPLC-MS/MS Parameters for this compound Analysis
| Parameter | Recommended Setting | Rationale |
| Chromatography | ||
| Column | C18, 1.8 µm, 100 x 2.1 mm | Provides good retention and separation for moderately nonpolar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Promotes protonation for positive ESI. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong organic solvent for elution. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures stable retention times. |
| Injection Volume | 2 µL | Minimizes potential for peak distortion. |
| Mass Spectrometry | ||
| Ionization Mode | ESI Positive | Difenoconazole and its impurities readily form [M+H]+ ions. |
| Capillary Voltage | 4.0 kV | Optimize for maximum signal. |
| Nebulizer Pressure | 45 psi | Optimize for stable spray and good desolvation. |
| Drying Gas Flow | 10 L/min | Facilitates solvent evaporation. |
| Drying Gas Temp. | 350 °C | Aids in desolvation of droplets. |
| MRM Transition | Analyte-specific (e.g., Difenoconazole: 406 -> 251) | Provides high selectivity and sensitivity.[17][18] |
| Collision Energy | Analyte-specific | Optimize for maximum fragment ion intensity. |
Experimental Protocol: Modified QuEChERS Sample Preparation for Plant-Based Matrices
This protocol provides a robust starting point for the extraction and cleanup of this compound from complex plant matrices.
-
Homogenization:
-
Weigh 10 g of a representative, homogenized sample into a 50 mL centrifuge tube.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add a salt packet containing 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Cleanup (Dispersive SPE):
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE sorbents. A common combination is 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18.
-
Vortex for 30 seconds.
-
Centrifuge at ≥10,000 rpm for 2 minutes.
-
-
Final Preparation:
-
Take an aliquot of the cleaned extract and dilute it with the initial mobile phase (e.g., a 1:1 dilution) to minimize matrix effects.
-
Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial for UHPLC-MS/MS analysis.
-
Visualizations
Workflow for Enhancing Sensitivity
Caption: A workflow diagram illustrating the systematic approach to troubleshooting and enhancing sensitivity in impurity analysis.
Decision Tree for Mitigating Matrix Effects
Caption: Decision tree for selecting the appropriate strategy to overcome matrix effects in LC-MS/MS analysis.
References
-
Separation of Difenoconazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
(PDF) Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples. ResearchGate. [Link]
-
DIFENOCONAZOLE (224). Food and Agriculture Organization of the United Nations. [Link]
-
Determination of Azole Fungicide Residues in Fresh Juice by Magnetic Solid Phase Extraction Based on Fe3O4@ZnAl-LDH@MIL-53(Al) Sorbent in Combination with High-Performance Liquid Chromatograph. ResearchGate. [Link]
-
(PDF) Determination of Triazole Fungicides in Vegetable Samples by Magnetic Solid-Phase Extraction with Graphene-Coated Magnetic Nanocomposite as Adsorbent Followed by Gas Chromatography–Mass Spectrometry Detection. ResearchGate. [Link]
-
Difenoconazole. Human Health Risk Assessment for Proposed Use on Black Sapote, Canistel, Mamey Sapote, Papaya, Sapodilla, and Star Apple. United States Environmental Protection Agency. [Link]
-
Determination of Azole Fungicide Residues in Fresh Juice by Magnetic Solid Phase Extraction Based on Fe3O4@ZnAl-LDH@MIL-53(Al) Sorbent in Combination with High-Performance Liquid Chromatograph. PubMed. [Link]
-
Determination of Azole Fungicide Residues in Fresh Juice by Magnetic Solid Phase Extraction Based on Fe3O4@ZnAl-LDH@MIL-53(Al) Sorbent in Combination with High-Performance Liquid Chromatograph. Semantic Scholar. [Link]
-
Validation of Commercial Formulation of Difenoconazole Using HPLC Equipped with Dad. ResearchGate. [Link]
-
Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. National Institutes of Health. [Link]
-
Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples. PubMed. [Link]
-
Modification of the existing maximum residue levels for difenoconazole in leafy brassica. EFSA Journal. [Link]
-
Development and validation of a modified QuEChERS method coupled with LC-MS/MS for simultaneous determination of difenoconazole, dimethoate, pymetrozine, and chlorantraniliprole in brinjal collected from fields and markets places to assess human health risk. National Institutes of Health. [Link]
-
Separation and estimation of azoxystrobin and difenoconazole formulation by reverse phase high performance liquid chromatography. IJARIIT. [Link]
-
Difenoconazole & Degradates Independent Laboratory Validation in soil. United States Environmental Protection Agency. [Link]
-
Validation of Commercial Formulation of Difenoconazole Using HPLC Equipped with Dad. Global Research in Environment and Sustainability. [Link]
-
Method validation results including LOD, and LOQ in food matrices evaluated (in mg/g). ResearchGate. [Link]
-
The multiple reaction monitoring (MRM) transitions for the tandem mass spectrometric analysis of the chemicals included in the A. Food and Drug Administration. [Link]
-
How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Ruthigen. [Link]
-
(PDF) Development and validation of a modified QuEChERS method coupled with LC-MS/MS for simultaneous determination of difenoconazole, dimethoate, pymetrozine, and chlorantraniliprole in brinjal collected from fields and markets places to assess human health risk. ResearchGate. [Link]
-
Abnormal Peak Shapes. Shimadzu. [Link]
-
How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Drawell. [Link]
-
Determination of difenoconazole residue in tomato during home canning by UPLC-MS/MS. ResearchGate. [Link]
-
LC Chromatography Troubleshooting Guide. HALO Columns. [Link]
-
Troubleshooting GC peak shapes. Element Lab Solutions. [Link]
-
Determination of Difenoconazole Residues in Vegetables by HPLC-MS/MS. Food Science. [Link]
-
Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chromatography & Separation Techniques. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Institutes of Health. [Link]
-
Development and validation of a modified QuEChERS method coupled with LC-MS/MS for simultaneous determination of difenoconazole, dimethoate, pymetrozine, and chlorantraniliprole in brinjal collected from fields and markets places to assess human health risk. PubMed. [Link]
-
Residue Degradation and Risk Assessment of Difenoconazole and Its Metabolite during Tea Growing, Processing and Brewing by Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Determination. National Institutes of Health. [Link]
-
Simultaneous determination and dissipation behaviour of thifluzamide and difenoconazole in grapes using a QuEChERS method with ultra high-performance liquid chromatography and tandem mass spectrometry. ResearchGate. [Link]
-
10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]
-
Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. European Union Reference Laboratory for Pesticides. [Link]
-
Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. [Link]
-
Trace analysis of three fungicides in animal origin foods with a modified QuEChERS method and liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
Tips for Optimizing Key Parameters in LC–MS. LCGC International. [Link]
-
Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). LCGC International. [Link]
-
Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). Juniper Publishers. [Link]
-
Simultaneous analytical method for 296 pesticide multiresidues in root and rhizome based herbal medicines with GC-MS/MS. National Institutes of Health. [Link]
-
A New Era in High Speed Analyses for Food and Environmental Applications. Agilent. [Link]
-
DIFENOCONAZOLE (224). Food and Agriculture Organization of the United Nations. [Link]
-
Effects of Mobile-Phase Additives, Solution pH, Ionization Constant, and Analyte Concentration on the Sensitivities and Electrospray Ionization Mass Spectra of Nucleoside Antiviral Agents. ResearchGate. [Link]
-
Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides. National Institutes of Health. [Link]
-
Why the addition of additives in the mobile phase is recommended in HPLC-analysis? ResearchGate. [Link]
Sources
- 1. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
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- 7. Validation of Commercial Formulation of Difenoconazole Using HPLC Equipped with Dad | Global Research in Environment and Sustainability [hspublishing.org]
- 8. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Development and validation of a modified QuEChERS method coupled with LC-MS/MS for simultaneous determination of difenoconazole, dimethoate, pymetrozine, and chlorantraniliprole in brinjal collected from fields and markets places to assess human health risk - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Residue Degradation and Risk Assessment of Difenoconazole and Its Metabolite during Tea Growing, Processing and Brewing by Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
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- 18. nrcgrapes.in [nrcgrapes.in]
- 19. drawellanalytical.com [drawellanalytical.com]
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- 21. chromatographyonline.com [chromatographyonline.com]
- 22. juniperpublishers.com [juniperpublishers.com]
Technical Support Center: Difenoconazole Impurity 1 Quantification
Welcome to the technical support center for the analysis of Difenoconazole and its related impurities. This guide is designed for researchers, analytical scientists, and quality control professionals who are tasked with the critical job of accurately quantifying Difenoconazole Impurity 1. The information herein is curated from established analytical methodologies and field-proven experience to help you navigate and troubleshoot common challenges encountered during chromatographic analysis.
I. Understanding the Analyte: Difenoconazole and Its Impurities
Difenoconazole is a broad-spectrum triazole fungicide widely used in agriculture to protect crops from various fungal diseases.[][2][3] Its mode of action involves the inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes.[][3] The manufacturing process of Difenoconazole, however, can lead to the formation of several impurities.[] These can be synthetic by-products, unreacted starting materials, or degradation products.[]
This compound (CAS No. 1259033-72-1) is a significant process-related impurity that requires careful monitoring to ensure the final product's efficacy and safety.[][4][5] Inaccurate quantification of this impurity can have implications for regulatory compliance and product quality.
II. Troubleshooting Guide: Common Quantification Errors
This section addresses specific problems you might encounter during the HPLC or LC-MS/MS analysis of this compound.
Question 1: Why am I seeing poor peak shape (tailing or fronting) for this compound?
Answer: Poor peak shape is a common issue in liquid chromatography and can stem from several factors.
-
Secondary Interactions: Peak tailing, the most frequent problem, is often caused by interactions between the analyte and active sites on the stationary phase, such as acidic silanol groups on silica-based columns.[6]
-
Solution:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH can suppress the ionization of silanol groups, reducing these secondary interactions.[6]
-
Use of High-Purity Silica Columns: Modern, high-purity silica columns have fewer accessible silanol groups, minimizing tailing.
-
Mobile Phase Additives: Incorporating a small amount of a basic additive, like triethylamine (TEA), can mask the silanol groups. However, this should be done cautiously as it can affect the chromatography of other components.
-
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or the concentration of your sample.
-
-
Inappropriate Solvent for Sample Dissolution: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
Question 2: My retention times for this compound are shifting between injections. What is the cause?
Answer: Retention time instability can compromise the reliability of your quantification.
-
Mobile Phase Composition Changes:
-
Cause: Inaccurate mixing of mobile phase components, evaporation of a volatile solvent, or degradation of a mobile phase additive.[7][8]
-
Solution: Prepare fresh mobile phase daily. If using an online mixing system, ensure the proportioning valves are functioning correctly.[7][8] Degassing the mobile phase can prevent bubble formation, which can also affect flow rate and retention.[8]
-
-
Column Temperature Fluctuations:
-
Column Equilibration:
-
Cause: Insufficient time for the column to equilibrate with the mobile phase before the first injection.
-
Solution: Ensure the column is adequately equilibrated. This is especially critical for gradient methods.[8]
-
Question 3: I'm experiencing low recovery or poor sensitivity for this compound. What should I check?
Answer: Low recovery can be a complex issue, often related to sample preparation or interactions within the analytical system.
-
Matrix Effects in LC-MS/MS:
-
Cause: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification.[9][10][11] This is a significant challenge in the analysis of pesticide residues in complex matrices like food and environmental samples.[11][12]
-
Solution:
-
Improved Sample Cleanup: Employ more rigorous sample preparation techniques like Solid Phase Extraction (SPE) to remove interfering matrix components.[7][13]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for the matrix effect.[10]
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and variations in sample preparation.
-
-
-
Analyte Adsorption:
-
Cause: The analyte may be adsorbing to active sites in the HPLC system, such as frits, tubing, or the injector.
-
Solution: Passivating the system with a strong organic solvent or a specific cleaning solution can help.
-
-
Sample Degradation:
-
Cause: Difenoconazole and its impurities can degrade under certain conditions, such as exposure to light, heat, or extreme pH.[] Studies have shown that the stability of Difenoconazole residues can be affected by storage temperature.[14][15]
-
Solution: Store samples and standards under appropriate conditions (e.g., refrigerated or frozen, protected from light). Analyze samples as soon as possible after preparation.
-
Question 4: I am seeing unexpected "ghost" peaks in my chromatogram. Where are they coming from?
Answer: Ghost peaks are peaks that appear in the chromatogram but are not present in the injected sample.
-
Carryover from Previous Injections:
-
Cause: Residual analyte from a previous, more concentrated sample adsorbing to the injector or column and then eluting in a subsequent run.
-
Solution: Optimize the injector wash procedure. Injecting a blank solvent after a high-concentration sample can help identify and mitigate carryover.
-
-
Contamination in the Mobile Phase or System:
III. FAQs: this compound Analysis
Q1: What is a typical analytical method for quantifying this compound?
A1: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or, for higher sensitivity and selectivity, a tandem mass spectrometer (MS/MS) is commonly used.[][13] A reverse-phase C18 column is often employed with a mobile phase consisting of a mixture of acetonitrile and water, often with a formic acid modifier for better peak shape and ionization in MS applications.[][17]
Q2: Where can I obtain a reference standard for this compound?
A2: Certified reference standards are crucial for accurate quantification.[18][19] These can be purchased from various chemical suppliers that specialize in analytical and pharmaceutical standards.[20][21]
Q3: What are the key considerations for sample preparation when analyzing for this compound in a complex matrix?
A3: The goal of sample preparation is to extract the analyte of interest while removing as many interfering matrix components as possible.[22][23] A common and effective technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves an extraction with acetonitrile followed by a dispersive solid-phase extraction (dSPE) cleanup.[9]
Q4: How can I confirm the identity of the this compound peak in my chromatogram?
A4: While retention time matching with a certified reference standard is a good initial indicator, for definitive identification, especially in regulatory environments, mass spectrometry is preferred. Using MS/MS, you can monitor for specific precursor-to-product ion transitions that are characteristic of this compound, providing a high degree of confidence in your identification.[]
IV. Experimental Protocols & Visualizations
Protocol 1: General HPLC-UV Method for this compound Quantification
-
Chromatographic System: HPLC with UV/DAD detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
Start with a suitable percentage of B (e.g., 40%).
-
Linearly increase to a higher percentage of B (e.g., 90%) over 15-20 minutes.
-
Hold for a few minutes.
-
Return to initial conditions and equilibrate for 5-10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at the UV maximum of this compound (determine by running a spectrum of the standard).
-
Injection Volume: 10 µL.
Data Summary: Example HPLC Gradient
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 60 | 40 |
| 25.0 | 60 | 40 |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common HPLC issues.
Relationship between Matrix Effects and Quantification Accuracy
Caption: The impact of matrix effects on LC-MS/MS quantification.
V. References
-
Pharmaffiliates. (n.d.). Difenoconazol-impurities. Retrieved from [Link]
-
Rahman, M. M., et al. (2018). Matrix Effect Evaluation and Method Validation of Azoxystrobin and Difenoconazole Residues in Red Flesh Dragon Fruit (Hylocereus polyrhizus) Matrices Using QuEChERS Sample Preparation Methods Followed by LC-MS/MS Determination. Bulletin of Environmental Contamination and Toxicology, 100(6), 821-826. Retrieved from [Link]
-
Science of The Total Environment. (n.d.). Determination and dynamics of difenoconazole residues in Chinese cabbage and soil. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Difenoconazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Li, Y., et al. (2022). Residue Degradation and Risk Assessment of Difenoconazole and Its Metabolite during Tea Growing, Processing and Brewing by Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Determination. Foods, 11(8), 1134. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (2013). DIFENOCONAZOLE (224). Retrieved from [Link]
-
Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for Cafenstrole, Difenoconazole, Cyproconazole, Simetryn, Thifluzamide, Tetraconazole, Tebuconazole, Triadimen. Retrieved from [Link]
-
Lehotay, S. J. (2011). Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices. TrAC Trends in Analytical Chemistry, 30(2), 284-297. Retrieved from [Link]
-
Wang, Y., et al. (2011). Determination of Difenoconazole Residues in Vegetables by HPLC-MS/MS. Food Science, 32(18), 296-299. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (2017). 5.10 difenoconazole (224) residue and analytical aspects. Retrieved from [Link]
-
Agricultural and Food Chemistry Division of the American Chemical Society. (n.d.). Analytical Challenges for Pesticide Residue Analysis in Food: Sample Preparation, Processing, Extraction, and Cleanup. Retrieved from [Link]
-
Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
AZoM. (n.d.). Chromatography For Pesticide Residue Analysis Explained. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Investigation and Validation of Detection of Storage Stability of Difenoconazole Residue in Mango. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Difenoconazole. PubChem Compound Database. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
SCION Instruments. (n.d.). Identifying and Quantifying Impurities in Chemical Products. Retrieved from [Link]
-
ResearchGate. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. Retrieved from [Link]
-
ResearchGate. (1974). Chromatographic Analysis of Pesticide Residues. Retrieved from [Link]
-
LCGC International. (2018). Keeping Up with Evolving Challenges in Pesticide Analysis. Retrieved from [Link]
-
ResearchGate. (2019). Investigation and Validation of Detection of Storage Stability of Difenoconazole Residue in Mango. Retrieved from [Link]
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- 5. This compound - SRIRAMCHEM [sriramchem.com]
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- 9. Matrix Effect Evaluation and Method Validation of Azoxystrobin and Difenoconazole Residues in Red Flesh Dragon Fruit (Hylocereus polyrhizus) Matrices Using QuEChERS Sample Preparation Methods Followed by LC-MS/MS Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Residue Degradation and Risk Assessment of Difenoconazole and Its Metabolite during Tea Growing, Processing and Brewing by Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Determination - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing MS/MS for Difenoconazole Impurity 1
Answering the call for a robust, science-driven approach to method development, this Technical Support Center provides a comprehensive guide to optimizing tandem mass spectrometry (MS/MS) parameters for Difenoconazole Impurity 1. As Senior Application Scientists, we move beyond simple checklists to explain the fundamental principles and causality behind each experimental choice. This guide is designed for researchers, analytical scientists, and drug development professionals who require not just a protocol, but a deep understanding of the method development process.
This guide is structured as a series of questions and answers, directly addressing the challenges and inquiries scientists encounter during the optimization process.
Part 1: Foundational Knowledge & Initial Setup
Q1: What is this compound, and why is its accurate quantification critical?
Difenoconazole is a widely used triazole fungicide.[1][] During its synthesis or degradation, impurities can arise which may have different toxicological profiles or affect the stability and efficacy of the final product.[] Therefore, regulatory bodies require strict monitoring of these impurities.
There appears to be some ambiguity in supplier literature regarding the exact structure of "this compound." One common structure identified is 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one (CAS No. 119851-28-4).[3] However, other sources list a different CAS number and molecular formula.[4][5]
Expert Insight: Before beginning any optimization, it is imperative to confirm the identity and molecular weight of your specific impurity standard, typically via a full scan mass spectrum. This guide will proceed using the structure of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one (Molecular Weight: 281.14 g/mol ), but the principles described are universally applicable.
Q2: What is the core principle of MS/MS optimization for quantitative analysis?
MS/MS optimization for quantitative methods, particularly using Multiple Reaction Monitoring (MRM), is the process of identifying the most sensitive and specific mass transitions for your target analyte and determining the instrument settings that maximize the signal for these transitions.[6][7] The goal is to develop a method that is both highly selective (distinguishing the analyte from matrix interferences) and sensitive (achieving low limits of detection).
The process involves three main stages:
-
Precursor Ion Selection: Isolating the ionized molecule of interest (e.g., [M+H]⁺).
-
Product Ion Selection: Fragmenting the precursor ion and identifying its most stable and abundant fragments.
-
Collision Energy Optimization: Fine-tuning the energy used for fragmentation to maximize the production of the selected product ions.
Part 2: The Optimization Workflow: A Step-by-Step Guide
This section details the experimental protocol for optimizing MS/MS parameters.
Q3: How should I prepare my standards and configure the system for the initial analysis?
Proper preparation is fundamental to a successful optimization.
Experimental Protocol: Initial Setup
-
Prepare a Standard Solution: Create a stock solution of this compound at approximately 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile). From this, prepare a working solution of ~1 µg/mL in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
System Configuration: Use a direct infusion or Flow Injection Analysis (FIA) setup. This introduces a continuous stream of your analyte into the mass spectrometer, providing a stable signal necessary for optimization experiments.[8] If using an LC system, a simple isocratic flow without a column can be employed.
-
Initial Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI) is common for this class of compounds. Start in Positive Ion Mode, as molecules with ether and ketone functionalities readily accept a proton.
-
Source Parameters: Begin with typical or manufacturer-recommended settings for gas flows (nebulizer, heater), temperatures, and capillary voltage. These can be fine-tuned later if needed.
-
Q4: How do I find and confirm the precursor ion for the impurity?
The first step is to identify the mass-to-charge ratio (m/z) of the intact, ionized molecule.
Experimental Protocol: Precursor Ion Selection
-
Acquire a Full Scan Spectrum: Set the mass spectrometer to scan the first quadrupole (Q1) across a relevant mass range (e.g., m/z 100-500) without fragmentation in the second quadrupole (Q2 collision cell).
-
Identify the [M+H]⁺ Ion: For 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one (MW 281.14), the protonated molecule [M+H]⁺ is expected at m/z 282.0 .
-
Verify the Isotopic Pattern: Because the molecule contains two chlorine atoms, you must observe the characteristic isotopic pattern. The peak at m/z 282.0 ([M+H]⁺ with two ³⁵Cl atoms) should be accompanied by a significant peak at m/z 284.0 ([M+H]⁺ with one ³⁵Cl and one ³⁷Cl) and a smaller peak at m/z 286.0 ([M+H]⁺ with two ³⁷Cl atoms). This pattern confirms the identity of your precursor ion.
-
Consider Adducts: If the protonated molecule signal is weak, look for other common adducts, such as the sodium adduct [M+Na]⁺ (m/z 304.0) or the ammonium adduct [M+NH₄]⁺ (m/z 299.0), especially if sodium salts or ammonium formate are present in your mobile phase.[6]
Q5: Once the precursor is found, how do I identify the best product ions?
This is achieved by performing a Product Ion Scan.
Experimental Protocol: Product Ion Scan
-
Set Up the Scan: Configure the instrument to isolate your chosen precursor ion (m/z 282.0) in Q1, apply a range of collision energies in the Q2 collision cell to induce fragmentation, and scan the third quadrupole (Q3) to detect all resulting fragment ions.
-
Execute the Scan: Many modern instrument software platforms can automatically ramp the collision energy (e.g., from 10 to 50 eV) within a single experiment to generate a composite product ion spectrum.[7]
-
Analyze the Spectrum: Examine the resulting spectrum to identify the most intense and stable fragment ions. For the proposed structure, likely fragments would result from the cleavage of the ether bond or the acetyl group.
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} enddot Caption: Workflow for MS/MS parameter optimization.
Q6: How do I perform Collision Energy (CE) optimization to maximize my signal?
While the product ion scan gives you a good idea of the best fragments, optimizing the CE for each specific fragment is crucial for achieving maximum sensitivity.[9][10]
Experimental Protocol: Collision Energy Optimization
-
Select Potential MRM Transitions: Choose the 2-4 most abundant product ions from your scan. For each, create a preliminary MRM transition (e.g., 282.0 -> 153.1, 282.0 -> 128.0, etc.).
-
Create a CE Ramp Experiment: For each individual MRM transition, set up an experiment where the instrument monitors that specific transition while systematically ramping the collision energy over a defined range (e.g., 5 to 60 eV in 2 eV steps).
-
Plot the Results: Plot the resulting signal intensity against the collision energy for each transition. The optimal CE is the value that produces the highest signal intensity.
-
Select Final Transitions: Choose at least two transitions.[7]
-
Quantifier: The transition that gives the most intense and stable signal. This will be used for concentration calculations.
-
Qualifier: The second most intense transition. This is used for identity confirmation. The ratio of the qualifier to quantifier signal should remain constant across standards and samples.[11]
-
| Parameter | Transition 1 (Quantifier) | Transition 2 (Qualifier) |
| Precursor Ion (m/z) | 282.0 | 282.0 |
| Product Ion (m/z) | Hypothetical: 153.1 | Hypothetical: 128.0 |
| Optimal Collision Energy (eV) | Hypothetical: 22 eV | Hypothetical: 35 eV |
| Dwell Time (ms) | 50-100 | 50-100 |
| Use | Primary for quantification | Identity confirmation |
| This table presents hypothetical but realistic values for demonstration purposes. Actual values must be determined experimentally. |
Part 3: Troubleshooting Common Issues
Q7: My precursor ion signal is very weak or non-existent. What should I check?
This is a common issue during initial setup.
-
Check Ionization Mode: While ESI positive mode is a good starting point, try ESI negative mode. Some compounds ionize more efficiently by losing a proton ([M-H]⁻).
-
Review Mobile Phase: Ensure the mobile phase promotes ionization. The presence of a proton source (like 0.1% formic acid) is crucial for forming [M+H]⁺ ions.
-
Investigate Adducts: As mentioned, your molecule might preferentially form adducts ([M+Na]⁺, [M+NH₄]⁺). Widen your Q1 scan range and look for these species. If an adduct is more intense, use it as your precursor.[6]
-
Optimize Source Parameters: Systematically adjust source temperature and gas flows. An incorrect temperature can cause premature fragmentation or prevent efficient desolvation.
Q8: I've found my transitions, but the signal is unstable. What are the likely causes?
Signal instability can compromise the quality of your quantitative data.
-
Infusion/Flow Stability: Ensure your syringe pump or LC pump is delivering a steady, pulse-free flow. Bubbles in the line are a common culprit.
-
Source Contamination: A dirty ESI source can lead to erratic signal. Check for salt buildup on the capillary tip and ion transfer optics.
-
Matrix Effects: While less of an issue during direct infusion of a clean standard, if you are performing optimization by injecting onto a column with a sample matrix, co-eluting compounds can suppress or enhance the ionization of your analyte, causing instability.[11][12] This highlights the importance of good chromatography.
Q9: I've completed the optimization, but how do I verify the method's performance?
Optimization is not the final step. Verification ensures the method is robust for real-world application.
-
Chromatography: Integrate the optimized MRM transitions into your full LC-MS/MS method. Ensure the analyte peak is sharp, symmetrical, and free from interference at the expected retention time.
-
Calibration Curve: Prepare a set of calibration standards and inject them. The method should demonstrate good linearity over the expected concentration range (e.g., R² > 0.99).[6]
-
Spike and Recovery: Analyze a blank matrix (e.g., a blank tomato extract if that is your sample type) that has been spiked with a known concentration of the impurity. The calculated concentration should be within an acceptable range of the true value (e.g., 80-120% recovery), demonstrating the method's accuracy in the presence of matrix.[13][14]
References
-
Anagnostopoulos, C., et al. (2018). Problems encountered in LC-MS/MS analysis for the determination of pesticide residues in food. ResearchGate. Available at: [Link]
-
López-Ruiz, R., et al. (2024). Tracing the dissipation of difenoconazole, its metabolites and co-formulants in tomato: A comprehensive analysis by chromatography coupled to high resolution mass spectrometry in laboratory and greenhouse trials. ResearchGate. Available at: [Link]
-
Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Available at: [Link]
-
Mastovska, K., et al. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. Agilent Technologies, Inc. Available at: [Link]
-
López-Ruiz, R., et al. (2024). Tracing the dissipation of difenoconazole, its metabolites and co-formulants in tomato: A comprehensive analysis by chromatography coupled to high resolution mass spectrometry in laboratory and greenhouse trials. PubMed. Available at: [Link]
-
Malachová, A., et al. (2020). Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants. NIH National Library of Medicine. Available at: [Link]
-
Khan, M. F., et al. (2023). Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments. NIH National Library of Medicine. Available at: [Link]
-
LCGC International. (2018). Keeping Up with Evolving Challenges in Pesticide Analysis. Available at: [Link]
-
LGC. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]
-
Agilent Technologies. (n.d.). Analytical Challenges for Pesticide Residue Analysis in Food: Sample Preparation, Processing, Extraction, and Cleanup. Available at: [Link]
-
Al-Majdoub, Z. M., et al. (2019). Optimization of the tandem mass spectrometry (MS/MS) parameters of the proposed method. ResearchGate. Available at: [Link]
-
Khan, M. F., et al. (2023). Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments. ACS Publications. Available at: [Link]
-
Pharmaffiliates. (n.d.). Difenoconazol-impurities. Available at: [Link]
-
Tölgyesi, L. & Török, M. (2014). STEREOSELECTIVE DETERMINATION OF DIFENOCONAZOLE USING HIGH- PERFORMANCE LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY (HPLC-MS/MS). Available at: [Link]
-
Zhang, Z., et al. (2024). Residue Degradation and Risk Assessment of Difenoconazole and Its Metabolite during Tea Growing, Processing and Brewing by Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Determination. NIH National Library of Medicine. Available at: [Link]
-
He, M., et al. (2018). Simultaneous determination of difenoconazole, trifloxystrobin and its metabolite trifloxystrobin acid residues in watermelon under field conditions by GC-MS/MS. PubMed. Available at: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound - SRIRAMCHEM [sriramchem.com]
- 4. This compound | 1259033-72-1 [m.chemicalbook.com]
- 5. tlcstandards.com [tlcstandards.com]
- 6. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Residue Degradation and Risk Assessment of Difenoconazole and Its Metabolite during Tea Growing, Processing and Brewing by Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous determination of difenoconazole, trifloxystrobin and its metabolite trifloxystrobin acid residues in watermelon under field conditions by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Difenoconazole Impurity 1 Stability in Solution: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Difenoconazole and its related compounds. As a Senior Application Scientist, I understand the critical importance of impurity stability in ensuring the accuracy and reliability of experimental results. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of Difenoconazole Impurity 1 in solution.
This guide focuses on This compound, CAS Number: 1259033-72-1 , with the chemical name 1-({2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-4-ethyl-1,3-dioxolan-2-yl}methyl)-1,2,4-triazole . This impurity is a close structural analog of Difenoconazole, differing by the presence of an ethyl group instead of a methyl group on the dioxolane ring. Due to this structural similarity, it may arise as a process-related impurity during the synthesis of Difenoconazole. While specific stability data for this impurity is limited in publicly available literature, this guide will provide insights based on the known chemistry of Difenoconazole and general principles of chemical stability.
Troubleshooting Guide: Common Stability Issues
This section addresses potential problems you might encounter with this compound solutions and provides systematic approaches to resolving them.
Issue 1: Unexpected Decrease in Impurity Concentration Over Time
Symptoms:
-
Chromatographic peak area of this compound decreases in subsequent injections of the same solution.
-
Inconsistent quantification results in a stability study.
Potential Causes & Solutions:
-
Hydrolytic Degradation: Although Difenoconazole is known to be stable to hydrolysis, the ethyl analog's stability might differ, especially at extreme pH values. The dioxolane ring, a cyclic ketal, could be susceptible to acid-catalyzed hydrolysis.
-
Troubleshooting Steps:
-
pH Measurement: Immediately measure the pH of your solution.
-
Buffering: If the pH is acidic or basic, prepare fresh solutions in a buffered mobile phase or diluent within a neutral pH range (e.g., pH 6-8).
-
Forced Degradation Study: To confirm pH sensitivity, perform a forced degradation study by exposing solutions of the impurity to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions. Analyze the samples at regular intervals to determine the degradation rate.
-
-
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation of triazole fungicides.
-
Troubleshooting Steps:
-
Protect from Light: Store solutions in amber vials or wrap clear vials with aluminum foil.
-
Work in Low-Light Conditions: Prepare and handle solutions under subdued lighting.
-
Photostability Testing: Expose a solution to a controlled light source (e.g., a photostability chamber) and compare its stability to a control sample stored in the dark.
-
-
-
Solvent-Induced Degradation: The choice of solvent can significantly impact the stability of a compound.
-
Troubleshooting Steps:
-
Solvent Selection: Acetonitrile and methanol are common solvents for Difenoconazole and its impurities.[] If you suspect solvent-induced degradation, try preparing the solution in a different high-purity solvent.
-
Check for Peroxides: Ethers and other solvents can form peroxides over time, which can be reactive. Use freshly opened bottles of high-purity solvents.
-
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the stability of this compound.
Q1: What is the expected shelf-life of a this compound stock solution?
While specific data is unavailable for this impurity, for the parent compound, Difenoconazole, stock solutions in acetonitrile stored at -18°C have been found to be stable for up to 3 months.[2] It is a good starting point to assume a similar stability profile for the impurity under these conditions. However, it is crucial to perform your own stability assessment.
Q2: How does temperature affect the stability of this compound in solution?
Generally, higher temperatures accelerate chemical degradation. For long-term storage, it is recommended to keep solutions at low temperatures (e.g., -20°C).[][3] For short-term benchtop use, keeping solutions at room temperature should be acceptable for a limited time, but this should be verified. Difenoconazole itself is stable up to 300°C, suggesting good thermal stability of the core structure.[4]
Q3: Is this compound susceptible to oxidation?
The chemical structure does not contain functional groups that are highly susceptible to oxidation under normal conditions. However, forced degradation studies using an oxidizing agent like hydrogen peroxide can be performed to confirm its oxidative stability.
Q4: Can this compound degrade to form other impurities?
Yes, if degradation occurs, it will form new chemical entities. The most likely degradation pathway, based on the structure, would be the hydrolysis of the dioxolane ring under acidic conditions. This would result in the formation of a diol and a ketone.
Q5: How can I monitor the stability of this compound in my solutions?
A stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, is required.[5] This method should be able to separate the impurity from its potential degradation products and the parent Difenoconazole.
Experimental Protocols
Protocol 1: Preparation of a Standard Solution of this compound
Objective: To prepare a stable stock solution for analytical use.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile or methanol
-
Class A volumetric flasks
-
Analytical balance
Procedure:
-
Accurately weigh a known amount of this compound reference standard.
-
Transfer the weighed standard to a volumetric flask.
-
Add a small amount of the chosen solvent (acetonitrile or methanol) and sonicate briefly to dissolve.
-
Once dissolved, dilute to the mark with the solvent.
-
Store the stock solution in an amber vial at -20°C.
Protocol 2: Forced Degradation Study Workflow
Objective: To investigate the intrinsic stability of this compound under various stress conditions.
Caption: Workflow for a forced degradation study of this compound.
Data Summary
| Condition | Stability of Difenoconazole | Reference |
| Hydrolysis | Stable at pH 5, 7, and 9 | [6] |
| Photolysis in Water | Stable | [7] |
| Soil Aerobic Half-life | Persistent (DT50 > 100 days) | [6] |
| Thermal Stability | Stable up to 300°C | [4] |
Logical Relationships in Stability Assessment
The following diagram illustrates the interconnected factors that influence the stability of this compound in solution.
Caption: Factors influencing the stability of this compound.
References
-
University of Hertfordshire. Difenoconazole (Ref: CGA 169374). [Link]
-
National Center for Biotechnology Information. Difenoconazole Degradation by Novel Microbial Consortium TA01: Metabolic Pathway and Microbial Community Analysis. [Link]
-
Food and Agriculture Organization of the United Nations. DIFENOCONAZOLE (224). [Link]
-
Topbatt Chemical Co., Ltd. This compound. [Link]
-
Food and Agriculture Organization of the United Nations. DIFENOCONAZOLE (224). [Link]
-
SAS Publishers. A New Gas Chromatographic Method for Determination of Difenoconazole Residues in Pomegranate Fruits. [Link]
-
National Center for Biotechnology Information. Residue Degradation and Risk Assessment of Difenoconazole and Its Metabolite during Tea Growing, Processing and Brewing by Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Determination. [Link]
-
U.S. Environmental Protection Agency. Environmental Chemistry Methods: Difenoconazole; 469501-28. [Link]
-
Global Research and Extension Services. Validation of Commercial Formulation of Difenoconazole Using HPLC Equipped with Dad. [Link]
- Google Patents.
-
ChemBK. 1-({2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolan-2-yl}methyl)-1H-1,2,4-triazole. [Link]
-
PubChemLite. 1-[[(2s,4s)-2-methyl-2-phenyl-1,3-dioxolan-4-yl]methyl]-1,2,4-triazole. [Link]
-
Protheragen. 4-((2-(2-chloro-4-(4-chlorophenoxy)phenyl)-4-Methyl-1,3-dioxolan-2-yl)Methyl)-4H-1,2,4-triazole. [Link]
-
Al-Nahrain University Journal of Applied and Pure Sciences. Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. [Link]
Sources
Technical Support Center: Difenoconazole Impurity 1 Analysis
Welcome to the dedicated technical support center for analytical method development focused on Difenoconazole and its related substances. This guide is designed for researchers, analytical scientists, and quality control professionals who are tasked with the critical role of identifying and quantifying Difenoconazole Impurity 1. As a synthetic byproduct, its presence must be carefully monitored to ensure the final product's efficacy, safety, and regulatory compliance.[]
This resource consolidates field-proven insights and troubleshooting strategies into a practical, question-and-answer format. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Section 1: Frequently Asked Questions (FAQs) about this compound
This section addresses foundational questions regarding the nature and analysis of this compound.
Q1: What is this compound and what is its origin?
This compound (CAS No: 1259033-72-1) is a process-related impurity that can form during the chemical synthesis of Difenoconazole.[][2][3] It may arise from unreacted starting materials, reaction intermediates, or side reactions that occur during the manufacturing process.[] The presence and concentration of such impurities are critical quality attributes of the final Difenoconazole product, as they can potentially impact its toxicological profile and overall effectiveness.[]
Q2: Why is the accurate quantification of this compound critical?
Regulatory bodies worldwide, guided by principles outlined in frameworks like those from the EPA and ICH, mandate strict control over impurities in agrochemicals and pharmaceuticals.[4][5][6] The primary reasons for monitoring this specific impurity are:
-
Safety and Toxicology: Unknown or poorly characterized impurities can pose risks to human health and the environment.[]
-
Product Efficacy: Impurities can sometimes reduce the biological activity of the active ingredient.
-
Regulatory Compliance: Meeting the specifications set by authorities like the U.S. Environmental Protection Agency (EPA) is essential for market approval.[4] Submitting a comprehensive impurity profile is a mandatory part of the registration dossier.[6]
Q3: What are the primary analytical techniques for separating and quantifying Difenoconazole and its Impurity 1?
High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the cornerstone technique.[7][8][9]
-
HPLC with UV/DAD: A robust and widely accessible method for quantification. A common detection wavelength is 220 nm.[10]
-
HPLC-MS/MS (Tandem Mass Spectrometry): This is the gold standard for both quantification and confirmation due to its superior sensitivity and selectivity.[][11] It is particularly effective for analyzing residues in complex matrices like soil, tea, or vegetables.[12][13] For Difenoconazole, the precursor ion is typically m/z 406, with product ions like m/z 251 used for quantification and m/z 337 for confirmation.[][11]
Q4: What chemical properties influence the separation of Difenoconazole and Impurity 1?
Both Difenoconazole and its impurities are part of the triazole class of fungicides.[12] Their structures are often very similar, which presents the primary analytical challenge. Key properties influencing separation include:
-
Polarity: Subtle differences in polarity, dictated by their functional groups, are exploited in reversed-phase HPLC.
-
Stereochemistry: Difenoconazole has chiral centers, leading to stereoisomers.[][14] While Impurity 1 is a distinct chemical entity, the potential for co-elution with Difenoconazole's own isomers necessitates a highly selective method. Chiral chromatography may be required for complete isomeric separation of the active ingredient itself.[15]
Section 2: Troubleshooting Guide for HPLC/LC-MS Method Development
This section provides a systematic approach to resolving common issues encountered during method development.
Problem 1: Poor Chromatographic Resolution or Co-elution
Symptom: You observe a single, broad peak, or the impurity peak appears as a small shoulder on the main Difenoconazole peak. Complete separation is not achieved.
Causality & Troubleshooting Steps:
-
Assess Mobile Phase Composition: The polarity of the mobile phase is the most powerful tool for manipulating retention and selectivity in reversed-phase HPLC.
-
Action: If peaks are co-eluting, the organic strength is likely not optimal. Systematically vary the acetonitrile/water or methanol/water ratio. A shallower gradient (slower increase in organic solvent) can often improve the separation of closely eluting compounds.[7]
-
Expert Tip: Switching the organic modifier (e.g., from acetonitrile to methanol) can dramatically alter selectivity due to different solvent-analyte interactions.
-
-
Evaluate Column Chemistry: Not all C18 columns are the same. Differences in end-capping and silica substrate can provide unique selectivities.
-
Action: If modifying the mobile phase is insufficient, test a column with a different stationary phase. A phenyl-hexyl or a polar-embedded phase can offer alternative separation mechanisms that may resolve the analytes.
-
Self-Validation: A successful method should demonstrate baseline resolution (Rs > 1.5) between the impurity and the main component.
-
-
Optimize Column Temperature: Temperature affects mobile phase viscosity and analyte interaction with the stationary phase.
-
Action: Increase or decrease the column temperature in 5 °C increments. Lower temperatures often increase retention and can improve resolution, while higher temperatures can improve peak efficiency but may reduce retention times.
-
Problem 2: Poor Peak Shape (Tailing or Fronting)
Symptom: Peaks are asymmetrical. Tailing peaks have a right-hand skew, while fronting peaks have a left-hand skew.
Causality & Troubleshooting Steps:
-
Address Secondary Interactions (Tailing): Peak tailing is often caused by strong, undesirable interactions between basic analytes (like the triazole nitrogens) and acidic residual silanols on the silica support of the column.
-
Action: Add a modifier to the mobile phase. A low concentration of an acid, such as 0.1% formic acid, will protonate the silanols, minimizing these secondary interactions and leading to sharper, more symmetrical peaks.[10]
-
Expert Tip: Ensure the pH of your mobile phase is at least 2 pH units away from the pKa of your analytes for consistent retention and peak shape.
-
-
Check for Column Overload (Fronting): Fronting, or "shark-fin" peaks, can occur when the concentration of the injected sample is too high for the column's capacity.
-
Action: Dilute your sample and re-inject. If the peak shape improves, you have confirmed column overload. This is more common for the main Difenoconazole peak than for a trace impurity.
-
-
Match Sample Solvent to Mobile Phase: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Action: Wherever possible, dissolve your standards and samples in the initial mobile phase composition.
-
Problem 3: Low Sensitivity or High Limit of Quantification (LOQ)
Symptom: The impurity peak is very small, noisy, or undetectable at the required reporting threshold.
Causality & Troubleshooting Steps:
-
Optimize Detector Settings:
-
Action (HPLC-UV): Determine the UV absorbance maximum for Impurity 1 by running a spectrum with a DAD detector. Set the detection wavelength to this maximum to enhance the signal.
-
Action (LC-MS/MS): Optimize the mass spectrometry parameters directly for Impurity 1. Infuse a standard solution to fine-tune the precursor ion, product ions, and collision energy. This will maximize the signal-to-noise ratio for your Multiple Reaction Monitoring (MRM) transition.[]
-
-
Implement Sample Enrichment: If the impurity concentration is below the instrument's detection limit, you must concentrate the analyte.
Problem 4: Poor Reproducibility (Shifting Retention Times)
Symptom: The retention times for Difenoconazole and Impurity 1 vary significantly between injections or between analytical runs.
Causality & Troubleshooting Steps:
-
Ensure System Equilibration: HPLC systems require time to stabilize after the mobile phase composition or flow rate is changed.
-
Action: Before starting a sequence, purge all solvent lines and allow the mobile phase to flow through the column for at least 10-15 column volumes to ensure it is fully equilibrated.
-
-
Buffer the Mobile Phase: Small variations in mobile phase pH can cause significant shifts in the retention of ionizable compounds.
-
Action: If retention time is highly sensitive to pH, use a proper buffer (e.g., ammonium formate or ammonium acetate for LC-MS) instead of just an acid modifier. This will resist small pH changes and improve method robustness.[7]
-
-
Control Column Temperature: Fluctuations in ambient temperature can affect retention.
-
Action: Always use a thermostatically controlled column compartment to maintain a consistent temperature throughout the analysis.[10]
-
Section 3: Experimental Protocols and Workflows
Workflow Visualization
The following diagram illustrates a systematic workflow for developing a robust analytical method for this compound.
Caption: A typical workflow for analytical method development.
Troubleshooting Logic Diagram: Poor Resolution
This diagram provides a decision-making path for addressing co-elution issues.
Caption: A decision tree for troubleshooting poor peak resolution.
Table 1: Starting Conditions for HPLC-UV/MS Method Development
This table provides a robust starting point for your experiments.
| Parameter | HPLC-UV Condition | HPLC-MS/MS Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | C18, 100 x 2.1 mm, 1.8 µm | C18 is a good first choice for non-polar to moderately polar compounds. Smaller dimensions for MS improve sensitivity. |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid | Acid improves peak shape and provides protons for positive mode ESI.[10] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common strong solvent with low UV cutoff and is MS-friendly. |
| Gradient | 50% B to 95% B in 15 min | 50% B to 95% B in 8 min | A broad gradient is a good starting point to elute all components. |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | Flow rates are scaled to the column diameter. |
| Column Temp. | 30 °C | 40 °C | A controlled temperature ensures reproducible retention times.[10] |
| Injection Vol. | 10 µL | 2 µL | Volume is scaled to the total system volume to prevent band broadening. |
| UV Detection | 220 nm | N/A | Provides good sensitivity for the aromatic rings in the Difenoconazole structure.[10] |
| MS Detection | N/A | ESI+, MRM Mode | Electrospray Ionization in positive mode is effective for nitrogen-containing triazoles. |
| MS Transitions | N/A | Difenoconazole: 406 -> 251 (Quant), 406 -> 337 (Qual) | These are well-established and sensitive transitions for Difenoconazole.[][11] |
Protocol: Generic Sample Preparation (QuEChERS for Vegetable Matrix)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for extracting pesticide residues from complex matrices.[13][16]
-
Homogenization: Weigh 10 g of a homogenized sample (e.g., tomato, cucumber) into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.
-
Salting Out: Add a salt packet containing magnesium sulfate and sodium acetate. Shake immediately for 1 minute. This step partitions the water from the acetonitrile layer.
-
Centrifugation: Centrifuge the tube at >3000 g for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing primary secondary amine (PSA) sorbent. PSA removes organic acids and other interferences.
-
Final Centrifugation: Shake the d-SPE tube for 30 seconds and centrifuge for 2 minutes.
-
Analysis: The supernatant is ready for direct injection or can be evaporated and reconstituted in the mobile phase for LC-MS/MS analysis.
References
-
Wang M., et al. (2024). Residue Degradation and Risk Assessment of Difenoconazole and Its Metabolite during Tea Growing, Processing and Brewing by Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Determination. Foods, 13(7): 1123. Available from: [Link]
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Wang M., et al. (2024). Residue Degradation and Risk Assessment of Difenoconazole and Its Metabolite during Tea Growing, Processing and Brewing by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Determination. PubMed. Available from: [Link]
-
MDPI. (2023). Difenoconazole Degradation by Novel Microbial Consortium TA01: Metabolic Pathway and Microbial Community Analysis. MDPI. Available from: [Link]
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Food and Agriculture Organization of the United Nations. (2007). DIFENOCONAZOLE (224). Available from: [Link]
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Regulations.gov. (2021). Difenoconazole. Human Health Risk Assessment for the Section 3 Registration Action on Pome Fruit (Crop Group 11-10), Stone Fruit (Crop Group 12-12), Small Fruit Vine Climbing Subgroup, Except Fuzzy Kiwifruit (Crop Subgroup 13-07F), and Tree Nut (Crop Group 14-12). Available from: [Link]
-
Man, H., et al. (2021). Degradation of difenoconazole in water and soil: Kinetics, degradation pathways, transformation products identification and ecotoxicity assessment. Journal of Hazardous Materials, 418, 126303. Available from: [Link]
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Food and Agriculture Organization of the United Nations. (n.d.). DIFENOCONAZOLE (224). Available from: [Link]
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U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Difenoconazole; 469501-28. Available from: [Link]
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ResearchGate. (2023). Difenoconazole Degradation by Novel Microbial Consortium TA01: Metabolic Pathway and Microbial Community Analysis. Available from: [Link]
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Waters Corporation. (n.d.). Agrochemical Solutions Application Notebook. Available from: [Link]
-
Royal Society of Chemistry. (2018). A novel and actual mode for study of soil degradation and transportation of difenoconazole in a mango field. RSC Publishing. Available from: [Link]
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National Center for Biotechnology Information. (2023). Difenoconazole Degradation by Novel Microbial Consortium TA01: Metabolic Pathway and Microbial Community Analysis. PMC. Available from: [Link]
-
ACS Publications. (2021). Comprehensive Study of Difenoconazole in Soil: Kinetics, Dissipation, Metabolism, and Microbial Toxicity. Journal of Agricultural and Food Chemistry. Available from: [Link]
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Pharmaffiliates. (n.d.). Difenoconazol-impurities. Available from: [Link]
-
PubMed. (2015). Simultaneous enantioselective determination of triazole fungicide difenoconazole and its main chiral metabolite in vegetables and soil by normal-phase high-performance liquid chromatography. Available from: [Link]
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Globe Thesis. (2021). Research On The Degradation Of Difenoconazole By Activated Persulfate. Available from: [Link]
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Food and Agriculture Organization of the United Nations. (n.d.). 5.10 difenoconazole (224) residue and analytical aspects. Available from: [Link]
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Waters Corporation. (n.d.). Isolating Trace Impurities for Structural Elucidation in a Commercial Fungicide Formulation Using Preparative SFC. Available from: [Link]
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Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Cafenstrole, Difenoconazole, Cyproconazole, Simetryn, Thifluzamide, Tetraconazole, Tebuconazole, Triadimenol, Fludioxonil, Propiconazole, Hexaconazole, Penconazole. Available from: [Link]
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ResearchGate. (2023). Tracing the dissipation of difenoconazole, its metabolites and co-formulants in tomato: A comprehensive analysis by chromatography coupled to high resolution mass spectrometry in laboratory and greenhouse trials. Available from: [Link]
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Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 158 -- Data Requirements for Pesticides. Available from: [Link]
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Regulations.gov. (n.d.). Microbial Pesticide Test Guidelines OPPTS 885.1100 Product Identity. Available from: [Link]
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International Journal of Drug Regulatory Affairs. (2020). Regulatory aspects of Impurity profiling. Available from: [Link]
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Food Science. (2011). Determination of Difenoconazole Residues in Vegetables by HPLC-MS/MS. Available from: [Link]
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ResearchGate. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Available from: [Link]
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IJCRT.org. (2023). Chromatography Method Development For Impurity Analysis And Degradation. Available from: [Link]
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ResearchGate. (2020). (PDF) Regulatory aspects of Impurity profiling. Available from: [Link]
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African Journal of Biomedical Research. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Available from: [Link]
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Green Repository. (2023). Validation of Commercial Formulation of Difenoconazole Using HPLC Equipped with Dad. Available from: [Link]
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Validation & Comparative
A Guide to Inter-Laboratory Comparison for the Analysis of Difenoconazole and a Key Process Impurity
For researchers, quality control analysts, and regulatory scientists in the agrochemical and food safety sectors, the accurate quantification of active ingredients and their associated impurities is paramount. Difenoconazole, a widely used triazole fungicide, is effective in controlling a broad spectrum of plant pathogens.[1] However, its manufacturing process can lead to the formation of impurities, such as stereoisomers, which may have different toxicological and efficacy profiles.[]
This guide presents a framework for conducting an inter-laboratory comparison (ILC), also known as a proficiency test (PT), focused on the analysis of Difenoconazole and a critical process-related impurity, its cis-isomer (Impurity 1). The objective is to provide laboratories with a robust system to evaluate and validate their analytical performance, ensuring the reliability and comparability of data across different facilities. Such studies are essential for method validation, quality assurance, and maintaining high standards of analytical competence as outlined by standards like ISO/IEC 17025.[3]
The Rationale for an Inter-Laboratory Comparison
The presence of impurities, even in small quantities, can impact a product's efficacy and safety.[] Difenoconazole is a chiral molecule existing as a mixture of stereoisomers. The main active ingredient is the trans-isomer, while the cis-isomer is a common impurity. Regulatory bodies often require the quantification of such isomers, necessitating analytical methods capable of their precise separation and measurement.
An ILC serves multiple purposes:
-
Performance Evaluation: It allows individual laboratories to assess their analytical performance against their peers.[4][5]
-
Method Validation: It provides a critical test of the ruggedness and reproducibility of a chosen analytical method across different environments, equipment, and operators.[3]
-
Harmonization: It promotes the standardization of analytical procedures, leading to more consistent and comparable results throughout the industry.[6][7]
This guide is designed to walk you through the setup, execution, and data analysis of an ILC for Difenoconazole and its cis-isomer.
Designing the Inter-Laboratory Comparison Study
A successful ILC is built on careful planning and execution, from the preparation of the test material to the statistical analysis of the results.[4]
Test Material Preparation and Distribution
The cornerstone of any ILC is a homogenous and stable test material.
-
Analyte Selection:
-
Active Ingredient: Difenoconazole (trans-isomer)
-
Impurity 1: cis-Difenoconazole
-
-
Matrix Selection: To simulate a real-world scenario, a relevant food matrix such as a fruit puree (e.g., apple or tomato) is recommended. The use of a matrix requires a robust extraction and clean-up procedure, such as the widely adopted QuEChERS method (Quick, Easy, Cheap, Effective, Rugged, and Safe).[8][9]
-
Fortification (Spiking): A well-characterized blank matrix should be fortified with precise amounts of certified reference standards of both Difenoconazole and its cis-isomer. The concentration should be challenging yet realistic, for instance, 0.1 mg/kg for Difenoconazole and 0.02 mg/kg for the impurity.
-
Homogeneity and Stability Testing: Before distribution, the bulk fortified material must be rigorously tested to ensure that the analytes are evenly distributed and will remain stable under the proposed storage and shipping conditions.
-
Distribution: Samples are dispatched to participating laboratories under controlled temperature conditions, accompanied by a detailed protocol and a firm deadline for reporting results.
Standardized Analytical Protocol
While the primary goal is to assess laboratory performance, providing a standardized and validated method ensures that variability is primarily due to laboratory practice rather than fundamental methodological differences.[10]
This protocol is based on the AOAC Official Method 2007.01 with modifications for subsequent HPLC-UV analysis.[11]
Part A: Sample Extraction and Cleanup (QuEChERS)
-
Sample Homogenization: Weigh 10 g (± 0.1 g) of the homogenized test material into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute. The acetonitrile serves to extract the pesticides from the aqueous food matrix.
-
Salting Out: Add the contents of a salt packet containing 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl). The MgSO₄ absorbs excess water, while both salts induce phase separation between the acetonitrile and aqueous layers, partitioning the analytes into the organic layer.[12]
-
Centrifugation: Immediately shake vigorously for 1 minute and then centrifuge at ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer 6 mL of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg of anhydrous MgSO₄ and 150 mg of Primary Secondary Amine (PSA). PSA is effective at removing organic acids and other polar interferences from the extract.
-
Final Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge at ≥3000 rcf for 5 minutes.
-
Preparation for Analysis: Transfer an aliquot of the final, cleaned extract into an autosampler vial for HPLC analysis.
Part B: Chromatographic Analysis
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is suitable for this separation.[13] Chiral columns can also be employed for baseline separation of stereoisomers.[]
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).[14][15]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.[]
-
Column Temperature: 30 °C.
-
UV Detection: 220 nm.[15]
-
Rationale: Reverse-phase chromatography is the standard for separating moderately polar compounds like Difenoconazole. The specific ratio of acetonitrile to water is optimized to achieve adequate retention and separation between the two isomers within a reasonable runtime.
-
-
Quantification: Prepare a multi-level calibration curve using certified reference standards of both isomers in a blank matrix extract to compensate for matrix effects.[16]
Visualization of Workflows
Clear visual aids are crucial for understanding the complex processes in an ILC.
Caption: Step-by-step QuEChERS sample preparation workflow.
Data Analysis and Performance Evaluation
The evaluation of laboratory performance should be based on internationally recognized statistical methods, such as those described in ISO 13528. [5]The most common performance metric is the z-score.
-
Assigned Value (x_pt): The first step is to determine the consensus value for the concentration of each analyte. This is typically the robust mean or median of the results submitted by all participants after the removal of statistical outliers. [3][17]* Proficiency Standard Deviation (σ_pt): This value represents the acceptable spread of results and is set by the ILC coordinator based on the complexity of the analysis or historical performance data.
-
Calculating the z-score: For each laboratory and each analyte, the z-score is calculated as:
z = (x_i - x_pt) / σ_pt
Where x_i is the result reported by the laboratory.
-
Interpretation of z-scores:
-
|z| ≤ 2.0: Satisfactory performance.
-
2.0 < |z| < 3.0: Questionable performance (Warning signal).
-
|z| ≥ 3.0: Unsatisfactory performance (Action signal).
-
Hypothetical Data Presentation
The results should be summarized in clear, comparative tables.
Table 1: Inter-Laboratory Comparison Results for Difenoconazole Analysis
| Laboratory ID | Reported Conc. (mg/kg) | Recovery (%) | z-score | Performance |
| Lab 01 | 0.105 | 105% | 0.5 | Satisfactory |
| Lab 02 | 0.098 | 98% | -0.2 | Satisfactory |
| Lab 03 | 0.118 | 118% | 1.8 | Satisfactory |
| Lab 04 | 0.081 | 81% | -1.9 | Satisfactory |
| Lab 05 | 0.132 | 132% | 3.2 | Unsatisfactory |
| Lab 06 | 0.091 | 91% | -0.9 | Satisfactory |
| ... | ... | ... | ... | ... |
| Assigned Value | 0.100 mg/kg | |||
| σ_pt | 0.010 mg/kg |
Table 2: Inter-Laboratory Comparison Results for cis-Difenoconazole (Impurity 1) Analysis
| Laboratory ID | Reported Conc. (mg/kg) | Recovery (%) | z-score | Performance |
| Lab 01 | 0.021 | 105% | 0.5 | Satisfactory |
| Lab 02 | 0.019 | 95% | -0.5 | Satisfactory |
| Lab 03 | 0.025 | 125% | 2.5 | Questionable |
| Lab 04 | 0.017 | 85% | -1.5 | Satisfactory |
| Lab 05 | 0.029 | 145% | 4.5 | Unsatisfactory |
| Lab 06 | 0.018 | 90% | -1.0 | Satisfactory |
| ... | ... | ... | ... | ... |
| Assigned Value | 0.020 mg/kg | |||
| σ_pt | 0.002 mg/kg |
Conclusion and Self-Validation
Participation in an ILC is a critical component of a laboratory's quality management system. The results provide an objective, external validation of a laboratory's methods and capabilities. An unsatisfactory or questionable result should not be viewed as a failure, but as a valuable opportunity for improvement. It should trigger a thorough root cause analysis, which may involve reviewing sample preparation techniques, instrument calibration, data processing, or staff training.
By regularly participating in well-designed ILCs like the one outlined here, laboratories can demonstrate their commitment to producing reliable and accurate data, ensuring they meet the stringent demands of the agrochemical and food safety industries.
References
-
AOAC Official Method 2007.01 Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. Available at: [Link]
-
Kuselman, I., et al. (2023). IUPAC/CITAC guide: interlaboratory comparison of categorical characteristics of a substance, material, or object. Pure and Applied Chemistry. Available at: [Link]
-
European Network of Forensic Science Institutes. (2018). Procedures used in the Statistical Analysis of Proficiency Testing Programs. Available at: [Link]
-
Medallion Labs. Pesticide Multi-Residue Analysis (MRA) - Organic Screen. Available at: [Link]
-
XLSTAT. Inter-laboratory proficiency testing. Available at: [Link]
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IUPAC. (2024). IUPAC/CITAC Guide for interlaboratory comparison of nominal (qualitative) and ordinal (semi-quantitative) characteristics of a substance or material. Available at: [Link]
-
Safegroproject.com. Article Pesticide analysis AOAC 2007. Available at: [Link]
-
Agilent Technologies. (2020). Pesticide Analysis in Organic Tomatoes by AOAC 2007.1 QuEChERS Methodology. Available at: [Link]
-
Archimer. (2007). Analysis of interlaboratory comparison when the measurements are not normally distributed. Available at: [Link]
-
Phenomenex. Analysis of Pesticide Residues in Spinach using roQ QuEChERS Sample Preparation and GC/MS and LC/MS/MS. Available at: [Link]
-
IUPAC. Protocol for interlaboratory comparison. IUPAC Compendium of Chemical Terminology. Available at: [Link]
-
SIELC Technologies. Separation of Difenoconazole on Newcrom R1 HPLC column. Available at: [Link]
-
RISE Research Institutes of Sweden. (2001). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Available at: [Link]
-
ISO 17025. (2007). Evaluation of proficiency test data by different statistical methods comparison. Available at: [Link]
-
Zhang, Y., et al. (2024). Residue Degradation and Risk Assessment of Difenoconazole and Its Metabolite during Tea Growing, Processing and Brewing by Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Determination. Foods, 13(8), 1184. Available at: [Link]
-
Food and Agriculture Organization of the United Nations. (2007). Difenoconazole (224). Available at: [Link]
-
US Environmental Protection Agency. Environmental Chemistry Methods: Difenoconazole. Available at: [Link]
-
Ministry of Health, Labour and Welfare, Japan. (2011). Analytical Method for Cafenstrole, Difenoconazole, etc. Available at: [Link]
-
US Environmental Protection Agency. Difenoconazole & Degradates Independent Laboratory Validation in soil 46950214. Available at: [Link]
-
Food and Agriculture Organization of the United Nations. (2010). Difenoconazole (224). Available at: [Link]
-
Eurachem. (2023). Interlaboratory comparisons other than proficiency testing. Available at: [Link]
-
Thompson, M., et al. (2010). IUPAC/CITAC Guide: Selection and use of proficiency testing schemes for a limited number of participants—chemical analytical laboratories. Pure and Applied Chemistry, 82(5), 1079-1107. Available at: [Link]
-
Journal of Hygienic Engineering and Design. (2024). Validation of Commercial Formulation of Difenoconazole Using HPLC Equipped with Dad. Available at: [Link]
-
Waters Corporation. Agrochemical Solutions Application Notebook. Available at: [Link]
-
Food and Agriculture Organization of the United Nations. (2013). Difenoconazole (224). Available at: [Link]
-
International Journal of Advance Research, Ideas and Innovations in Technology. (2017). Separation and estimation of azoxystrobin and difenoconazole formulation by reverse phase high performance liquid chromatography. Available at: [Link]
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A Comparative Guide: High-Performance Liquid Chromatography (HPLC) vs. Gas Chromatography (GC) for the Analysis of Difenoconazole Impurity 1
This guide provides a detailed, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis and quality control of Difenoconazole Impurity 1. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond mere protocols to explain the fundamental rationale behind methodological choices, ensuring you can select and implement the most appropriate technique for your analytical needs.
The Analytical Challenge: Understanding Difenoconazole and Its Impurities
Difenoconazole is a broad-spectrum triazole fungicide widely used in agriculture to protect crops from various fungal diseases.[1][2] Its efficacy and safety are contingent on the purity of the active pharmaceutical ingredient (API). Impurities can arise during synthesis, formulation, or degradation and may impact the product's toxicological profile and effectiveness.[]
Key Analyte Physicochemical Properties:
To select an appropriate analytical method, we must first understand the physical and chemical properties of Difenoconazole and its impurities.
| Property | Difenoconazole | Implication for Analysis |
| Molecular Weight | 406.26 g/mol [4] | High molecular weight can be challenging for GC. |
| Melting Point | ~78.6 °C[1] | Solid at room temperature, requiring dissolution for analysis. |
| Boiling Point | >220 °C (decomposes) | Low volatility makes GC analysis difficult without high temperatures. |
| Vapor Pressure | Very low (e.g., 1.2 x 10⁻⁷ Pa at 20°C)[1] | Reinforces its non-volatile nature, favoring HPLC. |
| logP (Kow) | 4.4[1] | Indicates high hydrophobicity (non-polar), making it ideal for reverse-phase HPLC. |
| Thermal Stability | Stable up to 150 °C, with degradation at higher temperatures.[2] | GC is feasible, but the inlet temperature must be carefully controlled to prevent on-column degradation. |
| Structure | Contains a polar triazole group and non-polar chlorinated phenyl rings.[1] | Possesses a UV chromophore suitable for HPLC-UV detection. |
This compound: For this guide, we focus on a known process-related impurity, identified as 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one.[5][6] This impurity has a different chemical structure and properties than the parent compound, necessitating a method with sufficient selectivity to resolve both compounds effectively.
Principles of Separation: HPLC vs. GC
The choice between HPLC and GC hinges on the analyte's ability to be volatilized (for GC) or dissolved and passed through a column in a liquid (for HPLC).
-
High-Performance Liquid Chromatography (HPLC): This technique separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For a non-polar molecule like Difenoconazole, reverse-phase HPLC is the method of choice. The analyte is dissolved in a solvent and injected into a column (e.g., C18) where it interacts with the hydrophobic stationary phase. A polar mobile phase (like acetonitrile and water) is used to elute the compounds, with more non-polar compounds (like Difenoconazole) being retained longer. This method is exceptionally well-suited for non-volatile and thermally sensitive compounds.[7][8]
-
Gas Chromatography (GC): This technique separates compounds based on their partitioning between a gaseous mobile phase (carrier gas) and a stationary phase (either solid or a liquid coated on a solid support) within a long, thin column. For GC to be effective, the analyte must be volatile and thermally stable enough to be vaporized in the heated inlet without degradation.[9] While Difenoconazole's thermal stability makes GC possible, its very low volatility requires high inlet and oven temperatures, which increases the risk of degradation and can lead to complex fragmentation patterns in a Mass Spectrometry (MS) detector.[2][9]
Experimental Workflows and Protocols
The following sections detail validated, step-by-step protocols for both HPLC and GC analysis, explaining the rationale behind each parameter.
General Analytical Workflow
The overall process for both techniques follows a similar path from sample preparation to data analysis, with the primary divergence occurring at the chromatographic separation step.
Caption: General workflow for chromatographic analysis of this compound.
Protocol 1: Reverse-Phase HPLC-UV Method
This protocol is optimized for routine quality control, offering robustness and excellent performance for quantifying Difenoconazole and its non-polar impurities.
Rationale: A C18 column is used due to its strong hydrophobic interactions with the non-polar Difenoconazole molecule.[8][10] The acetonitrile/water mobile phase allows for fine-tuning of the elution strength, ensuring good separation. UV detection at 230 nm provides good sensitivity as it is near the absorbance maximum for the triazole and phenyl chromophores.[11][12]
Methodology:
-
Standard Preparation: Accurately weigh and dissolve Difenoconazole and Impurity 1 reference standards in acetonitrile to create a stock solution (e.g., 100 µg/mL). Prepare a series of working standards by serial dilution.
-
Sample Preparation: Weigh 10 mg of the Difenoconazole sample into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Chromatographic Conditions:
-
Instrument: HPLC system with UV/DAD detector (e.g., Shimadzu LC-2030, Agilent 1260).[12]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).[12]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[11]
-
Injection Volume: 10 µL.
-
Detector Wavelength: 230 nm.[12]
-
-
Analysis: Inject the standards to establish a calibration curve. Inject the sample solution. Identify peaks based on retention time and quantify using the calibration curve.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is suited for confirmatory analysis and trace-level detection, where the high specificity of MS is required.
Rationale: A low-polarity column like a DB-5ms is chosen for its versatility and stability. A temperature program is essential to first elute any residual solvents and then ramp up the temperature to elute the high-boiling-point Difenoconazole.[13] The high inlet temperature is necessary for volatilization but must be carefully optimized to prevent thermal degradation.[2] MS detection in Selected Ion Monitoring (SIM) mode provides high sensitivity and selectivity.[14]
Methodology:
-
Standard and Sample Preparation: Prepare as described in the HPLC method, using a volatile solvent like ethyl acetate or acetonitrile.
-
Chromatographic Conditions:
-
Instrument: GC system with a Mass Spectrometric detector (e.g., Agilent 7890/5977).
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 260 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
Injection Volume: 1 µL (Splitless mode).
-
MS Detector:
-
-
Analysis: Inject standards and samples. Confirm peak identity by retention time and ion ratios, and quantify using a suitable target ion.
Performance Comparison: A Data-Driven Analysis
The choice of method often depends on a trade-off between different performance characteristics. The table below summarizes the key differences based on experimental data from various studies.
| Parameter | HPLC-UV / HPLC-MS/MS | GC-MS | Rationale & Justification |
| Selectivity | Excellent, especially with MS/MS. Can resolve stereoisomers with chiral columns.[][11] | Very high, especially in SIM mode. Can resolve closely related compounds.[14] | Both techniques offer high selectivity. HPLC can be more easily adapted for chiral separations if needed. |
| Sensitivity (LOQ) | 0.001 - 0.01 mg/kg.[15][16] | 0.0005 - 0.005 mg/kg. Can be lower with NCI-MS.[13][14] | GC-MS, particularly with specialized ionization techniques like NCI, often provides superior sensitivity for trace analysis. |
| Precision (%RSD) | Typically < 5%.[16][17] | Typically < 10%.[13][14] | HPLC generally offers better run-to-run precision due to the stability of the liquid phase and lower operating temperatures. |
| Analysis Time | 10-20 minutes per run.[12] | 15-25 minutes per run (including oven cooldown). | Runtimes are comparable, but HPLC can be faster with UPLC technology. |
| Thermal Stability | Not a concern. Suitable for thermally labile impurities. | A significant concern. Requires careful optimization of inlet temperature to avoid degradation.[2][9] | This is the most critical advantage of HPLC for impurity profiling, as the stability of all potential impurities may not be known. |
| Matrix Effects | Can be significant in MS/MS, often requiring matrix-matched standards.[17] | Can be significant, but often mitigated by robust sample cleanup like QuEChERS.[13] | Both techniques can suffer from matrix effects, requiring appropriate sample preparation and calibration strategies. |
| Ease of Use | Generally considered more robust and easier for routine QC. | Requires more expertise for method development, especially temperature programming. | The stability and simplicity of isocratic or simple gradient HPLC make it more accessible for routine labs. |
Decision Logic: Selecting the Optimal Method
Your specific analytical goal should dictate your choice of technology. Use the following logic diagram to guide your decision.
Caption: Decision tree for selecting between HPLC and GC for Difenoconazole analysis.
Conclusion and Expert Recommendations
Both HPLC and GC are powerful and viable techniques for the analysis of Difenoconazole and its Impurity 1. However, they are not interchangeable, and the optimal choice depends entirely on the application.
HPLC is the recommended primary method for routine quality control and general impurity profiling of Difenoconazole. Its key advantages are its robustness, high precision, and, most importantly, its operation at ambient temperatures. This eliminates any risk of analyte degradation, which is a critical consideration when dealing with complex impurity profiles where the thermal stability of every component may not be characterized. For most QC labs, an HPLC-UV system provides the perfect balance of performance, reliability, and cost-effectiveness.
GC-MS serves as an exceptional confirmatory and specialized technique. Its superior sensitivity makes it the method of choice for trace residue analysis in complex matrices like food or environmental samples.[14][18] Furthermore, the detailed fragmentation patterns generated by mass spectrometry are invaluable for structural elucidation when identifying unknown impurities, provided the analyte is thermally stable.
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A Comparative Guide to Difenoconazole Impurity 1 and Other Related Substances
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of Difenoconazole Impurity 1 against other known impurities associated with the broad-spectrum fungicide, Difenoconazole. Understanding the impurity profile of an active substance is critical for ensuring product efficacy, safety, and regulatory compliance. This document synthesizes analytical data and regulatory insights to offer a comprehensive resource for professionals in the field.
Introduction: The Critical Role of Impurity Profiling
Difenoconazole is a widely used triazole fungicide that effectively controls a range of plant diseases across various crops.[1][2][3] Its synthesis is a multi-step chemical process that can inevitably lead to the formation of impurities.[3][][5] These impurities can arise from several sources, including unreacted starting materials, intermediates, by-products from side reactions, or degradation of the final product.[]
The presence of such impurities, even in trace amounts, can have significant implications. They may affect the toxicological profile of the final product, reduce its efficacy, or impact its environmental safety.[] Therefore, rigorous monitoring and control of the impurity profile are mandated by regulatory bodies and are essential for quality control in the agrochemical industry.[6][7] This guide focuses on elucidating the nature of this compound in comparison to other related substances.
Chemical Identity of Difenoconazole and Its Impurities
Difenoconazole itself is a chiral molecule with four stereoisomers.[3] The technical grade material is a mixture of these isomers.[8] Impurities can be structurally similar isomers, precursors, or reaction by-products.
This compound has been identified by several chemical suppliers. While nomenclature can vary, a common chemical identity for an impurity designated as "Impurity 1" is provided in the table below. Other significant impurities include isomers and by-products from key reaction steps like etherification and condensation.[5] For example, triazole isomers are noted as a major impurity in some synthesis routes, proving difficult to remove.[5]
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Common Designation |
| Difenoconazole | 119446-68-3 | C₁₉H₁₇Cl₂N₃O₃ | 406.26 | Active Substance |
| 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one | 119851-28-4 | C₁₄H₁₀Cl₂O₂ | 281.1 | Impurity 1 (Precursor)[9] |
| Difenoconazole Isomer | N/A | C₁₉H₁₇Cl₂N₃O₃ | 406.26 | Isomeric Impurity[5][10] |
| Triazole Isomer | N/A | Varies | Varies | Synthesis By-product[5] |
| CGA-205375 | N/A | C₁₆H₁₁Cl₂N₃O₂ | 348.18 | Metabolite[6][8][11] |
Table 1: Physicochemical properties of Difenoconazole and selected impurities.
This compound, identified as 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one, is a precursor in some synthetic pathways.[9] Its presence in the final product indicates an incomplete reaction or inefficient purification. Other impurities, such as triazole isomers, can form during the condensation step of the synthesis and often require specialized purification techniques like salt formation or high-temperature distillation for removal.[5]
Analytical Methodologies for Impurity Separation and Detection
The structural similarity between Difenoconazole and its impurities necessitates robust analytical methods for accurate separation and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the predominant techniques employed.
Causality of Method Selection: Reverse-phase HPLC is often the method of choice due to its versatility in separating compounds with varying polarities, which is characteristic of Difenoconazole and its process-related impurities. The selection of a C18 column is standard for retaining these relatively non-polar analytes. The mobile phase, typically a mixture of acetonitrile and water with a modifier like formic or phosphoric acid, is optimized to achieve baseline separation.[12] For confirmation and higher sensitivity, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS).[2][][6] GC-based methods, often with nitrogen-phosphorus detection (NPD) or mass spectrometry (MSD), are also validated for enforcement purposes.[6]
Caption: A typical workflow for the analysis of Difenoconazole impurities.
This protocol describes a general method for the separation of Difenoconazole and its related substances.
1. System & Reagents:
-
HPLC System: Quaternary pump, autosampler, column oven, UV/Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
2. Standard and Sample Preparation:
-
Standard Stock Solutions: Prepare individual stock solutions of Difenoconazole and each known impurity (e.g., Impurity 1) at 1 mg/mL in acetonitrile.
-
System Suitability Solution: Prepare a mixed solution containing Difenoconazole (e.g., 0.5 mg/mL) and key impurities (e.g., 0.005 mg/mL each) to verify resolution and sensitivity.
-
Test Solution: Accurately weigh and dissolve the Difenoconazole technical material in acetonitrile to a final concentration of approximately 10 mg/mL.
3. Chromatographic Conditions (Gradient Elution):
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 60 | 40 |
| 25 | 20 | 80 |
| 30 | 20 | 80 |
| 31 | 60 | 40 |
| 40 | 60 | 40 |
Table 2: Example Gradient Elution Program.
4. System Suitability & Validation:
-
The system is deemed suitable if the resolution between the Difenoconazole peak and the closest eluting impurity is not less than 2.0.
-
The method should be validated for specificity, linearity, accuracy, precision, and limit of quantification (LOQ) according to ICH or relevant guidelines.[7]
5. Data Interpretation:
-
Under these conditions, impurities like the precursor (Impurity 1) would be expected to have a different retention time compared to the Difenoconazole isomers. For instance, four stereoisomers of Difenoconazole have been separated with retention times of approximately 14.38, 15.84, 17.50, and 24.98 minutes using a chiral column.[] The precursor, being structurally different, would elute at a distinct time.
Regulatory Framework and Toxicological Significance
The control of impurities in pesticide active ingredients is governed by national and international regulations. Agencies like the U.S. Environmental Protection Agency (EPA) and the European Commission establish maximum residue levels (MRLs) for the active substance in food commodities.[6][13][14] The technical specification for the active substance will also define the minimum purity and the maximum limits for specific impurities.
The toxicological profile of Difenoconazole has been extensively studied. It has low acute oral toxicity.[11][15] However, the toxicity of each impurity must also be considered. Some plant metabolites of Difenoconazole have been shown to have low acute toxicity (LD50 > 2000 mg/kg bw) and no mutagenic activity.[15] While specific toxicological data for every process-related impurity is not always publicly available, regulatory bodies require that any impurity present above a certain threshold (typically 0.1%) be identified and qualified.[7] The presence of certain impurities, particularly those that are stereoisomers, can also affect the overall bioactivity and efficacy of the fungicide.[3] Furthermore, degradation products formed under environmental conditions might exhibit different toxicity profiles compared to the parent compound.[][16]
Conclusion
The effective control of impurities is a cornerstone of producing high-quality, safe, and effective Difenoconazole. This compound, often a synthetic precursor, serves as a key indicator of manufacturing process control. It is chromatographically distinct from the active substance and other process-related impurities like triazole isomers. A thorough understanding of the impurity profile, supported by robust and validated analytical methods like HPLC-MS/MS, is essential for meeting stringent regulatory standards and ensuring product quality. This guide provides a framework for comparing these impurities, emphasizing the scientific rationale behind analytical choices and the regulatory context that governs their control.
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A Toxicological Showdown: Difenoconazole vs. Its Elusive Impurity 1
A Senior Application Scientist's Guide to Understanding and Evaluating the Toxicological Profiles of a Widely Used Fungicide and Its Process-Related Impurity.
In the world of agricultural science and chemical safety, the purity of a pesticide is as critical as its efficacy. Difenoconazole, a broad-spectrum triazole fungicide, is extensively used to protect crops from fungal diseases. Its mechanism of action involves the inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes. However, like any synthesized chemical, the technical-grade product contains impurities. One such process-related impurity, identified as 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one (Impurity 1), presents a toxicological question mark.[1] While the parent compound, Difenoconazole, has undergone extensive toxicological evaluation, its impurities often fly under the radar, despite their potential to exhibit unique and sometimes more potent toxic effects.[]
This guide provides a comparative toxicological overview of Difenoconazole and its Impurity 1, offering insights for researchers, toxicologists, and drug development professionals. We will delve into the known toxicological landscape of Difenoconazole and contrast it with the currently limited data available for Impurity 1, highlighting the critical need for further investigation. Furthermore, this guide will provide detailed, field-proven protocols for key toxicological assays, empowering researchers to conduct their own comparative studies.
The Known Adversary: Difenoconazole's Toxicological Profile
Difenoconazole has been the subject of numerous toxicological studies, revealing a multifaceted interaction with biological systems.
Acute Toxicity: Difenoconazole exhibits low acute toxicity via oral, dermal, and inhalation routes.[3]
Genotoxicity and Carcinogenicity: A key aspect of Difenoconazole's safety profile is its lack of genotoxicity.[4] However, it has been shown to induce liver tumors in mice at high doses, leading to its classification as a "suggestive evidence of carcinogenic potential."[4] The proposed mechanism is non-genotoxic and related to liver enzyme induction.[3]
Reproductive and Developmental Toxicity: Studies have indicated that Difenoconazole can have adverse effects on reproduction and development, though these effects are generally observed at doses that also cause maternal toxicity.[5] Concerns have been raised about its potential to act as an endocrine disruptor.[5]
Mechanism of Toxicity: At the cellular level, Difenoconazole has been shown to induce apoptosis (programmed cell death) and generate oxidative stress.[6] These mechanisms are believed to be central to its toxic effects.
The Mysterious Challenger: Unraveling the Toxicology of Impurity 1
In stark contrast to its parent compound, toxicological data on Impurity 1 (CAS No. 1259033-72-1) is sparse. A Safety Data Sheet (SDS) for this compound provides the primary, albeit limited, toxicological information.
Known Toxicological Data:
-
Skin Sensitization: Impurity 1 is classified as a skin sensitizer, indicating it may cause an allergic reaction upon skin contact.[7][8]
-
Aquatic Toxicity: It is labeled as very toxic to aquatic life with long-lasting effects.[7][8]
Data Gaps: Crucially, there is a significant lack of publicly available data on the genotoxicity, carcinogenicity, reproductive toxicity, and specific mechanisms of toxicity for Impurity 1. This knowledge gap is a critical concern, as impurities can sometimes be more toxic than the active ingredient itself.
A Call to Action: A Proposed Experimental Framework for Comparison
To address the data gaps for Impurity 1 and enable a robust toxicological comparison with Difenoconazole, a battery of in vitro and in vivo tests is recommended. The following section outlines the rationale and detailed protocols for these essential assays.
Table 1: Comparative Toxicological Endpoints
| Toxicological Endpoint | Difenoconazole | Impurity 1 |
| Acute Oral LD50 (rat) | ~1453 mg/kg | > 2000 mg/kg bw[8] |
| Genotoxicity (Ames Test) | Negative[4] | Data Not Available |
| In Vitro Cytotoxicity (IC50) | Cell-type dependent | Data Not Available |
| Apoptosis Induction | Induces apoptosis[6] | Data Not Available |
| Skin Sensitization | Not a sensitizer[3] | Skin Sensitizer[7][8] |
| Aquatic Toxicity | Toxic to aquatic organisms[5] | Very toxic to aquatic life[7][8] |
Note: The data for Impurity 1 is limited. The acute oral LD50 value is from a single source and should be confirmed. The other endpoints for Impurity 1 are major data gaps that require experimental investigation.
Experimental Protocols for a Comprehensive Toxicological Comparison
The following protocols are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD), ensuring data quality and regulatory acceptance.
In Vitro Cytotoxicity Assessment: The MTT Assay
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It provides a quantitative measure of cell viability and is a crucial first step in determining the cytotoxic potential of a compound.
Protocol:
-
Cell Culture: Plate mammalian cells (e.g., HepG2 for liver toxicity, or SH-SY5Y for neurotoxicity) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Exposure: Prepare a serial dilution of Difenoconazole and Impurity 1 in cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO). Incubate for 24 or 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Diagram 1: In Vitro Cytotoxicity Workflow
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Genotoxicity Assessment: Bacterial Reverse Mutation (Ames) Test (OECD 471)
Rationale: The Ames test is a widely used method to assess the mutagenic potential of a chemical.[9][10] It uses several strains of Salmonella typhimurium with mutations in the histidine operon, which are unable to synthesize histidine. A mutagen can cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.
Protocol:
-
Strain Selection: Use a set of at least four S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).
-
Metabolic Activation: Conduct the test with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Plate Incorporation Method:
-
Mix the test compound, the bacterial culture, and (if applicable) the S9 mix with molten top agar.
-
Pour the mixture onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate.
Apoptosis Detection: TUNEL Assay
Rationale: The TUNEL (TdT-mediated dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[11][12][13]
Protocol:
-
Sample Preparation: Prepare cells or tissue sections on slides. Fix and permeabilize the samples to allow entry of the labeling enzyme.
-
TdT Labeling: Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently labeled dUTP). TdT will add the labeled dUTPs to the 3'-OH ends of fragmented DNA.
-
Detection:
-
For BrdUTP, use a fluorescently labeled anti-BrdU antibody to detect the incorporated nucleotides.
-
For directly labeled dUTPs, proceed to visualization.
-
-
Counterstaining: Stain the nuclei with a DNA dye such as DAPI or propidium iodide.
-
Microscopy and Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright fluorescence in the nucleus. Quantify the percentage of TUNEL-positive cells.
Diagram 2: Apoptosis Induction and Detection Pathway
Caption: Simplified pathway of apoptosis induction and its detection by TUNEL assay.
Bridging the Knowledge Gap: The Path Forward
The significant disparity in the available toxicological data between Difenoconazole and its Impurity 1 underscores a critical issue in chemical safety assessment. While the parent compound has a well-defined, albeit not entirely benign, toxicological profile, the potential risks associated with its impurities remain largely unknown.
For researchers and professionals in drug development and toxicology, this comparison serves as a reminder of the importance of considering the entire chemical profile of a substance, not just the active ingredient. The provided experimental protocols offer a clear roadmap for conducting the necessary studies to elucidate the toxicological properties of Impurity 1. By systematically applying these assays, the scientific community can build a comprehensive understanding of the risks posed by this and other pesticide impurities, ultimately contributing to safer agricultural practices and better protection of human and environmental health.
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NIB GEN. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved January 15, 2026, from [Link]
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Tox Lab. (n.d.). Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471). Retrieved January 15, 2026, from [Link]
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Navigating the Gray Areas of Agrochemical Purity: A Comparative Guide to Regulatory Limits for Difenoconazole Impurity 1
For Researchers, Scientists, and Drug Development Professionals
In the exacting world of scientific research and development, the purity of any chemical substance is paramount. This is particularly true for agrochemicals, where the presence of impurities can have far-reaching consequences, from impacting the efficacy of the active ingredient to posing unforeseen risks to human health and the environment. This guide provides an in-depth analysis of the regulatory landscape surrounding a specific process impurity of the widely used fungicide, Difenoconazole.
Difenoconazole is a broad-spectrum triazole fungicide valued for its effectiveness against a wide range of plant fungal pathogens.[] Its synthesis, however, is a multi-step chemical process that can give rise to various impurities.[][2] One such process-related impurity is 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one , hereafter referred to as Difenoconazole Impurity 1 .
This guide will navigate the complexities of setting regulatory limits for such impurities, compare the established maximum residue limits (MRLs) for the parent compound, Difenoconazole, and explore the analytical methodologies required for robust impurity profiling.
The Regulatory Framework: A Tale of the Parent Compound and Its Offspring
Regulatory bodies worldwide, including the European Union, the United States Environmental Protection Agency (EPA), and the Codex Alimentarius Commission, have established MRLs for Difenoconazole in a multitude of agricultural commodities.[][3][4][5][6][7][8] These MRLs, however, primarily focus on the parent active ingredient and, in some cases, specific metabolites of toxicological concern.
For instance, U.S. tolerances for Difenoconazole in plant commodities are expressed in terms of the parent compound only, while in livestock commodities, they include both Difenoconazole and its metabolite, CGA-205375.[4] Similarly, the European Food Safety Authority (EFSA) has also considered metabolites in its risk assessments.[5][9][10]
The challenge for researchers and manufacturers lies in the fact that specific numerical limits for process-related impurities like this compound are not explicitly listed in these MRL tables. Instead, their control falls under a broader regulatory philosophy for chemical purity.
General guidelines for the control of impurities in agrochemicals, echoed in pharmaceutical regulations, mandate that any impurity present above a certain threshold (typically 0.1% or 1 g/kg) must be identified, characterized, and toxicologically assessed.[11][12][13] This underscores the principle that the presence of any significant impurity must be justified and demonstrated to not pose an unacceptable risk.
This compound: Chemical Identity and Toxicological Profile
To effectively control an impurity, a thorough understanding of its chemical nature and potential hazards is essential.
Chemical Identity:
| Attribute | Value |
| Chemical Name | 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one |
| Synonyms | 4-Acetyl-3,4′-dichlorodiphenyl Ether; 2'-Chloro-4'-(4-chlorophenoxy)acetophenone |
| CAS Number | 119851-28-4 |
| Molecular Formula | C₁₄H₁₀Cl₂O₂ |
| Molecular Weight | 281.13 g/mol |
Toxicological Summary:
Available safety data for this compound (CAS 119851-28-4) indicates a moderate toxicological profile.[3][14]
| Endpoint | Result | Species |
| Acute Oral LD50 | > 2000 mg/kg bw | Rat |
| Acute Dermal LD50 | > 2000 mg/kg bw | Rat |
| Acute Inhalation LC50 | > 5100 mg/m³ | Rat |
| Skin Sensitization | May cause an allergic skin reaction | |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects |
The classification of this compound as a skin sensitizer and its high aquatic toxicity are critical factors that necessitate its stringent control in final product formulations.[3][14]
Comparative Regulatory Limits for Difenoconazole
While specific limits for Impurity 1 are not defined, the established MRLs for the parent Difenoconazole provide a benchmark for the level of regulatory scrutiny applied to this class of compounds. These limits vary by commodity and jurisdiction.
| Commodity | EU MRL (mg/kg) | US Tolerance (ppm) | Codex MRL (mg/kg) |
| Wheat | 0.3[3] | 0.1 | 0.2 |
| Apples | 0.3 | 0.5 | 0.8[15] |
| Grapes | 2 | 3.0[8] | 3[4] |
| Potatoes | 0.02 | 0.1 | 0.02 |
| Black Pepper | 0.1[7] | 0.1[7] | Not specified |
Note: This table is not exhaustive and MRLs are subject to change. Please refer to the respective regulatory bodies for the most current information.
The stringent MRLs for Difenoconazole on various food products highlight the importance of minimizing all related chemical residues, including process impurities.
Analytical Methodologies for Impurity Profiling
The detection and quantification of Difenoconazole and its impurities at trace levels require sophisticated analytical techniques. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for its high sensitivity and selectivity.[]
Experimental Protocol: HPLC-MS/MS Analysis of Difenoconazole and Impurity 1
1. Objective: To develop and validate a method for the simultaneous determination of Difenoconazole and this compound in a technical grade active ingredient (TGAI).
2. Materials and Reagents:
-
Difenoconazole Reference Standard (>99% purity)
-
This compound Reference Standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
TGAI sample of Difenoconazole
3. Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
4. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-95% B
-
8-10 min: 95% B
-
10.1-12 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
5. Mass Spectrometric Conditions:
-
Ionization Mode: Positive ESI
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Difenoconazole: Precursor ion > Product ion 1, Product ion 2
-
This compound: Precursor ion > Product ion 1, Product ion 2 (Note: Specific m/z values for precursor and product ions need to be optimized based on the instrument and standards.)
-
6. Sample Preparation:
-
Accurately weigh approximately 10 mg of the Difenoconazole TGAI sample.
-
Dissolve in a suitable solvent (e.g., acetonitrile) to a final concentration of 100 µg/mL.
-
Prepare a series of calibration standards for both Difenoconazole and this compound in the same solvent.
7. Data Analysis:
-
Quantify the amount of this compound in the TGAI sample by comparing its peak area to the calibration curve generated from the reference standard.
Workflow Diagram
Caption: HPLC-MS/MS workflow for the analysis of this compound.
Conclusion and Future Perspectives
The regulation of impurities in agrochemicals is a nuanced field that extends beyond the explicit MRLs for active ingredients. For this compound, the absence of a specific regulatory limit does not imply a lack of oversight. Instead, it places the onus on manufacturers to adhere to the general principles of impurity control, which necessitate the identification, toxicological assessment, and stringent limitation of any impurity present at significant levels.
For researchers and professionals in drug and pesticide development, this underscores the critical importance of:
-
Thorough Impurity Profiling: Utilizing sensitive analytical techniques like HPLC-MS/MS to fully characterize the impurity profile of any active substance.
-
Toxicological Evaluation: Assessing the potential risks associated with identified impurities, even at low levels.
-
Process Optimization: Continuously refining manufacturing processes to minimize the formation of undesirable by-products.
As analytical capabilities continue to advance, the ability to detect and quantify impurities at ever-lower concentrations will likely lead to even more stringent regulatory expectations. A proactive and scientifically rigorous approach to impurity management is therefore not just a matter of compliance, but a cornerstone of developing safe and effective chemical products.
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4-ETHYL-1,3-DIOXOLAN-2-YL)METHYL)-1H-1,2,4-TRIAZOLE - gsrs.
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A Senior Application Scientist's Guide to Proficiency Testing for Difenoconazole and its Key Impurity
An Objective Comparison of Methodologies for Ensuring Analytical Accuracy in Agrochemical Residue Monitoring
In the landscape of modern agriculture, the triazole fungicide Difenoconazole is a vital tool for protecting a wide range of crops from fungal diseases.[] Its mechanism, which involves inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes, ensures its efficacy.[] However, the manufacturing, storage, and formulation processes can introduce impurities that may impact the product's effectiveness and safety.[] This guide focuses on a specific, commercially recognized synthetic impurity, Difenoconazole Impurity 1 (CAS No. 1259033-72-1) , a compound whose presence necessitates rigorous monitoring to ensure the quality and safety of agricultural products.[][2][3]
For laboratories tasked with this critical monitoring, participation in Proficiency Testing (PT) is not merely a best practice but a fundamental requirement for accreditation and a demonstration of competence.[4][5][6] This guide provides an in-depth comparison of the predominant analytical methodologies used in PT schemes for Difenoconazole and its impurities, offering field-proven insights into experimental choices and data interpretation.
Part 1: The Proficiency Testing Framework: A Mandate for Quality
Proficiency Testing is an interlaboratory comparison designed to evaluate the performance of analytical laboratories for specific tests or measurements.[6] PT providers, accredited under standards like ISO/IEC 17043 , supply participating laboratories with homogenous samples containing unknown concentrations of the target analytes.[4][5][7] The laboratories analyze these samples and report their results, which are then statistically compared against an assigned value.
The primary goal is to provide an external and objective assessment of a laboratory's analytical capabilities, helping to identify potential issues with methods, equipment, or personnel.[6][8] For pesticide residue analysis, organizations like FAPAS and other national and international bodies offer schemes that include a wide range of pesticides in various food matrices.[9][10][11]
Why It Matters: Participation is often mandatory for laboratories seeking or maintaining accreditation to ISO/IEC 17025.[12] It provides undeniable evidence of a laboratory's ability to produce accurate and reliable data, which is the bedrock of consumer safety and international trade regulations.[5][8]
Logical Workflow for Proficiency Testing Participation
Below is a generalized workflow for a laboratory participating in a pesticide residue PT scheme.
Caption: General workflow for PT participation.
Part 2: Comparative Analysis of Analytical Methodologies
The accurate quantification of Difenoconazole and this compound hinges on a robust analytical method. The choice of technique is driven by factors such as sensitivity, selectivity, matrix complexity, and available instrumentation. The two most powerful and widely adopted techniques in this field are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Sample Preparation: The QuEChERS Revolution
Before instrumental analysis, the analytes must be efficiently extracted from the sample matrix (e.g., fruits, vegetables, cereals). The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the gold standard for pesticide residue analysis.[13][14]
Causality Behind the Choice: QuEChERS is preferred over older, solvent-intensive methods due to its high recovery rates for a broad range of pesticides, minimal solvent usage, and speed. The method involves two main steps: an extraction/partitioning step with acetonitrile and salts (typically MgSO₄ and NaCl), followed by a dispersive solid-phase extraction (d-SPE) cleanup step using sorbents like Primary Secondary Amine (PSA) to remove matrix interferences.[14][15]
Detailed Protocol: QuEChERS Extraction for a Fruit Matrix (e.g., Apple)
-
Homogenization: Weigh 10 g of a homogenized apple sample into a 50 mL centrifuge tube.
-
Fortification (for QC): For recovery checks, spike the sample with a known concentration of Difenoconazole and this compound standards.
-
Extraction: Add 10 mL of acetonitrile. Cap and shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). Immediately shake for 1 minute to prevent agglomeration.
-
Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes. The upper layer is the acetonitrile extract.
-
Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the supernatant to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA.
-
Final Centrifugation: Vortex for 30 seconds, then centrifuge at high speed for 2 minutes.
-
Analysis: The final supernatant is ready for dilution and injection into the LC-MS/MS or GC-MS system.[13]
Instrumental Analysis: A Head-to-Head Comparison
While both LC-MS/MS and GC-MS are suitable, LC-MS/MS is often the preferred technique for Difenoconazole and many modern pesticides.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
-
Principle: Separates compounds in a liquid phase based on their affinity for a stationary phase (the column), followed by highly selective and sensitive detection using tandem mass spectrometry.
-
Why it Excels: Difenoconazole is a relatively polar and thermally stable compound, making it well-suited for LC separation without the need for derivatization. LC-MS/MS offers exceptional sensitivity and selectivity, allowing for detection at very low levels (sub-ppb), which is crucial for meeting stringent Maximum Residue Limits (MRLs).[13][15][16] The use of Multiple Reaction Monitoring (MRM) mode provides two points of identification (precursor ion and product ion), ensuring confident confirmation.[]
GC-MS (Gas Chromatography-Mass Spectrometry)
-
Principle: Separates volatile and thermally stable compounds in a gaseous phase, followed by mass spectrometry detection.
-
Considerations: While GC-based methods are available and can be effective, they may be less suitable for complex matrices without extensive cleanup.[17] The high temperatures of the GC inlet could potentially cause degradation of some thermally labile impurities, although Difenoconazole itself is generally stable.
Performance Data Comparison
The following table summarizes typical performance characteristics for the analysis of Difenoconazole using QuEChERS extraction followed by either LC-MS/MS or GC-MS. The data is synthesized from multiple analytical studies to provide a realistic comparison.[14][15][17]
| Parameter | LC-MS/MS | GC-MS/NPD | Justification & Insights |
| Limit of Quantification (LOQ) | 0.005 - 0.01 mg/kg | 0.01 - 0.05 mg/kg | LC-MS/MS generally provides lower detection limits due to superior ionization efficiency for this class of compounds.[17] |
| Linearity (R²) | > 0.995 | > 0.99 | Both techniques offer excellent linearity, which is essential for accurate quantification across a range of concentrations. |
| Recovery (%) | 75 - 110% | 70 - 115% | With an optimized QuEChERS method, both techniques can achieve acceptable recovery rates as per SANTE guidelines.[14] |
| Precision (RSD%) | < 15% | < 20% | The precision of LC-MS/MS is often slightly better, leading to higher reproducibility, a key factor in PT success. |
| Selectivity | Very High | High | The specificity of MS/MS detection in both methods is excellent. LC-MS/MS MRM transitions (e.g., m/z 406.1→251.0 for quantification) provide robust confirmation.[] |
| Throughput | High | Moderate | LC methods often have faster run times and require less sample cleanup compared to older GC methods, leading to higher sample throughput. |
Part 3: Experimental Protocols and Data Interpretation
Success in proficiency testing requires not only a validated method but also a systematic approach to execution and data review.
Detailed Protocol: LC-MS/MS Analysis
This protocol assumes the use of the QuEChERS extract prepared previously.
-
Chromatographic System: UPLC/HPLC system with a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Methanol or Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MS/MS Parameters: Optimize MRM transitions for both Difenoconazole and this compound.
-
Difenoconazole Example: Precursor ion m/z 406.1; Product ions m/z 251.0 (quantifier) and m/z 337.2 (qualifier).[]
-
Impurity 1: The precursor ion would be based on its molecular weight of 420.30, and product ions would be determined via infusion and fragmentation experiments.[2]
-
-
Quantification: Use a matrix-matched calibration curve to compensate for any matrix effects (ion suppression or enhancement) and ensure accurate quantification.
Interpreting PT Results: The Z-Score
The most common performance indicator in PT schemes is the z-score, calculated as:
z = (x - X) / σ
Where:
-
x is the participant's result.
-
X is the assigned value (determined by the PT provider).
-
σ is the standard deviation for proficiency assessment.
Interpretation:
-
|z| ≤ 2: Satisfactory performance.
-
2 < |z| < 3: Questionable performance (warning signal).
-
|z| ≥ 3: Unsatisfactory performance (action signal).
Troubleshooting an Unsatisfactory Z-Score
A logical process is required to identify the root cause of a poor PT result.
Caption: Root cause analysis for poor PT results.
Conclusion
Achieving proficiency in the analysis of Difenoconazole and its impurities is a non-negotiable aspect of modern food and environmental safety testing. While both GC-MS and LC-MS/MS are capable techniques, LC-MS/MS coupled with a QuEChERS extraction protocol stands out as the superior choice , offering unmatched sensitivity, selectivity, and throughput.
Success in proficiency testing is a direct reflection of a laboratory's commitment to quality. It requires not only a robust, validated analytical method but also a culture of meticulous execution, critical data review, and a systematic approach to troubleshooting. By understanding the causality behind methodological choices and adhering to rigorous quality control, researchers, scientists, and drug development professionals can ensure their data is accurate, defensible, and contributes to a safer global supply chain.
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Jankuloska, V., et al. (2018). Residue analysis of difenoconazole in apple fruits grown in Republic of Macedonia. CABI Digital Library. [Link]
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ANAB. ISO/IEC 17043 – ANAB. [Link]
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Earnshaw, A., & Müller, L. (2005). Laboratory proficiency testing for pesticide residue analysis in tobacco. CORESTA. [Link]
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European Union Reference Laboratories for Pesticide Residues. Proficiency Test on pesticide residues in rice kernels. [Link]
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FAO. 5.10 difenoconazole (224) residue and analytical aspects. [Link]
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Pharmaffiliates. Difenoconazol - Heterocycles. [Link]
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US EPA. Environmental Chemistry Methods: Difenoconazole; 469501-28. [Link]
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Fapas. Pesticide Residues (multi-residues) in Tomato Purée Proficiency Test. [Link]
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Mohapatra, S., et al. (2015). Residue analysis of fipronil and difenoconazole in okra by liquid chromatography tandem mass spectrometry and their food safety evaluation. PubMed. [Link]
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Song, Q., et al. (2021). Enantioselective Analysis and Degradation Studies of Four Stereoisomers of Difenoconazole in Citrus by Chiral Liquid Chromatography–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry. [Link]
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Liu, X., et al. (2019). Simultaneous determination and dissipation behaviour of thifluzamide and difenoconazole in grapes using a QuEChERS method with ultra high-performance liquid chromatography and tandem mass spectrometry. Taylor & Francis Online. [Link]
-
NATA. ISO/IEC FDIS 17043. [Link]
-
ResearchGate. Simultaneous determination and dissipation behaviour of thifluzamide and difenoconazole in grapes using a QuEChERS method with ultra high-performance liquid chromatography and tandem mass spectrometry | Request PDF. [Link]
-
iTeh Standards. ISO/IEC 17043:2023. [Link]
-
Semantic Scholar. Simultaneous determination and dissipation behaviour of thifluzamide and difenoconazole in grapes using a QuEChERS method with ultra high-performance liquid chromatography and tandem mass spectrometry. [Link]
-
Ferdousi, Z., et al. (2023). Development and validation of a modified QuEChERS method coupled with LC-MS/MS for simultaneous determination of difenoconazole, dimethoate, pymetrozine, and chlorantraniliprole in brinjal.... PubMed. [Link]
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FAO. DIFENOCONAZOLE (224). [Link]
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YouTube. An Overview of 17043 Proficiency Testing Provider Accreditation with PJLA. [Link]
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Regulations.gov. Difenoconazole. Human Health Risk Assessment for the Section 3 Registration Action for Use on Black Pepper. [Link]
-
FAO. DIFENOCONAZOLE (224). [Link]
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University of Hertfordshire. Difenoconazole (Ref: CGA 169374). [Link]
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ResearchGate. Structure of difenoconazole | Download Scientific Diagram. [Link]
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A Comparative Guide to the Stability of Difenoconazole Isomers and Impurity 1
Introduction
Difenoconazole is a broad-spectrum triazole fungicide integral to modern agriculture for the control of a wide array of fungal diseases in crops.[1] Its mechanism of action relies on the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[1] A key structural feature of difenoconazole is the presence of two chiral centers on its 1,3-dioxolane ring, which gives rise to four distinct stereoisomers: (2R,4R), (2R,4S), (2S,4R), and (2S,4S).[1][2] This stereoisomerism is not merely a structural curiosity; it has profound implications for the fungicide's biological activity and toxicological profile. Research has consistently demonstrated that the fungicidal efficacy and ecotoxicity vary significantly among the isomers, with the (2R,4S)-isomer often being the most potent fungicide and the (2S,4S)-isomer exhibiting the highest toxicity to non-target organisms.[1][3]
The stability of these individual isomers, as well as the impurities generated during synthesis, is a critical parameter influencing formulation efficacy, storage longevity, environmental fate, and regulatory assessment. This guide provides an in-depth comparative analysis of the stability of the four difenoconazole stereoisomers and a known process-related substance, Impurity 1, under various environmental and chemical stressors. We will explore the causality behind their stability profiles and provide validated experimental protocols for their assessment, offering a comprehensive resource for researchers, chemists, and regulatory professionals.
Section 1: Molecular Structures and Physicochemical Properties
The foundation of any stability analysis lies in a thorough understanding of the molecular structures involved. Difenoconazole's core structure contains two chlorinated phenyl groups and a triazole ring attached to a central dioxolane ring.
The four stereoisomers arise from the different spatial arrangements at the C2 and C4 positions of this dioxolane ring.
Caption: Stereoisomeric relationships of difenoconazole.
Impurity 1 is a related substance often monitored in difenoconazole manufacturing. Its structure differs slightly from the parent compound, which can influence its stability and toxicological profile.
Table 1: Physicochemical Properties of Difenoconazole and Impurity 1
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Difenoconazole (Isomer Mixture) | C₁₉H₁₇Cl₂N₃O₃ | 406.26 | 119446-68-3[1] |
| Difenoconazole Impurity 1 | C₂₀H₁₉Cl₂N₃O₃ | 420.30 | 1259033-72-1[4][5][6] |
The addition of a CH₂ group in Impurity 1 (C₂₀ vs. C₁₉) suggests it may be a methylated or ethylated intermediate or by-product from the synthesis process. This structural modification is the primary basis for any anticipated differences in stability.
Section 2: Comparative Stability Analysis
The stability of a molecule is its ability to resist chemical change under various conditions. For agrochemicals, the key stability concerns are hydrolysis, photolysis, thermal degradation, and, for chiral compounds, configurational stability.
Hydrolytic Stability
Hydrolysis is the cleavage of chemical bonds by the addition of water. It is a primary degradation pathway for many pesticides in aqueous environments.
-
Difenoconazole Isomers: Difenoconazole is exceptionally stable to hydrolysis. Studies have shown no appreciable degradation in sterile buffered solutions at pH 5, 7, and 9 over 30 days at 25°C.[7]
-
Expert Rationale: This high stability is attributed to the robust nature of the molecule's core structure. The ether linkage and the dioxolane ring are not susceptible to cleavage under environmentally relevant pH conditions without enzymatic or catalytic influence. As all four stereoisomers share these same functional groups, their intrinsic hydrolytic stability is expected to be virtually identical. Minor differences in degradation rates could theoretically arise from stereochemistry influencing water accessibility to the molecule, but in practice, the molecule is considered hydrolytically stable across all isomers.
-
-
Impurity 1: The stability of Impurity 1 to hydrolysis is predicted to be very similar to that of difenoconazole. The addition of an alkyl group does not introduce a hydrolytically labile functional group and should not significantly alter the stability of the core ether and dioxolane structures.
Photostability
Photostability refers to a molecule's ability to withstand degradation upon exposure to light, particularly ultraviolet (UV) radiation from sunlight.
-
Difenoconazole Isomers: Difenoconazole contains aromatic rings that absorb UV light, making it susceptible to photodegradation.[7] Studies have demonstrated that it degrades under UV irradiation, with reported half-lives of approximately 4.6 to 5.7 days in water under simulated sunlight.[7] The degradation process can be significantly accelerated by photocatalysts, such as in a photo-Fenton process.[8][9]
-
Expert Rationale: The degradation mechanism involves the absorption of photons, leading to excited electronic states that can result in bond cleavage or the formation of reactive intermediates. While no studies have definitively compared the photolytic rates of the four individual isomers, it is plausible that minor differences could exist. The unique three-dimensional structure of each isomer could slightly alter its UV absorption spectrum or its susceptibility to attack by photochemically generated reactive species. However, all isomers are expected to be photolabile.
-
-
Impurity 1: The photostability of Impurity 1 is expected to be comparable to the parent isomers. Its core chromophore (the chlorinated phenyl ether system) remains unchanged. The additional alkyl group is unlikely to significantly alter its light-absorbing properties, and thus it should exhibit similar susceptibility to photodegradation.
Thermal Stability
Thermal stability is critical for determining appropriate storage conditions and for assessing the behavior of the compound during high-temperature processing.
-
Difenoconazole Isomers: Difenoconazole is a thermally stable compound. This is supported by studies showing minimal degradation during heat-intensive food processing, such as pasteurization and sterilization.[10] Thermal analysis has also confirmed its stability at elevated temperatures.[11]
-
Expert Rationale: The high thermal stability is due to the strong covalent bonds within the aromatic and heterocyclic ring systems. As stereoisomers, the four isomers have identical bond energies and are expected to exhibit nearly identical thermal decomposition profiles. Any minor variations would likely be observed in their melting points due to differences in crystal lattice energy, rather than in their decomposition temperatures.
-
-
Impurity 1: The thermal stability of Impurity 1 is anticipated to be high and very similar to difenoconazole, as the core aromatic and heterocyclic structures responsible for thermal robustness are preserved.
Configurational Stability (Isomer Interconversion)
For chiral compounds, it is crucial to determine if the isomers can convert into one another (epimerize) under relevant conditions. Such interconversion would complicate risk assessment and could diminish the benefits of using a single, more active isomer.
-
Difenoconazole Isomers: The stereochemical configuration of difenoconazole is highly stable. Studies investigating the degradation of individual stereoisomers in soil under both aerobic and anaerobic conditions found no evidence of interconversion over a 120-day period.[3]
-
Expert Rationale: This is a critical finding. The chiral centers at C2 and C4 of the dioxolane ring are not adjacent to any functionalities (like a carbonyl group) that would facilitate proton exchange and subsequent epimerization. The stability of these chiral centers provides a strong scientific basis for the potential development of single-isomer difenoconazole products, which could offer higher efficacy with a reduced environmental load.[3]
-
Table 2: Summary of Comparative Stability Analysis
| Stress Factor | Difenoconazole Isomers' Stability | Impurity 1's Predicted Stability | Rationale |
| Hydrolysis | Very High (Stable at pH 5-9)[7] | Very High | Robust ether and dioxolane linkages are not susceptible to hydrolysis. |
| Photolysis | Moderate (Degrades in sunlight)[7] | Moderate | Aromatic rings act as chromophores, leading to photodegradation. |
| Thermal | High (Stable to processing heat)[10] | High | Strong covalent bonds in the core structure resist thermal decomposition. |
| Configurational | Very High (No interconversion)[3] | N/A | Chiral centers are not prone to epimerization under environmental conditions. |
Section 3: Experimental Protocols for Stability Assessment
To ensure trustworthy and reproducible stability data, validated analytical methods and well-designed experiments are essential. The protocols described below represent self-validating systems for assessing the stability of difenoconazole isomers.
Protocol: Chiral Separation and Quantification
The fundamental prerequisite for any isomer-specific stability study is a robust analytical method capable of separating and quantifying the four stereoisomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the standard technique.[1]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Difenoconazole Impurity 1
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of Difenoconazole Impurity 1, ensuring the safety of personnel and the protection of our environment. While specific data for "this compound" is not publicly available, the precautionary principle dictates that it should be handled with the same, if not greater, care as the parent compound, difenoconazole.
Difenoconazole is a broad-spectrum triazole fungicide.[][2] Like many pesticides, it is subject to stringent regulations regarding its disposal, falling under the purview of the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) until the point of disposal, after which the Resource Conservation and Recovery Act (RCRA) governs its management as a potentially hazardous waste.[3][4][5] This guide synthesizes regulatory requirements, safety protocols, and best practices to navigate this complex landscape.
Part 1: Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Difenoconazole is classified as harmful if swallowed, causes serious eye irritation, and is suspected of causing cancer.[6][7] It is also very toxic to aquatic life with long-lasting effects.[6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the toxicological profile of difenoconazole, a robust selection of PPE is non-negotiable.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent dermal absorption, as skin contact can lead to irritation.[8] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect against accidental splashes that can cause serious eye irritation.[6] |
| Respiratory Protection | NIOSH-approved respirator for organic vapors and particulates | To prevent inhalation of dust or aerosols, especially when handling the solid form.[8] |
| Body Protection | Laboratory coat, closed-toe shoes | To protect skin and clothing from contamination. |
Spill Management: A Proactive Approach
Accidents happen. A well-defined spill response plan is a cornerstone of laboratory safety.
Minor Spill (Solid):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Don PPE: Ensure appropriate PPE is worn before cleanup.
-
Containment: Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust generation.[8]
-
Collection: Carefully sweep the material into a designated, labeled hazardous waste container. Avoid creating dust.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), followed by a rinse with water.[9] Collect all cleaning materials as hazardous waste.
Minor Spill (Liquid solution):
-
Alert Personnel and Ensure Ventilation.
-
Don PPE.
-
Containment: Surround the spill with absorbent dikes or pads.
-
Absorption: Cover the spill with an inert absorbent material.
-
Collection: Scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area as described for a solid spill.
For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Part 2: The Disposal Pathway: A Step-by-Step Protocol
The disposal of this compound is a multi-step process that ensures regulatory compliance and environmental stewardship.
Step 1: Waste Characterization
Any material containing this compound, including contaminated labware, PPE, and spill cleanup materials, must be considered hazardous waste.[4][10] This is due to the parent compound's toxicity and environmental persistence.
Step 2: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions. This compound waste should be kept separate from:
-
Oxidizing agents: Contact with strong oxidizers may lead to ignition.[8]
-
Acids and Bases: To avoid potential reactions that could generate hazardous fumes.
-
Incompatible solvents.
Step 3: Containerization and Labeling
-
Container Selection: Use chemically resistant, leak-proof containers with secure lids. The original container, if in good condition, is often a suitable choice.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents (e.g., "Solid waste," "Contaminated gloves").
Step 4: On-Site Storage
Store hazardous waste in a designated, well-ventilated, and secure area away from general laboratory traffic. Follow your institution's guidelines regarding storage time limits.
Step 5: Professional Disposal
Under RCRA, "cradle-to-grave" responsibility for hazardous waste lies with the generator.[5] This means you are responsible for the waste from its creation to its final disposal. Therefore, it is imperative to use a licensed and reputable hazardous waste disposal company.
Step 6: Documentation
Maintain meticulous records of all disposed of this compound. This includes the quantity, date of disposal, and the manifest provided by the waste hauler. This documentation is a legal requirement and a critical component of a robust safety program.
Part 3: Decision Framework for Disposal
The selection of a final disposal method is determined by the nature of the waste and regulatory requirements.
High-temperature incineration at a licensed facility is the preferred method for the destruction of organic hazardous waste like this compound. This process ensures the complete breakdown of the molecule into less harmful components. In some cases, for solid waste, stabilization and solidification may be employed before disposal in a secure hazardous waste landfill.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of this compound is not merely a regulatory hurdle; it is a fundamental aspect of ethical scientific practice. By adhering to the procedures outlined in this guide, researchers and institutions can ensure they are protecting their personnel, the community, and the environment. Always consult your institution's specific safety protocols and the Safety Data Sheet for any chemical you handle.
References
-
U.S. Environmental Protection Agency. (n.d.). Requirements for Pesticide Disposal. Retrieved from [Link]
-
National Pesticide Information Center. (n.d.). The Law on Pesticide Wastes. Retrieved from [Link]
-
Pacific Northwest Pest Management Handbooks. (n.d.). Disposing of Unusable Pesticides and Agricultural, Household and Residential Pesticide Products. Retrieved from [Link]
-
Pest Control Courses. (n.d.). Pesticide Disposal Laws: What You Need to Know. Retrieved from [Link]
-
Massachusetts Department of Environmental Protection. (n.d.). Hazardous Waste Requirements for Commercial Pesticide Users. Retrieved from [Link]
-
Hayashi Pure Chemical Ind., Ltd. (n.d.). Difenoconazole Safety Data Sheet. Retrieved from [Link]
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Genfarm. (n.d.). Genfarm Difenoconazole 250 Fungicide. Retrieved from [Link]
-
Indofil Industries Limited. (2024). Difenoconazole Safety Data Sheet. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Difenoconazol-impurities. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86173, Difenoconazole. Retrieved from [Link]
-
CPAchem. (2025). Difenoconazole Safety Data Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2022). In the matter of Center for Food Safety, et al., Petitioners, v. United States Environmental Protection Agency, et al., Respondents. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2022). Difenoconazole Interim Registration Review Decision Case Number 7014. Retrieved from [Link]
-
SGS. (2021). US EPA Establishes Tolerances for Difenoconazole in or on Various Commodities. Retrieved from [Link]
-
Federal Register. (2021). Difenoconazole; Pesticide Tolerances. Retrieved from [Link]
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Navigating the Handling of Difenoconazole Impurity 1: A Comprehensive Guide to Safety and Disposal
For researchers and professionals in the dynamic fields of drug development and agrochemical research, the meticulous handling of chemical compounds is paramount. This guide provides an in-depth operational plan for the safe management of Difenoconazole Impurity 1 (CAS No. 119851-28-4), a notable impurity of the broad-spectrum fungicide, Difenoconazole. Our commitment to your safety extends beyond the product, ensuring you are equipped with the knowledge for secure and responsible laboratory practices.
Understanding the Hazard Profile
This compound, chemically identified as 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one, presents a specific set of hazards that necessitate rigorous safety protocols. While not as extensively studied as its parent compound, the available safety data sheets (SDS) and the structural relationship to Difenoconazole—a substance known for its potential health and environmental risks—mandate a cautious approach.[1][2][3] Difenoconazole itself is classified as a suspected carcinogen and an endocrine disruptor, with established toxicity to aquatic life.[4] Therefore, a precautionary principle is applied, treating the impurity with a similar level of concern.
The primary routes of exposure are inhalation, skin contact, and eye contact.[5] Ingestion poses a significant risk, with Difenoconazole being harmful if swallowed.[6][7] The impurity is classified as a skin sensitizer, meaning repeated contact may lead to an allergic skin reaction.[1][3] Furthermore, it is recognized as being very toxic to aquatic life with long-lasting effects, underscoring the critical importance of proper disposal to prevent environmental contamination.[1][3]
Table 1: Hazard Classification of this compound
| Hazard Class | Category | Hazard Statement |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[1][3] |
| Hazardous to the Aquatic Environment, Long-term | Chronic 1 | H410: Very toxic to aquatic life with long lasting effects.[1][3] |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[7] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation.[7] |
| Carcinogenicity (Suspected) | 2 | H351: Suspected of causing cancer. |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in mitigating the specific hazards of this compound.
Table 2: Recommended Personal Protective Equipment (PPE)
| Body Part | PPE Recommendation | Rationale |
| Hands | Chemical-resistant gloves (Nitrile or Butyl rubber) | To prevent skin contact and potential sensitization.[1] Leather and cotton gloves are unsuitable.[5] |
| Body | Protective clothing (e.g., lab coat, coveralls) | To shield skin from accidental splashes or spills.[1][2] |
| Eyes/Face | Chemical splash goggles or a face shield | To protect against eye irritation from splashes or dust.[1][6] Standard safety glasses are insufficient. |
| Respiratory | NIOSH/MSHA approved respirator (if dusts or aerosols are generated) | To prevent inhalation of harmful particles, especially when handling the solid form or creating solutions.[1][8] |
dot
Caption: Workflow for ensuring personal safety through proper PPE usage.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.
1. Preparation and Engineering Controls:
- Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][3]
- Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1]
- Spill Kit: Have a spill kit specifically designed for solid chemical spills readily available.
2. Handling the Compound:
- Avoid Dust Formation: When handling the solid material, take care to avoid generating dust.[2] If the compound is a fine powder, consider wetting it with a suitable solvent to minimize airborne particles, if compatible with the experimental procedure.
- Weighing: Use a balance inside the fume hood or in a designated weighing enclosure.
- Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
3. In Case of Exposure:
- Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
- Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1] If irritation or a rash develops, seek medical attention.
- Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
- Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Disposal Plan: Responsible Waste Management
The environmental toxicity of this compound necessitates a stringent and compliant disposal protocol.[1] As a chlorinated organic compound, it must be treated as hazardous waste.
1. Waste Segregation and Collection:
- Dedicated Waste Container: All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[9]
- Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container for halogenated organic waste.[9] Do not mix with non-halogenated solvent waste.[9]
- Empty Containers: "Empty" containers that held the pure compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines, which may still require it to be treated as hazardous waste.
2. Storage of Hazardous Waste:
- Satellite Accumulation Area: Store waste containers in a designated and properly managed Satellite Accumulation Area (SAA) within the laboratory.[10]
- Container Integrity: Ensure waste containers are kept closed except when adding waste and are in good condition to prevent leaks.[10]
3. Final Disposal:
- Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[11]
- Incineration: The primary disposal method for chlorinated organic compounds is high-temperature incineration by a specialized facility equipped to handle such materials and scrub the resulting acidic gases.[4][12]
- Drain Disposal is Prohibited: Under no circumstances should this compound or its solutions be disposed of down the drain.[5]
dot
Caption: Step-by-step process for the safe disposal of this compound waste.
By integrating these safety protocols and disposal procedures into your daily laboratory operations, you contribute to a culture of safety and environmental responsibility. Your diligence in handling this compound not only protects you and your colleagues but also upholds the integrity of your research.
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Difenoconazole SAFETY DATA SHEET Section 2. Hazards Identification - Szabo-Scandic. [Link]
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Laboratory Waste Management Guidelines. [Link]
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Laboratory Waste Disposal Handbook - University of Essex. [Link]
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LABORATORY WASTE DISPOSAL GUIDELINES - UOW. [Link]
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Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective - ACS Publications. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
